Product packaging for 1H-pyrazole-4-carboxamide(Cat. No.:CAS No. 437701-80-9)

1H-pyrazole-4-carboxamide

Cat. No.: B2613483
CAS No.: 437701-80-9
M. Wt: 111.104
InChI Key: ZVXKYWHJBYIYNI-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.104. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B2613483 1H-pyrazole-4-carboxamide CAS No. 437701-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXKYWHJBYIYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346634
Record name 1H-Pyrazole-4-carboxamide
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Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437701-80-9
Record name 1H-Pyrazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-4-carboxamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Understated Importance of a Core Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Pyrazole-4-carboxamide: A Cornerstone Scaffold in Modern Chemistry

As a Senior Application Scientist, one often observes that the true value of a chemical entity lies not in its own complexity, but in the potential it unlocks. This compound is a quintessential example of such a scaffold. On its surface, it is a simple, five-membered aromatic heterocycle bearing a primary amide. Yet, this arrangement of atoms provides a geometrically precise and electronically tunable framework that has become a lynchpin in modern drug discovery and agrochemical development. Its utility stems from its ability to act as a versatile building block, presenting hydrogen bond donors and acceptors in a rigid orientation, making it an ideal fragment for engaging with biological targets like enzyme active sites.[1][2] This guide provides an in-depth exploration of the core chemical properties, structural nuances, synthesis, and profound impact of the this compound scaffold for researchers and developers in the chemical sciences.

Part 1: Core Physicochemical and Structural Analysis

A foundational understanding of any chemical scaffold begins with its intrinsic properties. These data points are not merely informational; they dictate handling, reactivity, and analytical strategies.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below. This data, primarily sourced from authoritative databases, provides the initial parameters for any experimental design.[3]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₄H₅N₃OPubChem[3]
Molecular Weight 111.10 g/mol PubChem[3]
CAS Number 39254-48-7PubChem[3]
Canonical SMILES C1=C(C=NN1)C(=O)NPubChem[3]
InChIKey ZVXKYWHJBYIYNI-UHFFFAOYSA-NPubChem[3]
Appearance Typically a white to off-white solid---
Hydrogen Bond Donors 2 (Amide NH₂, Pyrazole NH)PubChem[3]
Hydrogen Bond Acceptors 3 (Carbonyl O, Pyrazole N atoms)PubChem[3]
Structural Elucidation and Tautomerism

The structure of this compound is deceptively simple. The core is a planar, five-membered pyrazole ring, which is aromatic and possesses two adjacent nitrogen atoms. This feature is critical, as one nitrogen (N1) is pyrrole-like (with its lone pair contributing to the aromatic sextet) and the other (N2) is pyridine-like (with its lone pair in the plane of the ring). Attached at the 4-position is a carboxamide group (-CONH₂), a classic hydrogen bonding moiety.

A crucial aspect for any N-unsubstituted pyrazole is annular tautomerism . The proton on the N1 nitrogen can migrate to the N2 nitrogen. In the parent this compound, this migration results in an identical molecule due to the symmetry across the C4-C5 bond. However, this dynamic equilibrium is fundamental to its reactivity and interactions, as both nitrogen atoms can act as proton donors or acceptors.[4][5] This phenomenon becomes particularly important when designing derivatives, as substitution at the 3 or 5 position can lead to distinct tautomeric forms with different properties.[4][6]

G start 1H-Pyrazole-4-carboxylic acid activator SOCl₂ or (COCl)₂ (Activating Agent) start->activator Step 1: Activation intermediate Intermediate: 1H-Pyrazole-4-carbonyl chloride activator->intermediate amine Amine (R-NH₂) (Nucleophile) intermediate->amine Step 2: Amidation product Final Product: N-substituted-1H-pyrazole-4-carboxamide amine->product G cluster_pathway Simplified Mitotic Signaling CDK Cyclin/CDK Complex Aurora Aurora Kinase (e.g., Aurora A/B) CDK->Aurora Activates Histone Histone H3 Phosphorylation Aurora->Histone Phosphorylates Mitosis Correct Mitotic Progression Histone->Mitosis Inhibitor Pyrazole-4-carboxamide -based Inhibitor (e.g., AT9283) Inhibitor->Aurora Binds to ATP pocket & Inhibits Activity

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry and agrochemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic and practical potential.

Introduction: The Pyrazole Carboxamide Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with a carboxamide functional group, forms the fundamental structure of this important class of compounds. The synthetic tractability of this scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This adaptability is the cornerstone of the wide-ranging applications of pyrazole carboxamide derivatives, from treating inflammatory diseases and cancer to protecting crops from fungal and insect infestations.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

A prominent therapeutic application of pyrazole carboxamide derivatives lies in their potent anti-inflammatory effects. The most well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of the pain and swelling associated with it.[2] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[4] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4]

Celecoxib and other similar pyrazole carboxamide derivatives selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][3][4] This selectivity is attributed to the presence of a sulfonamide side chain that binds to a hydrophilic region near the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[2][3]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediation Celecoxib Celecoxib (Pyrazole Carboxamide) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of Action of Celecoxib.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of pyrazole carboxamide derivatives is the in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is obtained and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: The test pyrazole carboxamide derivatives and a reference inhibitor (e.g., Celecoxib) are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted.

  • Assay Reaction: The reaction is initiated by adding the substrate, arachidonic acid, to a mixture containing the COX-2 enzyme and the test compound or vehicle control.

  • Prostaglandin Detection: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C). The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fungicidal and Insecticidal Activity: Disrupting Cellular Respiration

In the realm of agriculture, pyrazole carboxamide derivatives are highly effective as fungicides and insecticides, primarily by targeting the succinate dehydrogenase (SDH) enzyme.[5][6]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds block cellular respiration, leading to a depletion of ATP and ultimately causing the death of the fungus or insect.[7][8][9] This mode of action is particularly effective and has a lower risk of cross-resistance with other classes of fungicides.[6]

Several commercial fungicides, such as boscalid and fluxapyroxad, are based on the pyrazole carboxamide scaffold.[5][6] Research has shown that novel pyrazole carboxamides can exhibit potent inhibitory effects against fungal SDH, sometimes superior to existing commercial fungicides.[5][9]

Caption: SDHI Mechanism in Fungi.

Experimental Protocol: In Vitro Antifungal Activity Assay

The antifungal efficacy of pyrazole carboxamide derivatives can be determined using a mycelial growth inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions.

  • Culture Medium Preparation: A standard fungal growth medium, such as potato dextrose agar (PDA), is prepared and autoclaved.

  • Incorporation of Compounds: While the PDA is still molten, the stock solutions of the test compounds are added to achieve a series of final concentrations. The medium is then poured into petri dishes.

  • Inoculation: A small disc of mycelium from a actively growing fungal culture (e.g., Rhizoctonia solani) is placed in the center of each petri dish.[7]

  • Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) for several days.

  • Measurement and Analysis: The diameter of the fungal colony is measured for each treatment and the control (medium with solvent only). The percentage of mycelial growth inhibition is calculated, and the EC50 value (the effective concentration that inhibits 50% of fungal growth) is determined.

Anticancer Activity: A Multifaceted Approach

The pyrazole carboxamide scaffold is a promising platform for the development of novel anticancer agents, with derivatives exhibiting activity through various mechanisms.[10][11][12][13][14][15]

Mechanisms of Action
  • Kinase Inhibition: Many pyrazole carboxamide derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[10][16] For instance, some derivatives have shown inhibitory activity against Aurora kinases A and B, which are key regulators of mitosis.[12] Abnormal expression of these kinases can lead to chromosomal instability and cancer development.[12] Others have been found to inhibit c-Jun N-terminal kinase (JNK), which is involved in inflammatory and cancer pathways.[17]

  • DNA Interaction: Certain pyrazole carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding, leading to conformational changes in the DNA structure and even DNA cleavage.[11] This interference with DNA replication and transcription can induce cancer cell death.

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][18] By activating pro-apoptotic proteins and arresting the cell cycle at specific phases (e.g., G2/M phase), these derivatives can prevent the uncontrolled proliferation of cancer cells.[12]

Anticancer_Mechanisms Pyrazole_Carboxamide Pyrazole Carboxamide Derivatives Kinase_Inhibition Kinase Inhibition (e.g., Aurora, JNK) Pyrazole_Carboxamide->Kinase_Inhibition DNA_Interaction DNA Interaction (Minor Groove Binding) Pyrazole_Carboxamide->DNA_Interaction Cell_Signaling Disrupted Cell Signaling Kinase_Inhibition->Cell_Signaling DNA_Damage DNA Damage/Replication Block DNA_Interaction->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M Phase) Cell_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer Mechanisms of Pyrazole Carboxamides.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Cancer cells (e.g., HeLa, HepG2) are cultured in a suitable medium and seeded into 96-well plates at a specific density.[12]

  • Compound Treatment: After the cells have attached, they are treated with various concentrations of the pyrazole carboxamide derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell growth) is then determined.

Neurological and Other Activities

The versatility of the pyrazole carboxamide scaffold extends to the central nervous system and other biological targets.

  • Cannabinoid Receptor Antagonists: Certain pyrazole carboxamide derivatives, such as SR141716A (Rimonabant), have been developed as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[19][20] These compounds have been investigated for their potential in treating obesity and related metabolic disorders, although their clinical use has been limited by side effects. The structural requirements for potent CB1 receptor antagonism include specific substitutions on the pyrazole ring.[19]

  • mGluR5 Modulators: Compounds like CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) act as selective positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[21][22] These modulators can enhance the receptor's response to glutamate and have shown potential in treating cognitive impairment, depression, and other neurological disorders.[21]

  • FAAH Inhibitors: Pyrazole carboxamide derivatives have also been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[23][24][25][26] FAAH inhibitors have therapeutic potential for the management of pain and anxiety.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen.

Position of Substitution General SAR Observations Examples of Biological Activity Influenced
N1-position of Pyrazole Substituents like a 2,4-dichlorophenyl group are crucial for potent cannabinoid CB1 receptor antagonistic activity.[19]Cannabinoid Receptor Antagonism
C3-position of Pyrazole The carboxamide group at this position is a key structural requirement for CB1 antagonism.[19]Cannabinoid Receptor Antagonism
C4-position of Pyrazole Introduction of a methyl group can influence binding affinity.[19]Cannabinoid Receptor Antagonism
C5-position of Pyrazole A para-substituted phenyl ring at this position is important for CB1 antagonistic activity.[19]Cannabinoid Receptor Antagonism
Carboxamide Nitrogen The nature of the substituent on the amide nitrogen significantly impacts activity and selectivity across different targets.Anti-inflammatory, Fungicidal, Anticancer
Other Substituents Introduction of fragments like oxime ethers can enhance antifungal activity against specific pathogens.[5][27][28]Fungicidal Activity

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. The diverse range of biological activities exhibited by its derivatives underscores the importance of this chemical framework in drug and pesticide development. Future research will likely focus on the design of more selective and potent compounds with improved pharmacokinetic and safety profiles. The exploration of novel biological targets for pyrazole carboxamide derivatives, coupled with advancements in synthetic methodologies and computational drug design, promises to unlock the full potential of this remarkable scaffold.

References

The 1H-Pyrazole-4-Carboxamide Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazole-4-carboxamide moiety has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility and therapeutic relevance across a spectrum of diseases.[1] This five-membered heterocyclic scaffold is a prominent feature in a multitude of biologically active compounds, ranging from anti-inflammatory agents and anticancer therapeutics to fungicides.[2][3] Its significance lies in its unique combination of physicochemical properties and its ability to engage in key interactions with a variety of biological targets. This in-depth guide provides a comprehensive overview of the this compound core, delving into its medicinal chemistry significance, mechanisms of action in various therapeutic areas, structure-activity relationships, and key synthetic and evaluation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic design endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has a rich history in medicinal chemistry.[2] Its unique electronic and structural features make it a versatile building block in the design of novel therapeutic agents.[4] The pyrazole nucleus is present in several commercially successful drugs, highlighting its importance in the pharmaceutical landscape.[3][5]

Physicochemical Properties of the Pyrazole Ring

The pyrazole ring is an aromatic system, and its two nitrogen atoms confer distinct properties. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding (both as a donor and an acceptor), metal coordination, and π-π stacking.[6] These properties enable pyrazole-containing compounds to bind with high affinity and specificity to a diverse range of biological targets.

The Emergence of this compound as a Key Pharmacophore

Within the broader class of pyrazole-containing compounds, the this compound scaffold has gained particular prominence. The carboxamide group at the 4-position provides an additional point for hydrogen bonding and can be readily modified to modulate the compound's physicochemical properties and target engagement. This combination of a versatile pyrazole core and a strategically placed carboxamide moiety has proven to be a powerful platform for the development of potent and selective inhibitors of various enzymes and receptors.

Therapeutic Significance and Mechanisms of Action

The this compound core is at the heart of numerous therapeutic agents and clinical candidates, targeting a wide array of diseases. Its adaptability allows for its incorporation into molecules with diverse mechanisms of action.

As Kinase Inhibitors in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The this compound scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[8]

  • 2.1.1. Case Study: Aurora Kinase Inhibitors Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers. The N-phenyl-1H-pyrazole-4-carboxamide template has been successfully employed to develop inhibitors of Aurora-A kinase.[2] Structure-activity relationship (SAR) studies have shown that bulky, electron-withdrawing substituents at specific positions on the phenyl rings are favorable for inhibitory activity.[9][10]

  • 2.1.2. Case Study: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors IRAK4 is a critical kinase in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), making it an attractive target for the treatment of inflammatory diseases. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors.[11]

  • 2.1.3. Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the receptor.[12]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor/ Cytokine Receptor Receptor Tyrosine Kinase (e.g., FGFR, IL-1R) Growth_Factor->Receptor Binds Kinase Target Kinase (e.g., Aurora, IRAK4, FGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation/ Inflammation Phosphorylated_Substrate->Cell_Proliferation Leads to Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibits

Figure 1: Generalized signaling pathway of kinase inhibition by this compound derivatives.

As Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Action
  • 2.2.1. The Landmark Example: Celecoxib Celecoxib (Celebrex®) is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[13][14] Its chemical structure is a diaryl-substituted pyrazole, specifically 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[13] The selective inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[15] Celecoxib's mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[13]

As Succinate Dehydrogenase Inhibitors (SDHIs) in Agriculture

The this compound scaffold is also crucial in the development of modern fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and leading to cell death.[16][17] Fluxapyroxad and Bixafen are commercial fungicides that feature this core structure and exhibit potent activity against a broad spectrum of plant pathogens.[16]

Emerging Therapeutic Targets

The versatility of the this compound core continues to be explored for new therapeutic applications. Recent research has focused on its potential as:

  • DNA 6mA Demethylase ALKBH1 Inhibitors: For the treatment of gastric cancer.[18]

  • Cannabinoid Receptor Antagonists: For potential use in various neurological and metabolic disorders.[19]

  • Carbonic Anhydrase Inhibitors: With potential applications as diuretics, anti-glaucoma agents, and anti-epileptics.[20]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be finely tuned by modifying different parts of the molecule.

Key Interaction Points of the Pyrazole Core

The pyrazole ring itself often serves as a critical anchoring point within the binding site of a target protein. The two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues.

Impact of Substitutions at the N1-position

Substituents at the N1-position of the pyrazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be crucial for potent activity.[19]

Influence of Substituents on the Carboxamide Moiety

The carboxamide group is a key feature for interaction, often forming hydrogen bonds with the target protein. Modifications to the amide nitrogen can be used to explore different regions of the binding pocket and to modulate properties such as solubility and cell permeability.

Modifications of the Pyrazole Ring

Substitution at other positions of the pyrazole ring (C3 and C5) is a common strategy to enhance activity and selectivity. In the case of Celecoxib, the p-tolyl group at C5 and the trifluoromethyl group at C3 are essential for its selective COX-2 inhibition.[14]

Target Key Substituent Positions and Their Impact on Activity Reference Compound Example IC50/EC50 Reference
FGFR1 5-amino group and covalent warhead on the carboxamide moiety are crucial for potent and irreversible inhibition.Compound 10h46 nM[12]
IRAK4 Introduction of lipophilic bicyclic cores in place of a polar pyrazolopyrimidine core enhances permeability and potency.Not specifiedN/A[11]
Aurora A Kinase Bulky, electron-withdrawing groups at R1 and R2 positions of the N-phenyl ring are favored for inhibitory activity.N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativeN/A[9]
Rhizoctonia solani (SDHI) Thioether moiety and specific substitutions on the phenyl ring of the carboxamide enhance antifungal activity.Compound 8e0.012 µg/mL[21]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies.

General Synthesis of the this compound Scaffold

A common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functionalized equivalent to form the pyrazole ring, followed by functional group manipulations to introduce the carboxamide at the 4-position. Alternatively, a pre-formed pyrazole-4-carboxylic acid can be coupled with an amine to generate the final carboxamide.

General_Synthesis_Workflow Starting_Materials Hydrazine derivative + 1,3-Dicarbonyl compound Ring_Formation Pyrazole Ring Formation (Condensation) Starting_Materials->Ring_Formation Intermediate Substituted 1H-pyrazole-4-carboxylate Ring_Formation->Intermediate Amide_Coupling Amide Bond Formation Intermediate->Amide_Coupling Final_Product This compound Derivative Amide_Coupling->Final_Product

Figure 2: A generalized workflow for the synthesis of this compound derivatives.

Example Protocol: Synthesis of a Pyrazole-4-carboxamide Intermediate

This protocol is a representative example for the synthesis of a key intermediate that can be further elaborated into a variety of final compounds.

Step 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid

  • To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., a mixture of ethanol and water), add a solution of sodium hydroxide.

  • Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours) while monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-nitro-1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling to form a 4-nitro-1H-pyrazole-3-carboxamide derivative

  • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in an anhydrous solvent (e.g., THF or DMF).

  • Add a coupling agent (e.g., oxalyl chloride or HATU) and a catalytic amount of DMF (if using oxalyl chloride) at 0 °C.

  • Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to form the acid chloride or activated ester.

  • In a separate flask, dissolve the desired amine in a suitable solvent (e.g., pyridine or THF with a base like triethylamine).

  • Add the solution of the activated pyrazole carboxylic acid dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 6-12 hours).

  • Work up the reaction by removing the solvent, partitioning between an organic solvent and water, and purifying the product by chromatography or recrystallization.[22]

In Vitro Evaluation Protocols

Once synthesized, the biological activity of this compound derivatives is assessed using a variety of in vitro assays.

Protocol: Kinase Inhibition Assay (e.g., IRAK4)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a fluorescent or luminescent readout.

  • Materials: Recombinant IRAK4 enzyme, kinase buffer, ATP, substrate peptide, detection reagent (e.g., ADP-Glo™ Kinase Assay), test compounds, and a multi-well plate.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and buffer to the wells of a microplate.

    • Add the test compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cellular Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

  • Principle: The assay measures the number of viable cells after treatment with the test compounds.

  • Materials: Cancer cell line (e.g., NCI-H520 for FGFR inhibitors), cell culture medium, fetal bovine serum, penicillin/streptomycin, test compounds, and a reagent for measuring cell viability (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percent of viable cells relative to the vehicle-treated control and determine the GI50 or IC50 value.[12]

Conclusion and Future Perspectives

The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active molecules with significant therapeutic impact.[1][2] The continued exploration of this versatile core, coupled with advances in structural biology and computational chemistry, is expected to yield novel therapeutics with improved potency, selectivity, and safety profiles. The future of drug discovery will undoubtedly see the this compound scaffold at the heart of innovative treatments for a host of human diseases.

References

Spectroscopic data (NMR, IR, MS) for 1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-pyrazole-4-carboxamide

This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (C₄H₅N₃O), a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development. As direct experimental data for this specific molecule is not consolidated in publicly available literature, this guide leverages fundamental spectroscopic principles and data from closely related pyrazole analogues to present a robust, predictive spectroscopic profile. This serves as an authoritative benchmark for researchers seeking to verify their own experimental findings.

Introduction and Rationale

This compound is a member of the pyrazole family, a class of heterocyclic compounds renowned for its broad pharmacological applications.[1] The structural elucidation and purity assessment of such molecules are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[2] This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the spectral data, ensuring a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Preview

To properly interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound consists of a five-membered aromatic pyrazole ring substituted at the 4-position with a carboxamide group.

Key structural features for analysis:

  • Pyrazole Ring: Contains two adjacent nitrogen atoms and three carbon atoms. It features two C-H protons (H3, H5), one N-H proton, and three distinct carbon environments.

  • Carboxamide Group: Features a carbonyl (C=O) group and a primary amide (-NH₂) group, each with characteristic spectroscopic signatures.

  • Tautomerism: Pyrazoles can undergo prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms. This can lead to signal averaging or broadening in NMR spectra, particularly at room temperature.[3]

Below is a diagram of the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For pyrazole derivatives, it is crucial for assigning protons and carbons on the heterocyclic ring.[4]

Predicted ¹H NMR Spectrum

Rationale for Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxamide and allows for the observation of exchangeable N-H protons from both the pyrazole ring and the amide group. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Predicted Data and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Authoritative Comparison
~13.0 - 13.5Broad SingletN1-HThe pyrazole N-H proton is acidic and often appears as a very broad signal at a high chemical shift due to hydrogen bonding and tautomeric exchange. This is a characteristic feature of N-H protons in pyrazole systems.[5]
~8.1 - 8.3SingletC3-H & C5-HDue to rapid N-H tautomerism at room temperature, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in a single, sharp signal that integrates to 2H.[3] In related pyrazoles, these protons typically resonate in the 7.5-8.5 ppm range.[6]
~7.0 - 7.5Broad Singlet (2H)-CONH₂The two protons of the primary amide group are often non-equivalent and may appear as two separate broad signals or a single broad signal. Their chemical shift is concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The solvent of choice remains DMSO-d₆ for consistency.

Predicted Data and Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Authoritative Comparison
~163 - 166C6 (C=O)The carbonyl carbon of an amide group is significantly deshielded and is expected to appear in this downfield region.[4]
~135 - 140C3 & C5Similar to the ¹H NMR, the C3 and C5 carbons are often observed as a single, averaged signal due to tautomerism. Their chemical shift is characteristic of sp² carbons in an electron-deficient heterocyclic ring.[5]
~110 - 115C4The C4 carbon, being substituted by the carboxamide group, will have a distinct chemical shift from C3/C5. Its precise location is influenced by the electronic effects of the substituent.

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: Fourier-Transform Infrared (FTIR) spectroscopy is ideal for identifying the functional groups present in a molecule. For a solid sample like this compound, the KBr pellet method is a standard choice.[7] This involves grinding the sample with IR-transparent potassium bromide and pressing it into a thin pellet, minimizing scattering and producing a high-quality transmission spectrum.[8]

Predicted Data and Interpretation:

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale and Authoritative Comparison
3400 - 3100N-H StretchAmide N-H₂ & Pyrazole N-HThis broad region will contain multiple overlapping bands. The amide N-H stretches (symmetric and asymmetric) typically appear around 3350 and 3180 cm⁻¹. The pyrazole N-H stretch, involved in hydrogen bonding, also appears here.[9]
~3100C-H StretchAromatic C-HThe C-H stretching vibrations of the pyrazole ring are expected just above 3000 cm⁻¹.
1660 - 1680C=O StretchAmide I BandThis strong, sharp absorption is highly characteristic of the carbonyl group in the primary amide.[10]
1600 - 1640N-H BendAmide II BandThe bending vibration of the N-H bonds in the primary amide gives rise to this absorption.
1500 - 1580C=N, C=C StretchPyrazole Ring VibrationsThese absorptions are characteristic of the stretching vibrations within the pyrazole aromatic ring.

Mass Spectrometry (MS)

Rationale for Experimental Choices: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive structural confirmation. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely be analyzed in positive ion mode to produce the protonated molecular ion [M+H]⁺.[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[12]

Predicted Data and Interpretation:

Predicted m/zAssignmentRationale
112.051[M+H]⁺The exact mass of C₄H₅N₃O is 111.0433 g/mol .[13] The protonated molecular ion in high-resolution ESI-MS would confirm the elemental formula.
111.043[M]⁺In techniques like Electron Ionization (EI), the molecular ion peak would be observed.
68.035[M - CONH₂]⁺A common fragmentation pathway would be the loss of the carboxamide radical, resulting in a pyrazolyl cation.
69.040[M - HNCO]⁺Another plausible fragmentation is the loss of isocyanic acid, a characteristic fragmentation for primary amides.

Integrated Spectroscopic Workflow and Protocols

A logical workflow ensures that data from each technique is used to build a complete and validated picture of the molecule.

Spectroscopic_Workflow cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Structural Confirmation MS Mass Spectrometry (MS) MW Determine Molecular Weight & Formula (from HRMS) MS->MW NMR NMR (¹H, ¹³C) CH_Framework Elucidate C-H Framework (from NMR) NMR->CH_Framework IR FTIR Spectroscopy FG Identify Functional Groups (Amide, N-H, C=O) (from FTIR) IR->FG Structure Propose & Confirm Structure This compound MW->Structure FG->Structure CH_Framework->Structure

Caption: Integrated workflow for the spectroscopic characterization of a small molecule.

Standard Operating Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H Acquisition: Acquire a one-dimensional ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 298 K).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

Standard Operating Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Gently grind ~1 mg of the this compound sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet die and press using a hydraulic press at 7-10 tons of pressure for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place an empty KBr pellet (a blank) in the sample holder of the FTIR instrument and acquire a background spectrum.

  • Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum (typically scanning from 4000 to 400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.[14]

Standard Operating Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.[15]

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference compound across the desired mass range to ensure high mass accuracy.[12]

  • Direct Infusion Analysis: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the ion of interest.[16]

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for this compound based on established principles and comparative data from analogous compounds. The predicted NMR, IR, and MS data serve as a reliable reference for researchers. By following the integrated workflow and detailed experimental protocols provided, scientists can confidently acquire and interpret their own data, leading to the unambiguous structural confirmation of this compound.

References

The 1H-Pyrazole-4-Carboxamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1H-Pyrazole-4-Carboxamide Core

The this compound scaffold has emerged as a "privileged" structure in medicinal chemistry, a testament to its remarkable versatility in binding to a wide array of biological targets. Its inherent planarity, coupled with the strategic positioning of hydrogen bond donors and acceptors, allows for diverse and high-affinity interactions within various protein active sites. This guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, delving into their mechanisms of action, and presenting validated experimental protocols for their investigation.

I. Kinase Inhibition: A Dominant Therapeutic Landscape

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The this compound scaffold has proven to be an exceptionally effective framework for developing potent and selective kinase inhibitors.

A. Cyclin-Dependent Kinases (CDKs): Cell Cycle Control

Mechanism of Action: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound derivatives have been shown to act as ATP-competitive inhibitors of CDKs, arresting the cell cycle and inducing apoptosis in cancer cells. For instance, certain 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives have demonstrated potent inhibition of CDK2, leading to a dose-dependent arrest of the Go/G1 phase in A549 lung cancer cell lines[1].

Signaling Pathway:

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates CDK2 CDK2 E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription Cyclin E->CDK2 Activates S_Phase_Proteins S Phase Proteins CDK2->S_Phase_Proteins Activates Pyrazole_Carboxamide 1H-Pyrazole- 4-Carboxamide Inhibitor Pyrazole_Carboxamide->CDK2 Inhibits

Caption: Inhibition of CDK2 by this compound derivatives blocks cell cycle progression.

B. Fibroblast Growth Factor Receptors (FGFRs): Angiogenesis and Tumor Growth

Mechanism of Action: Aberrant FGFR signaling is a critical driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors that target both wild-type and drug-resistant gatekeeper mutants of FGFRs[2]. These compounds form an irreversible bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival.

Experimental Protocol: FGFR Kinase Inhibition Assay (Biochemical)

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3 kinases, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the FGFR enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.

C. Aurora Kinases: Mitotic Regulation

Mechanism of Action: Aurora kinases A and B are essential for proper mitotic progression. Dysregulation of these kinases can lead to chromosomal instability and aneuploidy, contributing to tumorigenesis. Novel pyrazole-4-carboxamide analogues have been identified as dual inhibitors of Aurora kinases A and B[3]. These compounds have been shown to induce cell cycle arrest in the G2/M phase, increase polyploidy, and trigger apoptosis in cancer cell lines[3].

Quantitative Data: Inhibition of Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)
6k HeLa0.43[3]
6k HepG20.67[3]
10h NCI-H5200.019[2]
10h SNU-160.059[2]
10h KATO III0.073[2]
D. Fms-like Tyrosine Kinase 3 (FLT3): Hematological Malignancies

Mechanism of Action: Mutations in FLT3 are common in acute myeloid leukemia (AML). 1H-pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of FLT3 and its mutants[4]. These compounds exhibit strong anti-proliferative effects on AML cells, demonstrating their potential as therapeutic agents for this aggressive cancer[4].

E. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Inflammatory Diseases

Mechanism of Action: IRAK4 is a critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), which are central to the inflammatory response. N-(1H-pyrazol-4-yl)carboxamides have been developed as selective IRAK4 inhibitors, representing a promising therapeutic strategy for inflammatory diseases[5].

II. Succinate Dehydrogenase (SDH) Inhibition: Antifungal Applications

Mechanism of Action: Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a vital enzyme for fungal respiration. This compound derivatives, such as boscalid, are potent SDH inhibitors. They bind to the ubiquinone-binding site of the SDH complex, blocking the electron transport chain and leading to fungal cell death. Novel derivatives have shown superior activity compared to existing fungicides[6][7].

Experimental Workflow: Antifungal Activity Assessment

Antifungal_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo/Cellular Assays Compound_Synthesis Synthesis of Pyrazole Carboxamide Derivatives MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Compound_Synthesis->MIC_Determination Fungal_Culture Culturing Fungal Strains (e.g., R. solani) Fungal_Culture->MIC_Determination SDH_Assay Succinate Dehydrogenase Activity Assay MIC_Determination->SDH_Assay Microscopy SEM/TEM Imaging of Treated Fungi SDH_Assay->Microscopy Pot_Test Pot Tests on Infected Plants Microscopy->Pot_Test

Caption: A typical workflow for evaluating the antifungal potential of 1H-pyrazole-4-carboxamides.

III. Other Notable Therapeutic Targets

The versatility of the this compound scaffold extends beyond kinases and SDH.

A. Carbonic Anhydrase (CA) Inhibition

Mechanism of Action: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II)[8]. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

B. Selective Androgen Receptor Modulators (SARMs)

A notable example is JNJ-28330835, a 1H-pyrazole-5-carboxamide that acts as a selective androgen receptor modulator[9]. It has shown potential for enhancing muscle growth with minimal effects on the prostate gland, making it a candidate for treating muscle wasting diseases[9].

C. Antiplatelet Activity

Certain 1H-pyrazole-4-carboxamides have demonstrated significant antiplatelet activity by inhibiting the aggregation induced by agents like collagen, ADP, and adrenaline[10]. This suggests their potential in the development of novel antithrombotic agents.

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its ability to engage in key interactions with a multitude of biological targets underscores its importance in drug discovery. Future research will likely focus on refining the selectivity of these compounds, exploring novel target spaces, and leveraging advanced computational methods to design next-generation inhibitors with improved efficacy and safety profiles.

References

1H-Pyrazole-4-Carboxamide Derivatives: A Privileged Scaffold for Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus, a five-membered heterocyclic ring, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] Within this class, 1H-pyrazole-4-carboxamide derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents. Their unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of their pharmacological profiles to target a wide array of cancer-related proteins with high potency and selectivity.[4] This guide synthesizes current research to provide an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used in their evaluation. By targeting fundamental cancer pathways—including critical protein kinases like EGFR, VEGFR, FGFR, and CDKs, as well as tubulin polymerization and DNA integrity—these compounds offer multiple avenues for therapeutic intervention.[1][4] This document serves as a technical resource for researchers aiming to navigate the complexities of designing and validating the next generation of pyrazole-based cancer therapeutics.

The Pyrazole Core in Oncology: A Foundation of Versatility

Heterocyclic compounds are fundamental to drug discovery, providing the structural frameworks necessary for specific and high-affinity interactions with biological targets. The pyrazole ring is a "privileged scaffold," meaning its structure is repeatedly found in compounds with diverse biological activities.[1] This is due to its rigid, planar structure, which serves as an excellent anchor for positioning various functional groups in three-dimensional space to interact with protein binding sites. Furthermore, the two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors.[5]

The this compound core specifically combines the stability of the pyrazole ring with the versatile chemistry of the carboxamide linker. This arrangement allows for systematic modification at three key positions: the N1 and C3/C5 positions of the pyrazole ring, and the nitrogen of the amide group. This modularity is invaluable for exploring the chemical space and optimizing compounds for potency, selectivity, and pharmacokinetic properties.

Mechanisms of Action: Targeting Cancer's Core Machinery

This compound derivatives achieve their anticancer effects by inhibiting a variety of molecular targets that are crucial for tumor growth, proliferation, and survival.[4]

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology due to their central role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers.

  • EGFR, VEGFR, and FGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) are key receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[4] Several pyrazole derivatives have been developed as potent inhibitors of these kinases. For instance, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against both wild-type EGFR and its resistant mutants.[4] Similarly, pyrazole-benzothiazole hybrids have demonstrated potent anti-angiogenic effects by targeting the VEGFR-2 pathway.[4] Recently, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of FGFR, effectively overcoming drug resistance caused by gatekeeper mutations.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (EGFR, VEGFR, FGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor Pyrazole-4-Carboxamide Inhibitor Inhibitor->RTK Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for regulating the cell cycle. Their dysregulation can lead to uncontrolled cell division, a defining feature of cancer. Pyrazole derivatives have been successfully designed as CDK inhibitors, inducing cell cycle arrest and apoptosis.[4] For example, certain indole-pyrazole hybrids have shown potent inhibition of CDK2, with IC50 values in the nanomolar range.[4] A novel 1H-pyrazole-3-carboxamide derivative, compound 8t, demonstrated potent activity against CDK2 and CDK4, alongside FLT3, highlighting the potential for multi-targeted therapy.[7]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for regulating pH in the tumor microenvironment.[8][9] By maintaining an acidic extracellular pH, they promote tumor invasion and metastasis. Pyrazole-1-carboxamide derivatives bearing a sulfonamide moiety have been identified as highly potent and selective inhibitors of CA IX and XII, with some compounds exhibiting subnanomolar inhibition constants.[8]

DNA Binding

Some pyrazole derivatives can exert their anticancer effects by directly interacting with DNA.[10] These compounds can bind to the minor groove of the DNA helix, interfering with replication and transcription processes and ultimately leading to cell death.[4] One study reported a polysubstituted pyrazole derivative that exhibited high anticancer activity and displaced 90.14% of methyl green in a competitive DNA binding assay, indicating strong interaction.[4]

Synthesis and Chemical Space Exploration

The synthesis of this compound derivatives is typically straightforward, allowing for the rapid generation of diverse compound libraries for screening. A common synthetic route involves the condensation of a β-diketone derivative with a hydrazine hydrate reagent to form the core pyrazole ring, a method pioneered by Knorr.[5][11] This is often followed by several steps to introduce the carboxamide functionality and further substitutions.

G Start Starting Materials (β-Diketone, Hydrazine) Step1 Step 1: Cyclocondensation (Formation of Pyrazole Ester Core) Start->Step1 Step2 Step 2: Saponification (Ester to Carboxylic Acid) Step1->Step2 Step3 Step 3: Amide Coupling (Acid to Carboxamide) Step2->Step3 Final Final this compound Derivative Step3->Final

Caption: Generalized Synthetic Workflow for Pyrazole-4-Carboxamides.

A typical procedure involves:

  • Cyclization: Reaction of ethyl 2,4-dioxopentanoate with a substituted hydrazine to form the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate core.[12]

  • Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.

  • Activation: Conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or PCl3/I2.[12]

  • Amidation: Condensation of the acyl chloride with a diverse range of primary or secondary amines to yield the final N-substituted pyrazole-4-carboxamide derivatives.[12]

This modular synthesis allows for extensive exploration of the structure-activity relationship.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For this compound derivatives, specific substitutions have been shown to significantly impact potency and selectivity.[4]

  • Substitutions on the Phenyl Ring of the Carboxamide: The nature and position of substituents on the N-phenyl ring are critical. Electron-donating groups, such as methoxy groups, at the 3 and 5 positions have been shown to enhance cytotoxicity and VEGFR-2 inhibitory activity.[4]

  • Substitutions on the Pyrazole Ring: Modifications on the pyrazole ring itself can dictate target selectivity. For instance, incorporating an aniline moiety at the 4-position of a pyrazolo[3,4-d]pyrimidine scaffold enhanced cytotoxic potency, while aliphatic amines at the same position attenuated it.[4]

  • Linker Modifications: The carboxamide linker is not merely a spacer but an active participant in binding. In the design of pan-FGFR inhibitors, the carboxamide was part of a structure designed for covalent binding to the target, a strategy to overcome drug resistance.[6]

Table 1: Representative this compound Derivatives and their Biological Activities

Compound IDTarget(s)Cancer Cell LineIC50 ValueReference
Compound 24 EGFR (wild-type & T790M mutant)A549 (Lung), HCT116 (Colorectal)8.21 µM, 19.56 µM[4]
Compound 10h Pan-FGFR (covalent inhibitor)NCI-H520 (Lung), SNU-16 (Gastric)19 nM, 59 nM[6]
Compound 43 PI3 KinaseMCF7 (Breast)0.25 µM[4]
Compound 33/34 CDK2HCT116, MCF7, HepG2, A549IC50 < 23.7 µM[4]
Compound 59 DNA BindingHepG2 (Liver)2 µM[4]
Compound 8t FLT3, CDK2/4MV4-11 (Leukemia)1.22 nM[7]

Experimental Protocols: A Practical Guide

The robust evaluation of novel anticancer agents requires a standardized set of assays to determine cytotoxicity, mechanism of action, and target engagement.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a fundamental first step to assess the effect of a compound on cancer cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[5][11]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Target Engagement: Kinase Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit its intended kinase target.

  • Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. The assay measures the transfer of a phosphate group from ATP to the substrate. Inhibition is observed as a decrease in phosphorylation.

  • Methodology:

    • Reaction Setup: In a microplate well, combine the purified kinase enzyme, its specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.

    • Inhibitor Addition: Add the pyrazole derivative at various concentrations.

    • Incubation: Incubate the mixture at a controlled temperature to allow the kinase reaction to proceed.

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based ATP detection (measuring remaining ATP).

    • Data Analysis: Determine the IC50 of the compound for the specific kinase by plotting the percentage of inhibition against the compound concentration.

G Start Synthesized Pyrazole Derivative Library Step1 Primary Screening: In Vitro Cytotoxicity (e.g., MTT Assay on Cancer Cell Lines) Start->Step1 Step2 Hit Identification (Compounds with IC50 < threshold) Step1->Step2 Step3 Secondary Screening: Biochemical Assays (e.g., Kinase Inhibition Assay) Step2->Step3 Step4 Mechanistic Studies (Cell Cycle Analysis, Apoptosis Assays) Step3->Step4 Step5 Lead Optimization (SAR-guided chemical modification) Step4->Step5 Final Preclinical Candidate Step5->Final

Caption: In Vitro Evaluation Workflow for Anticancer Drug Discovery.

Challenges and Future Directions

While this compound derivatives hold immense promise, challenges remain. Issues such as poor solubility, off-target toxicity, and the development of drug resistance must be addressed. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives that are highly selective for cancer-specific targets to minimize side effects.

  • Overcoming Resistance: Developing covalent inhibitors or compounds that target multiple nodes in a signaling pathway to prevent resistance mechanisms from emerging.[6]

  • Combination Therapies: Exploring the synergistic effects of pyrazole derivatives with existing chemotherapies or immunotherapies.

  • Computational Design: Increasingly using molecular docking and in silico screening methods to rationally design novel derivatives with improved binding affinities and drug-like properties.[13][14]

Conclusion

The this compound scaffold is a powerful and versatile platform for the development of novel anticancer agents. Its synthetic tractability and ability to be tailored to inhibit a wide range of crucial cancer targets—from cell surface receptors to intracellular signaling kinases and nuclear DNA—underscore its significance in modern oncology research. Through a synergistic approach combining rational design, robust synthesis, and rigorous biological evaluation, these compounds are poised to yield promising new therapeutic candidates. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and cancer biology, will undoubtedly pave the way for more effective and less toxic cancer treatments.

References

A Technical Guide to the Antifungal Properties of Novel Pyrazole-4-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Rise of Fungal Resistance

The escalating prevalence of fungal diseases in agriculture and human health, coupled with the emergence of drug-resistant strains, presents a critical global challenge.[1][2] Fungicides are the primary method for controlling fungal pathogens in crops, but their efficacy is often diminished by environmental factors and the development of resistance.[1][3] This necessitates the urgent discovery of new antifungal agents with novel modes of action.[1] Among the most promising classes of modern fungicides are the pyrazole-4-carboxamides, which have demonstrated high efficiency, broad-spectrum activity, and a valuable mechanism of action that can combat resistance.[4][5][6]

This guide provides a comprehensive technical overview of novel pyrazole-4-carboxamide compounds, detailing their mechanism of action, structure-activity relationships (SAR), and the key experimental workflows used to validate their antifungal potential. As a senior application scientist, the focus here is not merely on protocol, but on the underlying scientific rationale that drives experimental design and interpretation in the quest for next-generation antifungal agents.

The Core Target: Fungal Succinate Dehydrogenase (SDH)

The primary molecular target for pyrazole-4-carboxamide fungicides is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[5][7][8] SDH is a crucial enzyme that plays a dual role in fungal metabolism:

  • It is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate.

  • It funnels electrons from this reaction directly into the electron transport chain, which is essential for ATP synthesis (cellular energy production).[5]

By inhibiting SDH, pyrazole-4-carboxamides effectively block the fungal cell's energy supply, leading to metabolic collapse and cell death.[5] This specific mode of action is highly valuable as it generally does not exhibit cross-resistance with other fungicide classes, making it a powerful tool in resistance management programs.[3]

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Q Coenzyme Q C1 Complex I C1->Q C2 SDH (Complex II) C2->Q C3 Complex III CytC Cytochrome C C3->CytC C4 Complex IV ATP_Synthase ATP Synthase C4->ATP_Synthase Q->C3 CytC->C4 ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Pyrazole-4-Carboxamide Inhibitor Inhibitor->C2 Blocks Electron Transfer

Caption: Mechanism of SDH inhibition by pyrazole-4-carboxamides.

Rational Design and Synthesis Strategies

The development of novel pyrazole-4-carboxamides is driven by established medicinal chemistry principles to enhance potency, broaden the antifungal spectrum, and overcome resistance.

Design Philosophy

Modern design strategies often build upon the structures of highly active commercial fungicides like fluxapyroxad, bixafen, and boscalid.[1][9] Key approaches include:

  • Scaffold Hopping & Bioisosteric Replacement: Replacing parts of a known active molecule with other fragments that have similar physical or chemical properties (bioisosteres) to improve efficacy or metabolic stability.[2][3] For example, replacing an ether group with a thioether scaffold has led to the discovery of more potent SDHIs.[3]

  • Molecular Hybridization: Combining distinct pharmacophores (active fragments) from different molecules to create a new hybrid compound with potentially synergistic or enhanced activity.[10]

  • Structure-Based Design: Utilizing molecular docking simulations to predict how a newly designed compound will bind to the active site of the SDH enzyme.[1][2][10] This allows for the rational design of modifications that enhance binding affinity.

General Synthesis Workflow

While specific pathways vary, a common synthetic route involves the coupling of a pyrazole-4-carboxylic acid core with a substituted aniline or other amine-containing fragment. This modular approach allows for extensive derivatization.

G cluster_steps Synthetic Steps Start_A Pyrazole Precursor (e.g., Edaravone) Step1 Step 1: Core Synthesis Start_A->Step1 Start_B Amine Fragment (e.g., Substituted Aniline) Step2 Step 2: Amide Coupling Reaction Start_B->Step2 Intermediate_A Pyrazole-4-Carboxylic Acid (or Acyl Chloride) Intermediate_A->Step2 Final_Compound Novel Pyrazole-4-Carboxamide Step3 Step 3: Purification & Characterization Final_Compound->Step3 Step1->Intermediate_A Step2->Final_Compound

Caption: A generalized workflow for the synthesis of novel pyrazole-4-carboxamides.

Structure-Activity Relationship (SAR) Insights

SAR analysis is critical for understanding how chemical structure influences antifungal potency. For pyrazole-4-carboxamides, activity is modulated by substitutions at three key positions: the pyrazole ring, the N-phenyl ring (or equivalent), and the carboxamide linker.

  • Pyrazole Ring: The substituents at the 3-position of the pyrazole ring are particularly important. The presence of a difluoromethyl (-CHF2) or trifluoromethyl (-CF3) group is a hallmark of many highly potent commercial fungicides and novel candidates.[4][7]

  • Carboxamide Linker: The amide bond is a key active group, essential for binding to the SDH enzyme.[6] Molecular docking studies frequently show the carbonyl oxygen forming critical hydrogen bonds with amino acid residues like TYR58 and TRP173 in the SDH binding pocket.[2][7]

  • Amine Fragment (N-substituent): This region, often a substituted phenyl ring, is crucial for hydrophobic interactions within the binding site. Introducing diverse functionalities like thioether, ether, or oxime ether groups has led to compounds with significantly enhanced potency compared to parent structures like boscalid.[2][3][9][10] For instance, the introduction of an indazole group resulted in compounds with very high activity against a range of fungi.[7]

Experimental Evaluation: A Self-Validating Workflow

A tiered, logical workflow is essential to identify and validate promising antifungal candidates. Each step provides critical data that justifies progression to the next, more complex assay.

cluster_mech Mechanism of Action A Compound Synthesis & Library Generation B Primary Screening: In Vitro Mycelial Growth Assay A->B Test antifungal effect C Potency Determination: EC50 Calculation B->C Quantify activity D Mechanism Validation: SDH Enzyme Inhibition Assay (IC50) C->D Confirm target engagement E Morphological Analysis: SEM / TEM Microscopy C->E Observe cellular damage F In Vivo Efficacy: Protective & Curative Assays (e.g., Detached Leaf) D->F Test in biological system G Lead Candidate F->G Select for development

Caption: A logical workflow for the evaluation of novel antifungal compounds.

Protocol: In Vitro Antifungal Susceptibility Testing

This primary assay determines a compound's intrinsic ability to inhibit fungal growth. The mycelium growth inhibition method is standard.[4][7][11]

Causality: The goal is to determine the Effective Concentration 50 (EC50), the concentration at which 50% of fungal growth is inhibited. This provides a quantitative measure of potency. Potato Dextrose Agar (PDA) is a common, nutrient-rich medium that supports robust fungal growth, providing a reliable baseline.

Step-by-Step Protocol:

  • Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. Allow it to cool to approximately 50-60°C.

  • Compound Stock Solution: Dissolve the test compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Prepare serial dilutions of the stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare a control plate containing only DMSO (at the same concentration as the highest test plate) and a blank PDA plate.

  • Plating: Pour the PDA-compound mixtures into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea).

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared plate. Incubate the plates at the optimal temperature for the fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached the edge of the dish.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol: SDH Enzyme Inhibition Assay

This assay validates that the compound's antifungal activity is due to the inhibition of the target enzyme, SDH.[2][10]

Causality: This is a direct test of the hypothesized mechanism of action. By isolating the enzyme (or mitochondria containing the enzyme), we can measure its activity directly and determine the concentration of the compound required to inhibit it by 50% (IC50). A strong correlation between a low EC50 (high whole-cell activity) and a low IC50 (high enzyme activity) provides strong evidence that the compound is an on-target SDHI.

Step-by-Step Protocol:

  • Mitochondria Isolation: Grow the target fungus in liquid culture. Harvest the mycelia, wash, and physically disrupt the cells (e.g., using a mortar and pestle with liquid nitrogen or a bead beater). Isolate the mitochondria via differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

  • Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, succinate (the enzyme's substrate), and reagents for a colorimetric reaction, such as 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the mitochondrial suspension, and various concentrations of the test compound (dissolved in DMSO). Include a control with only DMSO.

  • Initiation and Measurement: Initiate the reaction by adding the substrate (succinate). Immediately measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction) using a plate reader. The rate of color change is proportional to SDH activity.

  • Calculation: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control. Determine the IC50 value using non-linear regression.

Protocol: Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the physical damage inflicted on fungal cells by the compound.[2][10][12]

Causality: While EC50 and IC50 values are quantitative, SEM provides qualitative, visual proof of antifungal action. SDHIs disrupt energy metabolism, which often leads to severe structural deformities in the hyphae, such as collapse, shriveling, and abnormal branching.[2][10] Observing these effects confirms that the compound is causing significant physiological distress leading to cell death.

Step-by-Step Protocol:

  • Sample Preparation: Treat fungal mycelia with the test compound at a concentration near its EC50 value for a set period (e.g., 24-48 hours). A control group is treated with DMSO alone.

  • Fixation: Harvest the mycelia and fix them using a chemical fixative, typically glutaraldehyde, to preserve their structure.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%) to remove all water.

  • Drying: Use a critical point dryer to dry the samples without causing structural collapse from surface tension.

  • Coating: Mount the dried samples onto stubs and coat them with a thin layer of a conductive metal, such as gold or palladium, using a sputter coater. This prevents charge buildup from the electron beam.

  • Imaging: Observe the samples under a scanning electron microscope and capture images, comparing the morphology of the treated hyphae to the smooth, regular structure of the untreated control hyphae.

Data Presentation: Comparative Efficacy of Lead Compounds

Summarizing quantitative data in tables allows for rapid comparison of the potency of novel compounds against established standards.

Compound IDTarget FungusEC50 (µg/mL)IC50 (µM)Reference FungicideEC50/IC50 of Ref.Source
TM-2 Corn RustExcellent~Fluxapyroxad2-4x less active[1][13]
E1 Rhizoctonia solani1.13.3Boscalid2.2 / 7.9[9][12]
8e Rhizoctonia solani0.0121.30Boscalid0.464 / ~[3]
7d Rhizoctonia solani0.0463.293Fluxapyroxad0.103 / 5.991[2]
5e Rhizoctonia solani0.0392.04Fluxapyroxad0.131 / 6.15[10]
9m Multiple FungiHigher than Boscalid~Boscalid-[7]
SCU2028 Rhizoctonia solani0.022 mg/L~Thifluzamide~0.022 mg/L[14][15]

Note: Data is compiled from multiple studies; direct comparison should be made with caution due to potential variations in experimental conditions. "~" indicates data not provided in the source.

Future Directions and Conclusion

The development of novel pyrazole-4-carboxamide compounds remains a highly active and promising area of research.[6] Future work will likely focus on:

  • Overcoming Resistance: Designing compounds that are effective against fungal strains that have developed resistance to existing SDHIs.

  • Improving Selectivity: Enhancing selectivity for fungal SDH over the mammalian equivalent to ensure low toxicity and environmental impact.

  • Broadening the Spectrum: Modifying structures to achieve high potency against a wider range of economically and clinically important fungal pathogens.

References

Mechanism of action of 1H-pyrazole-4-carboxamide as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrazole-4-Carboxamide as a Kinase Inhibitor

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes, including growth, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][2] This has made them one of the most intensively pursued classes of drug targets. Within the vast landscape of kinase inhibitors, the this compound moiety has emerged as a "privileged scaffold"—a core molecular structure that is frequently found in potent and selective inhibitors against a wide array of kinase targets.[3]

This guide provides a detailed exploration of the mechanism of action of this compound-based kinase inhibitors. We will delve into the specific molecular interactions that drive their inhibitory activity, examine different modes of inhibition through key examples, and present the experimental workflows used to characterize these powerful therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Chapter 1: The this compound Core: A Versatile Anchor for Kinase Binding

The utility of the this compound scaffold lies in its inherent chemical properties, which allow it to form key interactions within the ATP-binding pocket of protein kinases. The pyrazole ring and the adjacent carboxamide linker serve as a rigid and predictable anchor that can present various substituents into specific regions of the kinase active site.

The core structure typically engages the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The nitrogen atoms of the pyrazole ring and the amide group can act as both hydrogen bond donors and acceptors, forming a conserved binding pattern with the backbone of the hinge residues. This interaction mimics the binding of the adenine ring of ATP, making it a highly effective ATP-competitive inhibitor. For instance, docking studies of pyrazole-based inhibitors with kinases like Bcr-Abl and CDKs show the pyrazole-carboxamide skeleton forming conserved hydrogen bonds with hinge region residues such as Met318 (Bcr-Abl) and others in CDK2.[4][5]

The true versatility of the scaffold comes from the synthetic tractability of its substitution points (typically the N1, C3, and C5 positions of the pyrazole ring and the amide nitrogen). By modifying these positions, medicinal chemists can fine-tune the inhibitor's properties:

  • Potency: Substituents can be designed to occupy adjacent hydrophobic pockets, increasing binding affinity.

  • Selectivity: By tailoring the size, shape, and electronics of the substituents to match the unique contours of a specific kinase's active site, high selectivity can be achieved. Structure-activity relationship (SAR) studies have shown that different heterocyclic rings fused to the pyrazole can influence selectivity against different isoforms of an enzyme.[6]

  • Pharmacokinetics: Modifications can improve properties like solubility, cell permeability, and metabolic stability.

Chapter 2: Core Mechanisms of Kinase Inhibition

This compound derivatives can be engineered to inhibit kinases through several distinct mechanisms, primarily differentiated by the nature of their interaction with the target enzyme. The choice of mechanism has profound implications for the drug's efficacy, duration of action, and potential for resistance.

Non-Covalent (Reversible) Inhibition

The most common mechanism is reversible, non-covalent inhibition. In this mode, the inhibitor binds to the kinase's active site through a combination of hydrogen bonds, ionic bonds, and hydrophobic interactions.[7] These interactions are transient, and the inhibitor can freely associate and dissociate from the enzyme.

A prime example can be found in the development of non-covalent inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling.[8][9] These inhibitors are designed to overcome resistance to first-generation covalent inhibitors.[10] For instance, Fenebrutinib inhibits BTK by forming hydrogen bonds with residues K430, M477, and D539, completely independent of the Cys481 residue.[] This allows it to remain effective even when Cys481 is mutated.[7][10]

Covalent (Irreversible) Inhibition

Covalent inhibitors are designed to form a permanent, irreversible bond with a specific amino acid residue in the kinase active site. This typically involves incorporating a reactive "warhead" (e.g., an acrylamide group) into the inhibitor structure that can react with a nucleophilic residue, most commonly a cysteine.

Many highly effective BTK inhibitors, including the first-in-class drug ibrutinib and the second-generation acalabrutinib, are covalent inhibitors.[8][12] They utilize their core scaffold to position an acrylamide warhead to form a covalent bond with Cysteine 481 (Cys481) in the BTK active site.[8][][13] This irreversible binding leads to sustained inhibition of BTK activity, effectively shutting down the BCR signaling pathway that malignant B-cells depend on for survival and proliferation.[][12]

The primary vulnerability of this approach is the development of resistance through mutations at the target residue, most commonly the Cys481-to-Serine (C481S) mutation, which prevents the covalent bond from forming.[7]

G cluster_0 Non-Covalent Reversible Inhibition cluster_1 Covalent Irreversible Inhibition NC_Inhibitor Non-Covalent Inhibitor (e.g., Fenebrutinib) H_Bonds Reversible Binding (H-Bonds, Hydrophobic) NC_Inhibitor->H_Bonds BTK_WT BTK Active Site (WT or C481S Mutant) H_Bonds->BTK_WT C_Inhibitor Covalent Inhibitor (e.g., Ibrutinib) C_Bond Irreversible Covalent Bond C_Inhibitor->C_Bond BTK_Cys481 BTK Active Site (Cys481) C_Bond->BTK_Cys481

Diagram 1: Covalent vs. Non-Covalent BTK Inhibition.

Chapter 3: Case Study - The Discovery and Evolution of GDC-0834

The story of GDC-0834, a potent and selective BTK inhibitor, serves as an excellent case study in the real-world application and challenges of drug development centered on the this compound scaffold.

Discovery and Structure-Based Design

Structure-activity relationship (SAR) studies led to the development of GDC-0834, which demonstrated high potency and selectivity for BTK.[14] The design was an evolution of a previous inhibitor, CGI-1746, with modifications focused on improving pharmacokinetic (PK) properties.[14] This effort was driven by structure-based design, modifying the solvent-exposed region and the 'H3 binding pocket' to optimize the molecule's profile.[14]

The Challenge of Metabolism: A Species-Specific Hurdle

Despite promising preclinical PK data in animal models, GDC-0834 failed in a single-dose Phase I human trial.[14] Plasma concentrations of the parent drug were found to be extremely low, while a major inactive metabolite (M1) was observed in substantial amounts.[15][16]

Intensive investigation revealed that GDC-0834 was subject to rapid amide hydrolysis, cleaving the bond between the pyrazole-carboxamide core and its tetrahydrobenzothiophene moiety.[14][15] Crucially, this metabolic pathway was found to be significantly more pronounced in human liver preparations than in those from preclinical species (rat, dog, monkey), with the intrinsic clearance being 23- to 169-fold higher in humans.[15] Further research identified human aldehyde oxidase (AO) as a key enzyme responsible for this novel amide hydrolysis reaction.[16]

This case highlights a critical aspect of drug development: the potential for significant species differences in metabolism. The self-validating system of preclinical testing did not fully predict the human outcome, underscoring the need for careful cross-species metabolic evaluation. The knowledge gained from the GDC-0834 program, however, was invaluable and directly informed the design of next-generation, more metabolically stable BTK inhibitors.[14][17]

Chapter 4: Broad Utility of the Scaffold - Targeting Diverse Kinase Families

The this compound scaffold is not limited to BTK. Its versatility has been demonstrated in the development of inhibitors against a wide range of both tyrosine and serine/threonine kinases.

Inhibitor Name/SeriesPrimary Kinase Target(s)Reported Potency (IC50)Key Application Area
GDC-0834 BTK4 nM (enzyme IC50)Autoimmune Disease[17]
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)~3 nM (Aurora A/B)Oncology
AT7519 CDK2, CDK524 nM (CDK2), 23 nM (CDK5)Oncology[4][18]
Compound 8t FLT3, CDK2, CDK40.089 nM (FLT3), 0.719 nM (CDK2)Acute Myeloid Leukemia[5]
IRAK4 Inhibitors IRAK4Varies (low nM)Inflammatory Diseases[19]
G2019S-LRRK2 Inhibitors LRRK2 (G2019S mutant)VariesParkinson's Disease[20]
Bezuclastinib KITVariesSolid Tumors, Mastocytosis[21]

This broad applicability confirms the scaffold's status as a privileged structure, providing a robust starting point for fragment-based screening and structure-based design efforts against new kinase targets.[18]

Chapter 5: Experimental Workflows for Characterizing Pyrazole-Carboxamide Kinase Inhibitors

A rigorous, multi-step experimental cascade is required to fully characterize a novel kinase inhibitor. This workflow validates the mechanism of action, from biochemical potency to cellular effects and metabolic fate.

G cluster_0 Experimental Workflow A Step 1: Biochemical Potency (Kinase Assay) B Step 2: Cellular Target Engagement (Western Blot) A->B Confirm On-Target Activity in Cells C Step 3: Cellular Phenotype (Viability/Apoptosis Assay) B->C Link Target Inhibition to Cellular Effect D Step 4: Preclinical Evaluation (Metabolic Stability, In Vivo) C->D Assess Drug-like Properties

Diagram 2: High-Level Experimental Workflow.
Protocol 5.1: In Vitro Kinase Activity Assay

Objective: To determine the direct inhibitory potency (IC50) of the compound against the purified target kinase.

Methodology (Example: ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare assay buffers, kinase, substrate peptide, and ATP at appropriate concentrations. Serially dilute the this compound inhibitor in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate peptide.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The reaction allows the kinase to phosphorylate the substrate, converting ATP to ADP.

  • Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection (Step 2): Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP and generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 5.2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the inhibitor blocks the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase (e.g., MV4-11 cells for FLT3 inhibitors).[5] Treat the cells with increasing concentrations of the inhibitor for a defined period.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the phospho-protein signal indicates successful target engagement.[4]

Protocol 5.3: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compound to metabolic degradation, providing an early indication of its potential pharmacokinetic profile.

Methodology (Liver Microsomes):

  • Reagent Preparation: Prepare liver microsomes (human, rat, etc.), NADPH regenerating system, and the test compound in a suitable buffer (e.g., potassium phosphate).

  • Incubation: Pre-warm the microsomes and test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.

Chapter 6: Future Directions and Conclusion

The this compound scaffold continues to be a cornerstone of modern kinase inhibitor design. Its proven ability to anchor inhibitors in the ATP-binding site of a diverse range of kinases ensures its continued relevance. Future efforts will likely focus on:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and associated toxicities.[12]

  • Overcoming Resistance: Developing next-generation covalent and non-covalent inhibitors that are active against known resistance mutations.[10]

  • Targeting Allosteric Sites: While this guide focuses on ATP-competitive inhibitors, the pyrazole scaffold could potentially be adapted to target allosteric sites, offering new mechanisms of inhibition.

References

Methodological & Application

Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-amino-1-methyl-1H-pyrazole-4-carboxamide is a pivotal heterocyclic scaffold in modern drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds, notably kinase inhibitors for therapeutic applications. Its structural rigidity and array of hydrogen bond donors and acceptors make it an ideal fragment for targeted drug design. This application note provides a comprehensive, field-proven protocol for the synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide, designed for researchers and scientists in the pharmaceutical and chemical development sectors. The protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and detailed analytical verification, ensuring a reliable and reproducible methodology.

Introduction

The pyrazole nucleus is a prominent feature in a multitude of pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1] Specifically, the 3-aminopyrazole-4-carboxamide moiety has garnered significant attention as a cornerstone in the development of targeted therapies. The N-methylation at the 1-position of the pyrazole ring can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug substance, such as solubility, metabolic stability, and target binding affinity.

This guide details a robust two-step synthetic pathway to 3-amino-1-methyl-1H-pyrazole-4-carboxamide. The synthesis commences with the cyclocondensation of a suitable three-carbon electrophile with methylhydrazine to construct the N-methylated pyrazole core, followed by the amidation of the resulting ester to yield the target carboxamide. This method is selected for its efficiency, regioselectivity, and scalability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound is provided below for reference.[2]

PropertyValue
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
CAS Number 89181-79-3
Appearance Off-white to pale yellow solid (expected)
IUPAC Name 3-amino-1-methyl-1H-pyrazole-4-carboxamide
InChIKey AFVDRBOAZKXVQB-UHFFFAOYSA-N

Safety and Hazards

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The target compound, 3-amino-1-methyl-1H-pyrazole-4-carboxamide, is associated with the following GHS hazard statements[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Starting materials and reagents also carry their own specific hazards, and their respective Safety Data Sheets (SDS) must be consulted prior to use.

Synthetic Pathway Overview

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the pyrazole ring via a cyclocondensation reaction, followed by the conversion of the ester intermediate to the final carboxamide product.

Synthesis_Workflow Start Starting Materials: - Ethyl 2-cyano-3-ethoxyacrylate - Methylhydrazine Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Product Final Product: 3-amino-1-methyl-1H-pyrazole-4-carboxamide Step2->Product

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (Intermediate)

This procedure is adapted from established methods for the synthesis of related aminopyrazole esters, where methylhydrazine is used to ensure the formation of the N-methylated pyrazole ring.[3][4]

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
Ethyl 2-cyano-3-ethoxyacrylate94-05-3169.1810.0 g0.059
Methylhydrazine60-34-446.072.72 g0.059
Ethanol (anhydrous)64-17-546.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-ethoxyacrylate (10.0 g, 0.059 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Carefully add methylhydrazine (2.72 g, 0.059 mol) dropwise to the solution over a period of 10-15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Expected Outcome:

The intermediate product, ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, is expected to be an off-white to pale yellow crystalline solid.

Part 2: Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide (Final Product)

The amidation of the pyrazole ester is achieved through a straightforward reaction with ammonia.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate-169.185.0 g0.029
Methanolic Ammonia (7N solution)--50 mL-

Procedure:

  • Place ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (5.0 g, 0.029 mol) in a sealed pressure vessel.

  • Add a 7N solution of ammonia in methanol (50 mL).

  • Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours with stirring.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, cool the reaction vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford the final product, 3-amino-1-methyl-1H-pyrazole-4-carboxamide.

Expected Outcome:

The final product is expected to be an off-white to pale yellow solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the N-methylation.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amino group (N-H stretch), the amide carbonyl (C=O stretch), and the nitrile group in the starting material.

  • Melting Point Analysis: To assess the purity of the crystalline products.

Mechanistic Insights

The core of this synthesis lies in the regioselective cyclocondensation reaction. The use of methylhydrazine, an unsymmetrical hydrazine, can potentially lead to two regioisomeric pyrazole products. However, the reaction with ethyl 2-cyano-3-ethoxyacrylate typically favors the formation of the 3-amino-1-methyl-1H-pyrazole-4-carboxylate isomer. This selectivity is governed by the relative electrophilicity of the carbon atoms in the acrylate backbone and the nucleophilicity of the two nitrogen atoms in methylhydrazine.

Reaction_Mechanism Reactants Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine Addition Nucleophilic Addition Reactants->Addition Intermediate Acyclic Intermediate Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Aromatization (Elimination of Ethanol) Cyclization->Aromatization Product Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Aromatization->Product

References

Application Note & Protocol: A Streamlined One-Pot Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. We detail a highly efficient, two-stage process beginning with a one-pot, three-component synthesis of the key intermediate, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, followed by a robust amidation protocol. This methodology emphasizes strategic efficiency, high yields, and operational simplicity, making it ideal for the rapid generation of compound libraries for drug discovery and development. The rationale behind key experimental steps, mechanistic insights, and detailed protocols are provided to empower researchers in their synthetic efforts.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[1][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a privileged scaffold in drug development.[2][5][6]

The 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide core represents a particularly promising class of compounds. The strategic placement of bulky aromatic groups and the functional "handle" of the carboxamide moiety allow for fine-tuning of physicochemical properties and biological targeting. This guide details a streamlined synthetic approach to access these valuable molecules.

Synthetic Strategy: The Power of One-Pot Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of green and efficient chemistry.[7][8] These reactions reduce waste, save time, and simplify complex syntheses. Our strategy leverages a "one-pot" approach for the synthesis of the core pyrazole carboxylic acid intermediate, which is the most complex part of the overall synthesis. This avoids the need to isolate and purify unstable intermediates, significantly improving efficiency and overall yield.[9]

The overall synthetic pathway is divided into two primary stages:

  • Stage 1: One-Pot Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid. This key step utilizes a MeONa/LiCl-mediated sequence involving a Claisen condensation, a Knorr pyrazole synthesis, and in-situ hydrolysis to build the core heterocyclic system from simple precursors.[9][10]

  • Stage 2: Amidation to Form Carboxamide Derivatives. The carboxylic acid intermediate is activated and subsequently coupled with a diverse range of primary or secondary amines to generate the final target compounds.[11]

G cluster_0 Stage 1: One-Pot Synthesis cluster_1 Stage 2: Amidation A Methyl Benzoate D 4-Benzoyl-1,5-diphenyl-1H- pyrazole-3-carboxylic Acid A->D MeONa/LiCl Claisen-Knorr-Hydrolysis B Acetophenone B->D C Phenylhydrazine C->D E SOCl₂ or other activating agent D->E Intermediate Purification G Final Product: 4-Benzoyl-1,5-diphenyl-1H-pyrazole- 3-carboxamide Derivative D->G Activation F Primary/Secondary Amine (R¹R²NH) F->G Coupling

Figure 1: Overall workflow for the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The one-pot synthesis of the carboxylic acid intermediate is a sophisticated cascade of classic organic reactions.

  • Claisen Condensation: The reaction is initiated by the sodium methoxide (MeONa) mediated Claisen condensation between acetophenone and diethyl oxalate. MeONa, a strong base, deprotonates the α-carbon of acetophenone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of diethyl oxalate.

  • Knorr Pyrazole Synthesis: The resulting 1,3-dicarbonyl intermediate (a 2,4-diketo ester) is not isolated.[9] Phenylhydrazine is added to the pot, which undergoes a cyclocondensation reaction—a classic Knorr pyrazole synthesis—with the diketone to form the five-membered pyrazole ring.[8]

  • Role of Lithium Chloride (LiCl): The addition of LiCl has been shown to be crucial for stabilizing reactive intermediates and improving yields in sterically hindered Claisen condensations.[9] It can coordinate with the carbonyl oxygen atoms, enhancing the electrophilicity of the ester and stabilizing the resulting enolate intermediates.

  • Hydrolysis: The reaction concludes with the hydrolysis of the ethyl ester on the C3 position of the pyrazole to yield the final carboxylic acid, typically facilitated by the basic conditions or a final aqueous workup.

G start Acetophenone Enolate + Diethyl Oxalate int1 1,3-Dicarbonyl Intermediate (In Situ) start->int1 Claisen Condensation int2 Hydrazone Formation int1->int2 phenylhydrazine + Phenylhydrazine int3 Intramolecular Cyclization int2->int3 int4 Dehydration int3->int4 product Pyrazole Ring (Ester form) int4->product Aromatization

Figure 2: Simplified mechanism of the Knorr pyrazole ring formation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: One-Pot Synthesis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid (Intermediate)

This protocol is adapted from the principles of multicomponent pyrazole synthesis.[8][9]

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium methoxide (MeONa)

  • Lithium chloride (LiCl), anhydrous

  • Phenylhydrazine

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous lithium chloride (1.2 eq). Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Reagent Addition: Add anhydrous toluene, followed by sodium methoxide (2.5 eq). Stir the suspension. Add acetophenone (1.0 eq) dropwise, followed by diethyl oxalate (1.2 eq).

  • Condensation: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The formation of the 1,3-dicarbonyl intermediate will occur. Monitor progress by TLC if desired (the intermediate is often unstable).

  • Cyclization: Cool the mixture to room temperature. Add a solution of phenylhydrazine (1.1 eq) in methanol dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours until the formation of the pyrazole is complete (monitor by TLC).

  • Hydrolysis & Work-up: Cool the mixture to 0 °C. Cautiously quench the reaction by adding 2M HCl until the pH is acidic (~pH 2-3). This will hydrolyze the ester and precipitate the carboxylic acid product.

  • Isolation: Filter the resulting precipitate and wash thoroughly with cold water and then a small amount of cold methanol to remove impurities.

  • Purification: The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. Dry the product under vacuum.

Protocol 2: General Procedure for Amidation

This protocol is based on standard acid chloride formation and subsequent amidation.[11]

Materials:

  • 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Desired primary or secondary amine (e.g., morpholine, aniline, benzylamine) (1.5 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Acid Chloride Formation: To a round-bottom flask, add the pyrazole carboxylic acid (1.0 eq) and a few drops of DMF (catalyst). Add thionyl chloride (3-5 eq) slowly at 0 °C. Allow the mixture to warm to room temperature, then gently reflux for 2-3 hours.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride is often used directly in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC).

  • Work-up: Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final carboxamide derivative.

Data and Expected Results

The described two-stage synthesis is versatile and can be used to generate a library of carboxamide derivatives. Below is a table of representative amines and expected outcomes.

EntryAmine (R¹R²NH)Derivative NameExpected Yield Range (%)
1Morpholine(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(morpholino)methanone85-95%
2Aniline4-Benzoyl-N,1,5-triphenyl-1H-pyrazole-3-carboxamide80-90%
3Benzylamine4-Benzoyl-N-benzyl-1,5-diphenyl-1H-pyrazole-3-carboxamide88-96%
44-Fluoroaniline4-Benzoyl-N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide82-90%
5Methylamine4-Benzoyl-N-methyl-1,5-diphenyl-1H-pyrazole-3-carboxamide[12]90-98%

Yields are estimated based on the amidation step and may vary depending on the specific amine and purification efficiency.

Conclusion

This application note provides a robust and efficient methodology for the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives. By combining a one-pot multicomponent reaction for the core intermediate with a standard amidation protocol, researchers can rapidly access a wide array of analogs for biological screening. The detailed protocols and mechanistic discussions serve as a practical guide for chemists in drug discovery, enabling the exploration of this pharmacologically significant chemical space.

References

Application Notes & Protocols: Utilizing 1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cellular processes including proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a multitude of solid tumors, including urothelial, lung, and gastric cancers.[2][3] While first-generation ATP-competitive FGFR inhibitors have shown clinical promise, their efficacy is often curtailed by the emergence of acquired resistance, frequently through mutations in the kinase domain's "gatekeeper" residue.[4][5]

Covalent inhibitors offer a compelling strategy to overcome these limitations. By forming a permanent, irreversible bond with their target, they can achieve sustained pathway inhibition, high potency, and improved selectivity.[6][7] This guide details the application of a novel class of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as pan-FGFR covalent inhibitors. These agents leverage an electrophilic "warhead" to form a covalent bond with a non-catalytic cysteine residue located in the P-loop of the ATP binding pocket, a feature conserved across FGFR1-3, thereby enabling durable target engagement and activity against both wild-type and resistant mutant forms of the receptors.[4][8]

Section 1: Mechanism of Action - Covalent Target Engagement

The fundamental principle behind these 1H-pyrazole-4-carboxamide derivatives is targeted covalent inhibition. The pyrazole-carboxamide core acts as a scaffold, positioning the molecule within the ATP-binding pocket of the FGFR kinase domain through a network of non-covalent interactions. Appended to this scaffold is an electrophilic moiety, typically an acrylamide group, which serves as the "warhead." This warhead is precisely positioned to react with the thiol group of a conserved cysteine residue (e.g., Cys486 in FGFR1) in a Michael addition reaction.[9] This forms a stable, irreversible covalent bond, effectively locking the inhibitor in place and permanently inactivating the enzyme. The advantage of this mechanism is a prolonged duration of action that is uncoupled from the inhibitor's pharmacokinetic profile, as restoration of signaling requires the synthesis of new receptor proteins.[7]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bonding cluster_2 Outcome Inhibitor Pyrazole-Carboxamide Inhibitor Complex Non-covalent Inhibitor-FGFR Complex Inhibitor->Complex Recognition & Docking (KI) FGFR FGFR ATP Pocket (with Cys-SH) FGFR->Complex Covalent_Complex Covalent Inhibitor-FGFR Adduct (Inactive) Complex->Covalent_Complex Michael Addition (kinact) Downstream Downstream Signaling (MAPK, PI3K/AKT) Blocked Covalent_Complex->Downstream

Figure 1: The two-step mechanism of covalent FGFR inhibition.

Section 2: Synthesis of this compound Covalent Inhibitors

The synthesis of these inhibitors generally involves a multi-step process culminating in the coupling of the pyrazole-carboxamide core with a linker containing the acrylamide warhead. The following is a representative protocol.

Protocol 2.1: Representative Synthesis Workflow

This protocol outlines a plausible synthetic route. Researchers should consult specific literature for the exact reagents and conditions for their derivative of interest.[4][10]

Step 1: Synthesis of the Pyrazole Core

  • React an appropriately substituted hydrazine with a β-keto-nitrile derivative (e.g., ethoxy-methylene-cyanoacetate) under cyclization conditions (e.g., refluxing in ethanol with a base like sodium ethoxide).

  • This reaction forms the substituted 5-amino-1H-pyrazole-4-carbonitrile ring system.

  • Hydrolyze the nitrile group to a carboxylic acid using a strong acid (e.g., HCl) or base (e.g., NaOH) to yield the 5-amino-1H-pyrazole-4-carboxylic acid intermediate.

Step 2: Amide Coupling

  • Activate the carboxylic acid from Step 1 using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).

  • React the activated acid with a desired aniline derivative (e.g., 3,5-dimethoxyaniline) in a suitable solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

  • Purify the resulting pyrazole-4-carboxamide core via column chromatography.

Step 3: Introduction of the Covalent Warhead

  • The pyrazole core often contains a reactive site (e.g., an amino group or a site for N-alkylation) for attaching the linker and warhead.

  • React the core with a linker-warhead precursor, such as N-(3-(acryloyl)piperazin-1-yl)propyl bromide. This reaction is typically an alkylation or an amide coupling.

  • Perform the reaction in an inert solvent (e.g., acetonitrile) with a suitable base (e.g., K₂CO₃) at elevated temperature.

  • After the reaction is complete, purify the final this compound covalent inhibitor product using reverse-phase HPLC.

  • Confirm the structure and purity using ¹H NMR, LC-MS, and HRMS.

G start Starting Materials (Hydrazine, β-keto-nitrile) step1 Step 1: Pyrazole Ring Formation (Cyclization & Hydrolysis) start->step1 intermediate1 Intermediate: 5-amino-1H-pyrazole-4-carboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling (with substituted aniline) intermediate1->step2 intermediate2 Intermediate: Pyrazole-4-carboxamide Core step2->intermediate2 step3 Step 3: Warhead Installation (Alkylation/Coupling) intermediate2->step3 final_product Final Product: Covalent Pan-FGFR Inhibitor step3->final_product

Figure 2: Generalized workflow for inhibitor synthesis.

Section 3: In Vitro Biochemical Characterization

Biochemical assays are essential to determine the potency and selectivity of the synthesized inhibitors against the target kinases.

Protocol 3.1: Pan-FGFR Kinase Inhibition Assay (IC₅₀ Determination)

This protocol uses a luminescence-based kinase assay (e.g., Kinase-Glo®) to measure the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1).[11]

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution (concentration should be at or near the Kₘ for each enzyme).

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

  • In the assay plate, add 2.5 µL of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls).

  • Add 5 µL of a 2X kinase/substrate mix (containing the specific FGFR enzyme and Poly(E,Y) substrate in kinase buffer) to each well.

  • Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase. This pre-incubation is critical for covalent inhibitors.[9]

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution to all wells. For 100% inhibition controls, add buffer instead of ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Convert luminescence data to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: The potency of a representative compound, such as compound 10h from recent literature, can be summarized as follows.[4]

Target KinaseIC₅₀ (nM)Notes
FGFR146Potent inhibition of wild-type FGFR1.
FGFR241Potent inhibition of wild-type FGFR2.
FGFR399Strong inhibition of wild-type FGFR3.
FGFR2 V564F62Maintained potency against gatekeeper mutant.
VEGFR2> 10,000Demonstrates selectivity over related kinases.[2]

Section 4: Cell-Based Evaluation

Cell-based assays are crucial to confirm that the inhibitor can access its target in a physiological context and exert the desired biological effect.

Protocol 4.1: Cell Proliferation Assay

This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell lines with FGFR alterations (e.g., SNU-16 or KATO III [FGFR2 amplified], NCI-H520 [FGFR1 amplified]).[4]

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar.

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor (similar to the biochemical assay). Include DMSO as a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure luminescence. The signal is proportional to the number of viable cells.

  • Calculate the IC₅₀ for cell proliferation as described for the biochemical assay. For compound 10h, reported values are 19 nM for NCI-H520, 59 nM for SNU-16, and 73 nM for KATO III.[4]

Protocol 4.2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol assesses target engagement by measuring the phosphorylation status of FGFR and key downstream signaling proteins.

Materials:

  • FGFR-dependent cell line (e.g., SNU-16).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-FRS2 (Tyr196), anti-FRS2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary to reduce basal signaling.

  • Treat cells with varying concentrations of the inhibitor (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

  • If the pathway is not constitutively active, stimulate with an appropriate FGF ligand (e.g., FGF2) for 15 minutes before lysis.

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash extensively and visualize bands using an ECL substrate and an imaging system.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR, FRS2, and ERK should be observed, while total protein levels remain unchanged, confirming on-target pathway inhibition.[12]

FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR pFGFR p-FGFR (Y653/4) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 pFRS2 p-FRS2 (Y196) FRS2->pFRS2 GRB2 GRB2/SOS pFRS2->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (T202/Y204) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor Pyrazole-Carboxamide Covalent Inhibitor Inhibitor->pFGFR BLOCKS

Figure 3: FGFR signaling pathway points of analysis for Western Blot.

Section 5: Confirming Covalent Target Modification

While pathway inhibition is indicative of target engagement, direct evidence of covalent bond formation is the gold standard for validating these inhibitors.

Protocol 5.1: Intact Protein Mass Spectrometry

This method provides direct evidence of a covalent adduct by detecting the expected mass shift in the target protein.[13]

Materials:

  • Recombinant FGFR kinase domain.

  • Inhibitor stock solution.

  • Assay buffer (e.g., HEPES buffer, pH 7.5).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF).

Procedure:

  • Incubate the recombinant FGFR protein (e.g., at 1 µM) with a molar excess of the inhibitor (e.g., 10 µM) in assay buffer. Include a DMSO control.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Desalt the protein sample using a C4 ZipTip or similar cleanup method.

  • Analyze the sample by LC-MS.

  • Deconvolute the resulting mass spectrum to determine the mass of the protein.

  • Expected Outcome: The inhibitor-treated sample should show a new peak corresponding to the mass of the FGFR protein plus the mass of one inhibitor molecule, confirming the formation of a 1:1 covalent adduct. The untreated sample will only show the mass of the apo-protein.

Protocol 5.2: Cellular Target Engagement via Chemoproteomics

This advanced technique confirms target engagement in a complex cellular environment using a modified inhibitor probe and click chemistry.[14]

Workflow:

  • Probe Synthesis: Synthesize a version of the this compound inhibitor that includes a bioorthogonal handle, such as a terminal alkyne.

  • Cellular Labeling: Treat live cells with the alkyne-tagged inhibitor probe for a defined period. The probe will covalently bind to its cellular targets, including FGFRs.

  • Competitive Displacement (Optional): To confirm specificity, pre-treat cells with an excess of the untagged "parent" inhibitor before adding the alkyne probe. The parent inhibitor should block the probe from binding to its specific targets.

  • Cell Lysis: Lyse the cells to release all proteins.

  • Click Chemistry: To the cell lysate, add a reporter tag that contains an azide group (e.g., Azide-Biotin). Catalyze the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This will attach a biotin tag only to proteins that were labeled by the alkyne probe.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated proteins.

  • Proteomic Analysis: Digest the enriched proteins (on-bead or after elution) and identify them using LC-MS/MS.

  • Expected Outcome: FGFR1, 2, and/or 3 should be identified as significantly enriched proteins in the probe-treated sample compared to controls. In the competitive displacement sample, the enrichment of FGFRs should be substantially reduced.

References

Application Notes and Protocols for Molecular Docking Studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, a class of compounds with significant potential in drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step instructions. By leveraging the widely-used AutoDock software suite, this guide will enable users to predict the binding modes and affinities of these pyrazole derivatives with relevant biological targets, thereby accelerating the identification of promising lead compounds.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

Pyrazole-based heterocyclic compounds are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The N,1,3-triphenyl-1H-pyrazole-4-carboxamide scaffold, in particular, has emerged as a privileged structure in the design of potent enzyme inhibitors.[3] Previous research has highlighted the potential of these derivatives to target key proteins involved in cell cycle regulation and inflammation, such as Aurora kinases and Cyclooxygenase (COX) enzymes.[3][4][5]

Molecular docking is an indispensable computational tool that complements experimental studies by providing insights into the molecular interactions between a ligand and its target protein at an atomic level.[6] This in-silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and the generation of hypotheses regarding structure-activity relationships (SAR). This guide will focus on the practical application of molecular docking to investigate the interactions of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives with two prominent cancer and inflammation targets: Aurora A Kinase and Cyclooxygenase-2 (COX-2).

Materials and Equipment

This protocol primarily utilizes open-source and freely available software.

Software/ResourcePurpose
AutoDock Tools (ADT) Graphical user interface for preparing protein and ligand files, setting up the grid, and initiating docking calculations.
AutoDock 4.2 The core docking engine that performs the conformational search and scoring.
AutoGrid 4.2 Calculates the grid maps required by AutoDock for rapid energy evaluation.
MGLTools A suite of tools that includes ADT.
PyMOL or UCSF Chimera Molecular visualization software for inspecting protein and ligand structures and analyzing docking results.
Open Babel A chemical toolbox for interconverting chemical file formats.
Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules.
PubChem or ZINC database A public database of chemical compounds for obtaining ligand structures.

Experimental Workflow: A Visual Overview

The molecular docking process follows a structured workflow, from initial data retrieval to the final analysis of results. The following diagram illustrates the key stages of this process.

molecular_docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (e.g., from PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_DB 2. Ligand Structure Retrieval (e.g., from PubChem) Ligand_Prep 4. Ligand Preparation (Define torsions, add charges) Ligand_DB->Ligand_Prep Grid_Gen 5. Grid Box Generation (Define binding site) Protein_Prep->Grid_Gen Docking 6. Molecular Docking (Run AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Results 7. Analysis of Results (Binding energy, interactions) Docking->Results Visualization 8. Visualization (PyMOL/Chimera) Results->Visualization

Caption: Molecular Docking Workflow Diagram.

Detailed Protocols

This section provides detailed, step-by-step methodologies for the molecular docking of a representative N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative against Aurora A Kinase and COX-2.

Protocol 1: Target Protein Preparation

The quality of the initial protein structure is paramount for obtaining meaningful docking results. This protocol outlines the necessary steps to prepare a receptor for docking.

Target Proteins:

  • Aurora A Kinase: PDB ID: 1MQ4[7]

  • Cyclooxygenase-2 (COX-2): PDB ID: 1CX2[8]

Step-by-Step Methodology:

  • Retrieve the Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB) website.

    • In the search bar, enter the PDB ID of the target protein (e.g., "1MQ4") and download the structure in PDB format.

  • Initial Cleaning of the PDB File:

    • Open the downloaded PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all water molecules, co-crystallized ligands, ions, and any other heteroatoms that are not essential for the protein's structural integrity or the binding interaction. For this protocol, we will perform a new docking, so the original ligand should be removed.

    • If the protein is a multimer, retain only the chain that contains the active site of interest.

    • Save the cleaned protein structure as a new PDB file (e.g., 1MQ4_protein.pdb).

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the cleaned PDB file (1MQ4_protein.pdb).

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK. This is crucial for correct hydrogen bonding calculations.

    • Compute Charges: Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms.

    • Save as PDBQT: Navigate to Grid > Macromolecule > Choose. Select the protein molecule and click Select Molecule. A dialog box will appear to save the file in PDBQT format. Save it as 1MQ4_protein.pdbqt. The PDBQT format includes the atomic charges and atom types required by AutoDock.

Protocol 2: Ligand Preparation

Proper ligand preparation ensures that the flexibility of the molecule is correctly handled during the docking process.

Representative Ligand: N,1,3-triphenyl-1H-pyrazole-4-carboxamide

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Search for "N,1,3-triphenyl-1H-pyrazole-4-carboxamide" in a chemical database like PubChem.

    • Download the 3D structure in SDF or MOL2 format. If a 3D structure is unavailable, a 2D structure can be used and converted to 3D using software like Open Babel.

  • Format Conversion (if necessary):

    • Use Open Babel to convert the downloaded file to PDB format.

  • Preparation using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select the ligand's PDB file.

    • Compute Gasteiger Charges: Navigate to Edit > Charges > Compute Gasteiger. This assigns partial charges to the ligand atoms.

    • Detect Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. This automatically identifies the rotatable bonds in the ligand, which is essential for flexible docking.

    • Save as PDBQT: Navigate to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Protocol 3: Grid Generation and Molecular Docking

This protocol describes how to define the binding site and run the docking simulation.

Step-by-Step Methodology:

  • Load Prepared Molecules in ADT:

    • Open a new session in ADT.

    • Load the prepared protein (1MQ4_protein.pdbqt) and ligand (ligand.pdbqt) files.

  • Grid Box Setup:

    • Go to Grid > Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the grid box to encompass the active site of the protein. If the active site is known from the co-crystallized ligand in the original PDB file, center the grid box on that location. For blind docking, the grid box should cover the entire protein surface.

    • Ensure the grid spacing is set to a default value of 0.375 Å for a good balance between accuracy and computational time.

    • Save the grid parameter file by going to File > Close saving current. Name it grid.gpf.

  • Running AutoGrid:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files.

    • Execute the command: autogrid4 -p grid.gpf -l grid.glg

    • This will generate several grid map files (.map) that AutoDock will use.

  • Setting Docking Parameters:

    • In ADT, go to Docking > Macromolecule > Set Rigid Filename and choose 1MQ4_protein.pdbqt.

    • Go to Docking > Ligand > Choose and select ligand.pdbqt.

    • Go to Docking > Search Parameters > Genetic Algorithm. Set the number of GA runs to a value between 10 and 100 for thorough sampling. The Lamarckian Genetic Algorithm (LGA) is a hybrid algorithm that combines a genetic algorithm with a local search method, and it is the default in AutoDock 4.[9][10]

    • Go to Docking > Output > Lamarckian GA and save the docking parameter file as docking.dpf.

  • Running AutoDock:

    • In the command-line terminal, execute the command: autodock4 -p docking.dpf -l docking.dlg

    • This will initiate the docking simulation, and the results will be written to the docking log file (docking.dlg).

Data Presentation and Analysis of Results

Interpreting the Docking Log File (.dlg)

The docking log file contains the results of the docking runs, including:

  • Binding Energy: The estimated free energy of binding (in kcal/mol). More negative values indicate a more favorable binding affinity.

  • Inhibition Constant (Ki): An estimated inhibition constant calculated from the binding energy.

  • Conformational Clusters: AutoDock clusters the resulting poses based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.

Example Docking Results Summary

The following table presents a hypothetical summary of docking results for a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives against Aurora A Kinase and COX-2.

Compound IDTarget ProteinBinding Energy (kcal/mol)Estimated Ki (µM)Key Interacting Residues
Derivative 1 Aurora A Kinase-9.50.25Leu263, Tyr212, Ala213
Derivative 2 Aurora A Kinase-8.80.85Leu263, Val147
Derivative 3 Aurora A Kinase-9.20.45Leu263, Tyr212, Thr217
Derivative 1 COX-2-10.20.09Arg513, Val523, Ser353
Derivative 2 COX-2-9.10.52Val523, Tyr385
Derivative 3 COX-2-9.80.18Arg513, Val523, Phe518
Visualizing and Analyzing Interactions
  • Load Results in ADT:

    • In ADT, go to Analyze > Dockings > Open and select the docking.dlg file.

    • A new window will show the different conformational clusters.

  • Visualize in PyMOL/Chimera:

    • You can save the best-ranked pose as a PDB file from ADT and open it along with the protein structure in PyMOL or Chimera.

    • Analyze the interactions between the ligand and the protein, such as:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Often drive the binding process.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Salt bridges: Electrostatic interactions between charged residues.

The following diagram illustrates the key interactions to look for when analyzing the docked pose.

binding_interactions cluster_ligand Ligand cluster_protein Protein Active Site Residues Ligand N,1,3-triphenyl-1H- pyrazole-4-carboxamide H_Bond_Acceptor Hydrogen Bond Acceptor (e.g., Asp, Glu) Ligand->H_Bond_Acceptor Hydrogen Bond H_Bond_Donor Hydrogen Bond Donor (e.g., Ser, Thr) Ligand->H_Bond_Donor Hydrogen Bond Hydrophobic_Residue Hydrophobic Residue (e.g., Leu, Val, Ile) Ligand->Hydrophobic_Residue Hydrophobic Interaction Aromatic_Residue Aromatic Residue (e.g., Phe, Tyr, Trp) Ligand->Aromatic_Residue Pi-Pi Stacking

Caption: Key Ligand-Protein Interactions.

Trustworthiness and Self-Validation

To ensure the reliability of the docking results, it is essential to perform validation studies. A common and effective method is re-docking . This involves docking the co-crystallized ligand back into the active site of its protein. A successful re-docking, where the predicted pose has a low RMSD (< 2.0 Å) compared to the crystallographic pose, provides confidence in the chosen docking protocol and parameters.

Conclusion

This application note provides a robust and detailed framework for conducting molecular docking studies on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives. By following these protocols, researchers can effectively utilize computational tools to predict binding modes, estimate binding affinities, and gain valuable insights into the structure-activity relationships of this important class of compounds. This, in turn, can significantly streamline the drug discovery process by guiding the design and synthesis of more potent and selective therapeutic agents.

References

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

< Application Note & Protocol: A Multi-technique Approach for the Purity-based Characterization of 1H-Pyrazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety, efficacy, and stability.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5] This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust characterization of this compound purity.

A multi-technique, orthogonal approach is essential for a comprehensive purity assessment. This involves employing several analytical methods with different separation and detection principles to ensure all potential impurities (organic, inorganic, and residual solvents) are identified and quantified.[6][7] The primary techniques covered in this guide include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

HPLC is the cornerstone technique for separating and quantifying organic impurities in pharmaceutical compounds.[8][9] Its high resolution and sensitivity make it ideal for detecting process-related impurities and degradation products.[10]

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) HPLC: This is the most common mode for the analysis of moderately polar compounds like this compound. A C18 column is a good starting point due to its versatility and wide availability.[11]

  • Mobile Phase Selection: A mixture of a weak acid (e.g., formic or trifluoroacetic acid) in water and an organic modifier (e.g., acetonitrile or methanol) is typically used. The acid helps to suppress the ionization of acidic and basic functional groups, leading to sharper peaks and better-reproducible retention times. Acetonitrile is often preferred over methanol due to its lower UV cutoff and viscosity.[10]

  • UV Detection: The pyrazole and carboxamide chromophores in the molecule allow for sensitive detection using a UV detector. The optimal wavelength should be determined by running a UV scan of the main compound.[12]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13] This includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8]

Protocol: RP-HPLC Method for Purity Determination

Objective: To separate and quantify related substances and degradation products of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm (or optimal wavelength determined by UV scan)

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[14]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).

  • Inject the sample solution in duplicate.

  • Process the chromatograms and calculate the percentage of each impurity using the area normalization method, assuming equal response factors for all impurities relative to the main peak. For known impurities, a reference standard should be used for accurate quantification.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[6][7] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15]

Causality Behind Experimental Choices:

  • ¹H NMR: Proton NMR is typically used for qNMR due to its high sensitivity and the near 100% natural abundance of the ¹H isotope.[7]

  • Internal Standard: An internal standard of known purity and weight is added to the sample. The purity of the analyte is then calculated relative to the known concentration of the internal standard. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and the internal standard) is crucial to ensure complete relaxation of all protons, leading to accurate integration.

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice for many polar compounds like this compound.[15]

Protocol: ¹H-qNMR for Absolute Purity Assay

Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • Analytical Balance

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic Acid, certified reference material)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterSetting
Pulse Program Standard 1D proton
Number of Scans 16-64 (for good signal-to-noise)
Relaxation Delay (d1) 30-60 seconds
Acquisition Time ≥ 3 seconds
Pulse Angle 90°

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the FID.

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry is an indispensable tool for the structural elucidation of unknown impurities.[9] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and fragmentation patterns that help in identifying impurities.[16][17]

Causality Behind Experimental Choices:

  • LC-MS: This is the preferred technique for non-volatile and thermally labile impurities commonly found in pharmaceutical samples.[9]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements, which allow for the determination of the elemental composition of an impurity.[18]

  • Tandem MS (MS/MS): This technique involves isolating an impurity ion and fragmenting it to obtain structural information, which is crucial for definitive identification.[16]

Protocol: Impurity Identification by LC-HRMS

Objective: To identify the structure of unknown impurities detected by HPLC.

Instrumentation:

  • HPLC or UPLC system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • Develop an MS-compatible HPLC method. This typically involves replacing non-volatile buffers (like phosphate) with volatile ones (like ammonium formate or acetate) or using formic acid.[17]

  • Analyze the this compound sample using the LC-HRMS system.

  • Acquire full scan MS data to obtain the accurate mass of the impurities.

  • Perform targeted MS/MS experiments on the impurity peaks to obtain fragmentation spectra.

  • Utilize software to generate possible elemental compositions from the accurate mass data.[17]

  • Interpret the fragmentation pattern to propose a structure for the impurity. This often involves comparing the fragmentation of the impurity to that of the main compound.

Thermal Analysis (DSC/TGA) for Solid-State Characterization

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of a compound, including purity, polymorphism, and the presence of residual solvents or water.[19][20]

Causality Behind Experimental Choices:

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature.[21] It can be used to determine the melting point and enthalpy of fusion. For high-purity crystalline compounds, the melting endotherm is sharp. The presence of impurities typically broadens the melting peak and lowers the melting point. DSC can also be used to study polymorphism, as different crystalline forms will have different melting points and enthalpies of fusion.[22]

  • TGA: Measures the change in mass of a sample as a function of temperature.[23] It is useful for quantifying the amount of volatile components, such as residual solvents and water, in a sample.[20] It also provides information on the thermal stability of the compound.[22]

Protocol: Purity and Volatiles Assessment by DSC and TGA

Objective: To assess the purity based on melting point depression and to quantify volatile content.

Instrumentation:

  • Differential Scanning Calorimeter

  • Thermogravimetric Analyzer

Procedure (DSC):

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow versus temperature.

  • Determine the onset and peak temperature of the melting endotherm. Compare this to the melting point of a highly pure reference standard. A lower and broader melting peak suggests the presence of impurities. The van't Hoff equation can be used to estimate the mole fraction of impurities.

Procedure (TGA):

  • Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the mass loss versus temperature.

  • Any significant mass loss at temperatures below the decomposition point can be attributed to the loss of volatile components like water or residual solvents.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive purity characterization of this compound.

G cluster_0 Initial Purity Screening cluster_1 Quantitative & Confirmatory Analysis cluster_2 Impurity Identification cluster_3 Final Report HPLC HPLC-UV (Organic Impurities) qNMR qNMR (Absolute Purity) HPLC->qNMR Impurity Profile LCMS LC-HRMS (Structural Elucidation) HPLC->LCMS Impurity > 0.1% TGA TGA (Volatile Impurities) TGA->qNMR Volatiles Content Report Certificate of Analysis (Purity Statement) qNMR->Report Absolute Purity Value DSC DSC (Solid-State Purity) DSC->Report Confirmatory Data LCMS->Report Impurity Structures

Caption: Integrated workflow for purity analysis.

Conclusion

The characterization of this compound purity requires a multi-faceted analytical approach. HPLC serves as the primary tool for separating and quantifying organic impurities, while qNMR provides a definitive measure of absolute purity. Mass spectrometry is essential for the structural elucidation of unknown impurities, and thermal analysis offers valuable insights into the solid-state properties and volatile content. By integrating these techniques into a cohesive workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important class of compounds, in line with global regulatory expectations.[4][24] The validation of all analytical methods is a critical step to guarantee the reliability of the generated data.[25][26]

References

Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of 1H-Pyrazole-5-Carboxamides in Modern Drug Discovery

The 1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] This heterocyclic motif is a key pharmacophore in drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][4] The versatility of the pyrazole ring, combined with the diverse functionalities that can be introduced via the amide bond, allows for fine-tuning of a molecule's physicochemical properties and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and efficient synthesis of 1H-pyrazole-5-carboxamides, with a focus on the critical amide bond-forming step.

Strategic Overview: Pathways to 1H-Pyrazole-5-Carboxamides

The synthesis of 1H-pyrazole-5-carboxamides can be broadly categorized into two primary strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on both the pyrazole core and the amide side chain.

Strategy A: Pyrazole Ring Construction followed by Amidation

This is the most prevalent and flexible approach.[1] It involves the initial synthesis of a 1H-pyrazole-5-carboxylic acid or its corresponding ester. This intermediate then serves as a versatile precursor for the subsequent amide bond formation with a diverse library of amines. The key advantage of this strategy lies in the late-stage diversification, allowing for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.[1]

Strategy B: Precursor Amidation followed by Pyrazole Ring Formation

In this less common, yet valuable, alternative, the carboxamide functionality is installed on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring.[1] This approach can be particularly advantageous when the desired amine is sensitive to the conditions required for the amidation of a pre-formed pyrazole carboxylic acid.[1]

This guide will primarily focus on the widely adopted Strategy A , providing detailed protocols for the key transformations involved.

Visualizing the Synthetic Workflow (Strategy A)

The logical progression from a pyrazole precursor to the final carboxamide product is depicted below. This workflow highlights the key stages of ester hydrolysis (if starting from an ester) and the subsequent amide bond formation.

G cluster_0 Preparation of Pyrazole Carboxylic Acid cluster_1 Amide Bond Formation PyEster 1H-Pyrazole-5-carboxylate Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) PyEster->Hydrolysis Step 1 PyAcid 1H-Pyrazole-5-carboxylic Acid Hydrolysis->PyAcid Activation Carboxylic Acid Activation PyAcid->Activation Step 2a Amidation Nucleophilic Acyl Substitution Activation->Amidation Amine Primary or Secondary Amine Amine->Amidation Step 2b PyCarboxamide 1H-Pyrazole-5-carboxamide Amidation->PyCarboxamide

Caption: General workflow for the synthesis of 1H-pyrazole-5-carboxamides via Strategy A.

Core Protocols: From Carboxylic Acid to Carboxamide

The conversion of a 1H-pyrazole-5-carboxylic acid to its corresponding carboxamide is the cornerstone of this synthetic strategy. This transformation can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

Method 1: The Acid Chloride Route - A Classic and Robust Approach

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with an amine to form the amide bond. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation.[1][5]

Protocol 1.1: Synthesis of 1H-Pyrazole-5-carbonyl chloride

  • Objective: To convert 1H-pyrazole-5-carboxylic acid to its corresponding acid chloride.

  • Materials:

    • 1H-Pyrazole-5-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a flame-dried, nitrogen-purged round-bottom flask, suspend the 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.[1]

    • Add a catalytic drop of DMF.[1]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.[1]

    • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.[1]

    • Remove the solvent and excess reagent in vacuo to obtain the crude 1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step without further purification.[1][5]

Protocol 1.2: Amide Formation from 1H-Pyrazole-5-carbonyl chloride

  • Objective: To synthesize an N-substituted-1H-pyrazole-5-carboxamide from the corresponding acid chloride.

  • Materials:

    • Crude 1H-pyrazole-5-carbonyl chloride (from Protocol 1.1) (1.0 eq)

    • Desired primary or secondary amine (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.[1]

    • In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.[1]

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup by washing the reaction mixture with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Method 2: Peptide Coupling Reagents - Mild and Efficient Amidation

Peptide coupling reagents are widely used for amide bond formation due to their mild reaction conditions and high efficiency, which helps to minimize side reactions and racemization of chiral centers.[6] Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7]

Mechanism of EDC/HOBt Mediated Amide Bond Formation

The EDC/HOBt coupling proceeds through a multi-step mechanism. First, the carboxylic acid adds to the EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[6]

G cluster_0 Activation cluster_1 Intermediate Stabilization cluster_2 Amide Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amide R-CONH-R' HOBt_Ester->Amide Amine R'-NH2 Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[6]

Protocol 2.1: EDC/HOBt Mediated Synthesis of 1H-Pyrazole-5-carboxamides

  • Objective: To synthesize an N-substituted-1H-pyrazole-5-carboxamide using EDC and HOBt.

  • Materials:

    • 1H-Pyrazole-5-carboxylic acid (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • EDC·HCl (1.1 - 1.5 equiv)

    • HOBt (1.1 - 1.5 equiv)

    • DIPEA or TEA (2.0 - 3.0 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a round-bottom flask, add the 1H-pyrazole-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]

    • Dissolve the mixture in anhydrous DMF or DCM.[6]

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6]

    • Add DIPEA (2.5 equiv) dropwise.[6]

    • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC or LC-MS.[6]

    • Perform an aqueous workup as described in Protocol 1.2.

    • Purify the crude product by flash column chromatography on silica gel.[6]

Mechanism of HATU-mediated Amide Bond Formation

HATU is a highly efficient coupling reagent that operates through the formation of a reactive OAt-active ester.[7][8] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, leading to the formation of the OAt-active ester and releasing tetramethylurea as a byproduct. The amine then readily attacks this highly reactive ester to yield the final amide product.[6][8]

G cluster_0 Deprotonation cluster_1 Active Ester Formation cluster_2 Amide Formation CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Amide R-CONH-R' OAt_Ester->Amide Amine R'-NH2 Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.[6][8]

Protocol 2.2: HATU Mediated Synthesis of 1H-Pyrazole-5-carboxamides

  • Objective: To synthesize an N-substituted-1H-pyrazole-5-carboxamide using HATU.

  • Materials:

    • 1H-Pyrazole-5-carboxylic acid (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • HATU (1.0 - 1.2 equiv)

    • DIPEA (2.0 - 3.0 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the 1H-pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

    • Add HATU (1.1 equiv) and stir for 1-2 minutes at room temperature to pre-activate the carboxylic acid.[7]

    • Add the amine (1.1 equiv) to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise and stir the reaction at room temperature for 1-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Perform an aqueous workup as described in Protocol 1.2.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Overview of Amidation Protocols

Parameter Acid Chloride Route EDC/HOBt Coupling HATU Coupling
Reagents SOCl₂ or (COCl)₂, Base (TEA, DIPEA)EDC·HCl, HOBt, Base (DIPEA, TEA)HATU, Base (DIPEA)
Solvents Anhydrous DCM, THFAnhydrous DMF, DCMAnhydrous DMF, DCM
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 2-16 hours1-18 hours1-18 hours
Advantages Robust, cost-effective for large scaleMild conditions, good for sensitive substratesHigh efficiency, rapid, low racemization
Disadvantages Harsh reagents, potential side reactionsByproduct removal can be challengingHigher cost of reagent

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. Gentle heating may also be beneficial, but should be monitored carefully to avoid side reactions.

  • Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. The purity of the starting carboxylic acid and amine is also critical.

  • Byproduct Removal: The urea byproduct from EDC can sometimes be difficult to remove. Performing the reaction in DCM can facilitate its precipitation and removal by filtration. For water-soluble byproducts, a thorough aqueous workup is essential.

  • Sterically Hindered Substrates: For sterically demanding carboxylic acids or amines, HATU is often the reagent of choice due to its high reactivity.[7]

Conclusion

The synthesis of 1H-pyrazole-5-carboxamides is a critical process in the development of novel therapeutics. The choice of the amide bond formation protocol is a key determinant of the overall success of the synthesis. While the acid chloride route remains a viable and cost-effective option, modern peptide coupling reagents such as EDC/HOBt and HATU offer milder conditions and higher efficiencies, particularly for complex and sensitive substrates. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse range of 1H-pyrazole-5-carboxamides for their drug discovery programs.

References

Application Notes and Protocols for Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in agrochemistry and medicinal chemistry.

Introduction: The Significance of Pyrazole Carboxamides as SDHIs

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Its dual role in cellular respiration and energy production makes it an attractive target for the development of inhibitors. Pyrazole carboxamides have emerged as a prominent class of succinate dehydrogenase inhibitors (SDHIs), demonstrating significant efficacy, particularly as fungicides in agriculture.[3][4] These compounds act by blocking the ubiquinone-binding site (Qp site) of the SDH enzyme, thereby disrupting the fungal respiratory chain and leading to cell death.[3][5] The unique mechanism of action of SDHIs makes them valuable tools for managing fungal resistance to other classes of fungicides.[6]

This guide provides a comprehensive overview of the application of pyrazole carboxamides as SDHIs, including their mechanism of action, protocols for their evaluation, and considerations for resistance management.

Mechanism of Action: Disrupting the Fungal Powerhouse

Pyrazole carboxamide SDHIs function by competitively inhibiting the binding of the natural substrate, ubiquinone, to the Qp site on the SDH enzyme complex. This inhibition blocks the transfer of electrons from succinate to ubiquinone, a crucial step in the electron transport chain.[3][5] The disruption of this process has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The electron transport chain is the primary source of ATP, the cell's energy currency. By blocking electron flow, SDHIs effectively starve the fungus of the energy required for growth and proliferation.

  • Accumulation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the generation of superoxide radicals and other reactive oxygen species, which cause oxidative damage to cellular components, including proteins, lipids, and DNA.

The specificity of pyrazole carboxamides for fungal SDH over that of other organisms, such as mammals, is a key factor in their success as fungicides. This selectivity is attributed to subtle differences in the amino acid residues lining the Qp binding pocket between fungal and mammalian SDH.[7]

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of pyrazole carboxamide SDHIs on the mitochondrial electron transport chain.

SDHI_Mechanism cluster_ETC Mitochondrial Inner Membrane cluster_SDH Succinate Dehydrogenase (SDH) cluster_Inhibitor Inhibition ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation UQ Ubiquinone (UQ) UQH2 UQH2 UQ->UQH2 Reduction SDHI Pyrazole Carboxamide (SDHI) SDHI->ComplexII Binds to Qp site Blocks UQ binding

Caption: Pyrazole carboxamide SDHIs bind to the Qp site of Complex II (SDH), blocking the reduction of ubiquinone and disrupting the electron transport chain.

Drug Discovery and Development Workflow

The discovery and development of novel pyrazole carboxamide SDHIs typically follow a structured workflow, from initial screening to in vivo efficacy testing.

SDHI_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Evaluation HTS High-Throughput Screening (In Vitro SDH Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR In_Vitro_Fung In Vitro Antifungal Susceptibility (MIC) SAR->In_Vitro_Fung Docking Molecular Docking SAR->Docking In_Vivo In Vivo Efficacy (Detached Leaf/Whole Plant) In_Vitro_Fung->In_Vivo Docking->SAR Tox Toxicology Studies In_Vivo->Tox Resistance Resistance Profiling In_Vivo->Resistance

Caption: A typical workflow for the discovery and development of novel pyrazole carboxamide SDHIs.

Experimental Protocols

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of pyrazole carboxamides on SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • SDH Substrate (Succinate solution)

  • SDH Probe (DCPIP solution)

  • Test compounds (pyrazole carboxamides) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme source (e.g., isolated mitochondria or a purified SDH enzyme)

  • Positive control inhibitor (e.g., Malonate)

Procedure:

  • Reagent Preparation: Prepare working solutions of the SDH substrate and probe in the assay buffer according to the manufacturer's instructions if using a commercial kit, or based on established laboratory protocols.[7][8]

  • Compound Dilution: Prepare a serial dilution of the test pyrazole carboxamides in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Setup:

    • Blank: Add assay buffer and the solvent control to a well.

    • Enzyme Control: Add the enzyme source and solvent control to a well.

    • Test Wells: Add the enzyme source and the desired concentration of the test compound to separate wells.

    • Positive Control: Add the enzyme source and a known SDH inhibitor (e.g., malonate) to a well.

  • Initiate the Reaction: Add the SDH substrate to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-30 minutes) at a constant temperature (e.g., 25°C).[7][8] The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Causality Behind Experimental Choices:

  • Kinetic Measurement: A kinetic assay is preferred over an endpoint assay as it provides a more accurate measure of the initial reaction rate, which is less likely to be affected by factors such as substrate depletion or product inhibition.

  • DCPIP as an Electron Acceptor: DCPIP is a convenient chromogenic substrate whose reduction can be easily monitored spectrophotometrically.[8]

  • Malonate as a Positive Control: Malonate is a classic competitive inhibitor of SDH and serves as a reliable positive control to validate the assay's performance.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method (Adapted from CLSI M27)

This protocol determines the Minimum Inhibitory Concentration (MIC) of pyrazole carboxamides against pathogenic fungi. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][9]

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Culture medium (e.g., RPMI-1640)

  • Spectrophotometer

  • Test compounds (pyrazole carboxamides)

  • Positive control fungicide (e.g., Boscalid)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, sporulating culture.

    • Harvest the fungal spores or mycelial fragments and suspend them in sterile saline.

    • Adjust the inoculum concentration to a standardized density (e.g., 0.5-2.5 x 10^5 CFU/mL) using a spectrophotometer.

  • Compound Dilution:

    • Prepare a 2-fold serial dilution of the test compounds and the positive control fungicide in the culture medium directly in the 96-well plates.

  • Inoculation:

    • Inoculate each well with the standardized fungal suspension.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This concentration is the MIC.

Causality Behind Experimental Choices:

  • Standardized Inoculum: A standardized inoculum size is crucial for the reproducibility of MIC results.[9]

  • RPMI-1640 Medium: This is a standardized medium for antifungal susceptibility testing of many fungi, as recommended by CLSI.[9]

  • Serial Dilution: This method allows for the precise determination of the MIC over a range of concentrations.

Protocol 3: In Vivo Fungicide Efficacy - Detached Leaf Assay

This assay provides a rapid and effective method to evaluate the protective and curative activity of pyrazole carboxamides on plant tissue.[10]

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., rice, oilseed rape)

  • Petri dishes lined with moist filter paper

  • Fungal pathogen culture

  • Test compounds (pyrazole carboxamides) formulated for application

  • Control fungicide

Procedure:

  • Leaf Collection and Preparation:

    • Collect healthy, fully expanded leaves from plants that have not been treated with any pesticides.

    • Wash the leaves gently with sterile distilled water and pat them dry.

    • Place the leaves abaxial side up in the Petri dishes.

  • Compound Application:

    • Protective Assay: Apply the test compounds and controls to the leaf surfaces at various concentrations. Allow the leaves to dry completely. After a set period (e.g., 24 hours), inoculate the leaves with the fungal pathogen.

    • Curative Assay: First, inoculate the leaves with the fungal pathogen. After a set incubation period (e.g., 24 hours), apply the test compounds and controls.

  • Inoculation:

    • Place a small agar plug containing the actively growing mycelium of the fungal pathogen onto the center of each leaf.

  • Incubation:

    • Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C with a 12h photoperiod) for several days (e.g., 3-5 days).

  • Efficacy Assessment:

    • Measure the diameter of the necrotic lesion that develops around the inoculation site.

    • Calculate the percent inhibition of lesion development for each treatment compared to the untreated control.

    • Efficacy (%) = [(Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control] x 100.

Causality Behind Experimental Choices:

  • Detached Leaves: This method allows for high-throughput screening in a controlled environment without the need for whole plants, saving space and resources.[10][11]

  • Moist Filter Paper: Maintains high humidity within the Petri dish, which is essential for fungal growth and infection.

  • Protective vs. Curative Assays: These two approaches provide valuable information on whether a compound can prevent infection or eradicate an existing one.

Quantitative Data on Pyrazole Carboxamide Efficacy

The following table summarizes the in vitro activity of several pyrazole carboxamide SDHIs against various fungal pathogens.

CompoundFungal SpeciesIC50 (µM)EC50 (µg/mL)Reference
BoscalidRhizoctonia solani7.92.2[10][12]
FluxapyroxadBotrytis cinerea-0.19[3]
ThifluzamideRhizoctonia cerealis-23.09[3]
BixafenRhizoctonia solani1.222-[1]
Compound 8eRhizoctonia solani1.300.012[6]
Compound 8eSclerotinia sclerotiorum-0.123[6]
Compound 7sPorcine SDH0.014-
Compound 7uWheat powdery mildew-0.633
Compound 7dRhizoctonia solani3.2930.046

Resistance to Pyrazole Carboxamide SDHIs

The extensive use of SDHIs has led to the emergence of resistant fungal strains. Resistance is primarily caused by point mutations in the genes encoding the subunits of the SDH enzyme, particularly in the ubiquinone-binding pocket.[5][7] These mutations can reduce the binding affinity of the pyrazole carboxamide inhibitor to the SDH enzyme, thereby decreasing its efficacy.

Common mutations associated with SDHI resistance have been identified in the SDHB, SDHC, and SDHD subunits.[5] For example, mutations at positions P225 and H272 in the SDHB subunit are known to confer significant resistance to several SDHIs.[7]

Managing Resistance:

  • Monitoring: Regular monitoring of fungal populations for the presence of resistance-conferring mutations is essential.

  • Alternation of Fungicides: Rotating or mixing SDHIs with fungicides that have different modes of action is a key strategy to delay the development of resistance.

  • Dose Management: Using the recommended application rates is crucial to ensure effective disease control and minimize the selection pressure for resistant individuals.

Visualizing Resistance Development

Resistance_Development cluster_Population Fungal Population cluster_Selection Selection Pressure Susceptible Susceptible (Wild-Type SDH) SDHI_Application Repeated SDHI Application Susceptible->SDHI_Application Inhibited Resistant Resistant (Mutated SDH) Resistant->Resistant Resistant->SDHI_Application Survives & Reproduces SDHI_Application->Resistant Selects for

Caption: Repeated application of SDHIs creates selection pressure, favoring the survival and reproduction of resistant individuals with mutations in the SDH gene.

Conclusion

Pyrazole carboxamides represent a powerful class of SDHIs with significant applications in agriculture for the control of fungal diseases. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo evaluation protocols, is essential for the discovery and development of new and effective compounds. Furthermore, proactive resistance management strategies are critical to preserve the long-term efficacy of this important class of fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields. In the following sections, we will address common issues in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your experimental design.

The Knorr pyrazole synthesis, a robust and versatile method for creating pyrazole rings from 1,3-dicarbonyl compounds and hydrazines, is a cornerstone of heterocyclic chemistry.[1][2] However, like any reaction, it is susceptible to various factors that can suppress yields. This guide provides a structured approach to identifying and resolving these issues.

Section 1: Foundational Issues - Reagents & Reaction Setup

This section focuses on problems that can arise from the quality of starting materials and the initial reaction conditions.

Q1: My reaction is sluggish or fails to initiate. What are the first things I should check?

A1: When a Knorr synthesis fails to start, the issue often lies with the reagents or the catalytic conditions.

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Phenylhydrazine, for example, is prone to oxidation, often indicated by a dark red or brown coloration.[3] Using freshly distilled or purified hydrazine is recommended. Hydrazine hydrate concentration can also decrease upon storage.

  • 1,3-Dicarbonyl Purity: The 1,3-dicarbonyl compound should be pure. The presence of impurities can interfere with the reaction. For β-ketoesters, ensure they have not undergone significant hydrolysis back to the corresponding ketone and acid.

  • Inadequate Acid Catalysis: The Knorr synthesis is typically acid-catalyzed.[4][5] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[6][7] If you are using a weak acid like acetic acid, ensure a sufficient amount is present. In some cases, a stronger acid might be necessary, but excessive acidity can lead to side reactions.[8]

Q2: I'm using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers, which lowers the yield of my desired product. How can I improve regioselectivity?

A2: Regioisomer formation is a classic challenge in Knorr synthesis when using unsymmetrical dicarbonyls.[9][10] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl groups.

  • Steric and Electronic Control: The regioselectivity is governed by the steric and electronic properties of both reactants.[11]

    • Ketones vs. Esters: In a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. The initial attack of the hydrazine will preferentially occur at the ketone.[12]

    • Substituent Effects: Bulky substituents on the dicarbonyl compound can sterically hinder the attack at the adjacent carbonyl group, directing the hydrazine to the less hindered site.

  • pH Optimization: The pH of the reaction can influence which carbonyl is more reactive. While acidic conditions are generally required, fine-tuning the pH can sometimes favor one regioisomer over another.[6] At pH values greater than 7, the initial hydrazone can form but the subsequent cyclization to the pyrazole may be inhibited.[6][13]

Section 2: Reaction Progression & Monitoring

This section addresses issues that occur during the reaction, such as stalling or the formation of side products.

Q3: My reaction stalls after initial product formation. TLC analysis shows unreacted starting material and an intermediate spot. What is happening?

A3: This scenario often points to an issue with the second step of the mechanism: the intramolecular cyclization and dehydration.

  • Inhibited Cyclization: The initial condensation of hydrazine with a carbonyl forms a hydrazone intermediate.[1][14] For the reaction to proceed, the second nitrogen atom must attack the remaining carbonyl group.[5][15]

    • pH Effects: As mentioned, pH is critical. While acid catalyzes the reaction, conditions that are too neutral or basic can stall the cyclization step.[6] Studies have shown that at pH 7, the hydrazone intermediate can be trapped without cyclizing to the pyrazole.[6][13]

    • Catalyst Inhibition: Certain additives, while intended to speed up hydrazone formation, can inadvertently inhibit the cyclization. Aniline catalysts, for example, can form a stable aniline-iminium species that is kinetically resistant to cyclization.[6]

  • Rate-Determining Dehydration: The final step is the dehydration of a cyclic hydroxyl intermediate to form the aromatic pyrazole ring.[9] This step is often the rate-determining step under neutral conditions.[9] Insufficient heating or inadequate acid catalysis can slow this dehydration, causing the intermediate to accumulate.

Q4: The reaction mixture has developed a deep color (yellow/red/brown), and I'm seeing multiple spots on my TLC plate. What are the likely side reactions?

A4: Intense color formation is often a sign of side reactions or degradation, particularly involving the hydrazine reagent.[3]

  • Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines can decompose or oxidize, especially when heated, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Self-Condensation of Dicarbonyl: Under certain conditions, 1,3-dicarbonyl compounds can undergo self-condensation reactions.

  • Formation of Unexpected Intermediates: Recent research using transient flow methods has revealed that the Knorr synthesis mechanism can be more complex than traditionally thought, involving unexpected intermediates like di-addition products (where two molecules of hydrazine react with one dicarbonyl).[9] These pathways can become more prominent under non-optimized conditions.

Section 3: Work-up & Purification Challenges

This section provides guidance on isolating and purifying your pyrazole product effectively.

Q5: My product seems to be water-soluble, and I'm losing a significant amount during the aqueous work-up. How can I improve recovery?

A5: The basic nitrogen atoms in the pyrazole ring can become protonated in an acidic aqueous work-up, forming water-soluble salts.

  • pH Adjustment: Before extracting with an organic solvent, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium carbonate) to a pH of 7-8. This deprotonates the pyrazole, making it less water-soluble and more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Extraction with Different Solvents: If the product has moderate polarity, multiple extractions with a suitable organic solvent will be necessary to recover it efficiently from the aqueous layer.

  • Salting Out: Adding a saturated salt solution (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer during extraction.

Q6: I am struggling to purify my pyrazole product. Column chromatography gives poor separation, and recrystallization attempts fail. What are my options?

A6: Pyrazoles can be challenging to purify due to their polarity and potential for hydrogen bonding.

  • Recrystallization Solvent Selection: Finding the right solvent is key. Common choices include ethanol, methanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[16] The goal is to find a solvent (or solvent pair) where the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble or insoluble at all temperatures.

  • Acid-Base Purification: Take advantage of the basicity of the pyrazole ring.

    • Dissolve the crude product in an organic solvent.

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with a clean organic solvent to remove any remaining neutral impurities.

    • Neutralize the aqueous layer with a base to precipitate the pure pyrazole.

    • Extract the pure pyrazole back into an organic solvent, dry, and evaporate.[17]

  • Purification via Salt Crystallization: An alternative is to crystallize the pyrazole as an acid addition salt.[18][19] Dissolving the crude pyrazole in a solvent like ethanol or acetone and adding an acid (like HCl or H2SO4) can induce the crystallization of the corresponding salt, which can be very pure. The free pyrazole can then be regenerated by neutralization.[18][19]

Section 4: Data & Protocols

Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
No Reaction Degraded hydrazine; Impure dicarbonyl; Insufficient catalyst.Use fresh/purified reagents; Ensure adequate acid (e.g., acetic acid) is present.
Mixture of Isomers Use of unsymmetrical dicarbonyl.Exploit steric/electronic differences; Optimize pH to favor one reaction pathway.
Reaction Stalls Incomplete cyclization/dehydration; Unfavorable pH.Ensure sufficient heating; Maintain acidic pH (typically 3-5); Avoid inhibitory catalysts.
Low Recovery Product is soluble in aqueous work-up solution.Neutralize reaction mixture before extraction; Use brine to "salt out" the product.
Purification Difficulty Product co-elutes with impurities; Fails to crystallize.Attempt acid-base extraction; Try recrystallization from different solvents or via salt formation.
Visualizing the Core Mechanism & Troubleshooting

A solid understanding of the reaction pathway is crucial for effective troubleshooting.

Knorr_Mechanism Reagents 1,3-Dicarbonyl + Hydrazine Protonation Carbonyl Protonation (Acid-Catalyzed) Reagents->Protonation H+ Hydrazone Hydrazone Intermediate Protonation->Hydrazone -H2O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Int Cyclic Hemiaminal Cyclization->Cyclic_Int Dehydration Dehydration (Rate-Limiting Step) Cyclic_Int->Dehydration H+, Heat -H2O Product Pyrazole Dehydration->Product

Caption: The acid-catalyzed mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Flowchart Start Low Yield Observed Check_Reagents Check Reagent Purity & Catalyst? Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Reagent_Bad Purify/Replace Reagents Check_Reagents->Reagent_Bad No Check_TLC Analyze TLC: Stalled or Side Products? Reagent_OK->Check_TLC Reagent_Bad->Start Stalled Reaction Stalled (Intermediate Buildup) Check_TLC->Stalled Stalled Side_Products Side Products Formed Check_TLC->Side_Products Side Products Check_Workup Check Work-up & Purification Check_TLC->Check_Workup Reaction Clean Optimize_Conditions Optimize Temp/pH for Cyclization Stalled->Optimize_Conditions Optimize_Atmosphere Use Inert Atmosphere Adjust Conditions Side_Products->Optimize_Atmosphere Optimize_Conditions->Check_Workup Optimize_Atmosphere->Check_Workup Workup_OK Yield Still Low Check_Workup->Workup_OK No Workup_Loss Product Loss During Work-up Check_Workup->Workup_Loss Yes Final_Opt Systematic Optimization (DoE) Workup_OK->Final_Opt Workup_Loss->Final_Opt

Caption: A decision-making workflow for troubleshooting low yields.

General Experimental Protocol: Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine, a common variation of the Knorr synthesis.[1][14]

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-ketoester (1.0 eq) and the hydrazine derivative (e.g., phenylhydrazine, 1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or propanol (approx. 2-3 mL per mmol of ketoester). Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1][11]

  • Heating: Heat the reaction mixture to reflux (typically 80-100°C) for 1-3 hours.[11][14]

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexane.[11][14]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to induce crystallization. If no crystals form, slowly add cold water to the mixture until precipitation occurs.[1][14]

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent (e.g., cold ethanol/water mixture or diethyl ether).[14]

  • Drying & Characterization: Allow the purified solid to air dry. Determine the mass, calculate the percent yield, and characterize the product by melting point and spectroscopic methods (NMR, IR).

References

Technical Support Center: Improving Regioselectivity in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing unsymmetrical pyrazoles. The formation of regioisomers is a persistent challenge in the widely-used Knorr pyrazole synthesis and related methodologies. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you gain precise control over your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in the synthesis of unsymmetrical pyrazoles, typically from a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.

Q1: What is regioselectivity in pyrazole synthesis and why is it critical?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another. In the context of synthesizing pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine (like methylhydrazine), two different regioisomeric products can form.[1][2] This happens because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons of the diketone.

Controlling this selectivity is paramount in fields like drug discovery and agrochemicals, where the biological activity of two regioisomers can differ dramatically. An inefficient, non-selective synthesis leads to difficult-to-separate mixtures, reducing the overall yield of the desired active ingredient and increasing production costs.[1]

Q2: What are the primary factors that influence the regioisomeric ratio?

A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these is the first step to troubleshooting your reaction.

  • Electronic Effects: This relates to the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate. A carbonyl carbon adjacent to a strong electron-withdrawing group (like a trifluoromethyl group, -CF₃) is significantly more electron-deficient and thus more susceptible to nucleophilic attack.[1][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile. The reaction will often favor attack at the less sterically crowded carbonyl center.[1]

  • Reaction Conditions: This is the most powerful tool for external control.

    • pH (Catalyst): The reaction mechanism proceeds differently under acidic versus basic/neutral conditions. Under acidic conditions, the substituted hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral conditions.[1][4]

    • Solvent: The choice of solvent can dramatically influence selectivity. Protic solvents (e.g., ethanol) can stabilize intermediates through hydrogen bonding, while specialized solvents like fluorinated alcohols can enforce a high degree of selectivity by modulating hydrogen bond donation without being nucleophilic themselves.[5] Aprotic solvents (e.g., DMF, NMP) can also favor specific isomers, sometimes by altering the reaction mechanism or transition state energies.[6]

    • Temperature: Temperature affects whether the reaction is under kinetic or thermodynamic control.[7] Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically favored product.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may be encountering at the bench.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a common outcome when the electronic and steric differences between the two carbonyl groups are minimal, and standard reaction conditions (e.g., refluxing in ethanol) are used.[6]

Root Cause Analysis: A 1:1 ratio indicates that the activation energy barriers for the two competing reaction pathways are nearly identical under your current conditions. The system is not discriminating between the two electrophilic centers.

Solutions:

  • Change the Solvent System: This is often the most effective first step. Switching from a standard protic solvent like ethanol to a fluorinated alcohol can dramatically enhance regioselectivity.[5]

    • Rationale: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly effective hydrogen-bond donors but poor hydrogen-bond acceptors and are non-nucleophilic. This unique property allows them to stabilize key intermediates selectively, significantly lowering the energy barrier for one pathway over the other. Ratios can improve from ~1:1 in ethanol to >95:5 in HFIP for certain substrates.[5]

  • Modify the pH: Introduce an acid or base catalyst.

    • Acid Catalysis (e.g., glacial acetic acid, HCl): Protonation of a carbonyl oxygen increases its electrophilicity. If one carbonyl is significantly more basic, it will be protonated preferentially, directing the attack. Furthermore, the nucleophilicity of the hydrazine nitrogens is modulated by pH.

    • Base Catalysis: A base can deprotonate the 1,3-dicarbonyl to form an enolate, altering the reaction pathway. This is generally less common for controlling regioselectivity but can be effective for specific substrates.

Diagram: Decision Workflow for Optimizing Regioselectivity

G sub Analyze Substrates (Diketone & Hydrazine) steric Significant Steric Difference? sub->steric electronic Significant Electronic Difference (e.g., -CF3)? steric->electronic No less_hindered Attack at less hindered carbonyl is likely favored. Run under neutral conditions. steric->less_hindered Yes more_electro Attack at more electrophilic carbonyl is likely favored. Run under neutral conditions. electronic->more_electro Yes no_diff No significant intrinsic difference. Reaction conditions are critical. electronic->no_diff No strategy Select Control Strategy no_diff->strategy solvent Solvent Control (e.g., HFIP, TFE) strategy->solvent catalyst Catalyst Control (Acid vs. Base) strategy->catalyst temp Temperature Control (Kinetic vs. Thermodynamic) strategy->temp

Caption: Decision workflow for selecting a regiocontrol strategy.

Problem 2: The major product is the undesired regioisomer.

This occurs when the intrinsic properties of your substrates (electronics and sterics) favor a pathway that leads to the isomer you do not want.[7]

Solutions:

  • Reverse Selectivity with Solvent Choice: As seen in studies with fluorinated diketones, reacting in ethanol might favor the 5-fluoroalkyl pyrazole, while switching to HFIP can completely reverse the selectivity to strongly favor the 3-fluoroalkyl pyrazole isomer.[5]

  • Employ Microwave Synthesis: Microwave-assisted synthesis can sometimes favor the thermodynamically more stable product due to the rapid and uniform heating.[7] If your desired product is the more stable isomer, this method can be highly effective and significantly reduce reaction times.

  • Use a Substrate Surrogate: If direct condensation fails, consider alternative strategies that build the pyrazole ring with unambiguous regiochemistry. This includes methods like [3+2] cycloadditions of sydnones with alkynes or multicomponent reactions where the connectivity is fixed early in the sequence.[8][9]

Table 1: Effect of Solvent on Regioisomeric Ratio (RR)

Illustrative example based on the reaction of 1-(aryl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

EntrySolventTemperature (°C)Regioisomeric Ratio (3-CF₃ : 5-CF₃)Reference
1Ethanol25 - 80~ 50 : 50 to 30 : 70[5][6]
2TFE2585 : 15[5]
3HFIP 25 > 97 : 3 [5]
4DMF (acidic)25> 98 : 2[6]

Part 3: Key Experimental Protocols

These protocols provide detailed, actionable steps for implementing the strategies discussed above.

Protocol 1: High-Regioselectivity Synthesis Using HFIP

This protocol leverages the unique properties of hexafluoroisopropanol (HFIP) to achieve high regioselectivity, often favoring the isomer formed from the hydrazine's substituted nitrogen (e.g., -CH₃) attacking the more sterically accessible carbonyl and the -NH₂ group attacking the more electronically demanding carbonyl.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3 mL).

  • At room temperature, add the substituted hydrazine (1.1 mmol) to the solution dropwise.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.

  • Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[7]

Protocol 2: Microwave-Assisted, Acid-Catalyzed Synthesis

This method is ideal for rapidly screening conditions and can favor the formation of the thermodynamically stable isomer.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)

  • Hydrazine derivative (1.1 mmol, 1.1 eq)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the 1,3-diketone (1.0 mmol) and hydrazine derivative (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to act as both the solvent and the catalyst.[7]

  • Securely seal the vessel and place it inside a scientific microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120–140 °C) for a defined duration (e.g., 10–20 minutes). Note: These conditions must be optimized for your specific substrates.

  • After the irradiation period, allow the vessel to cool to room temperature (automatic cooling in most reactors).

  • Pour the reaction mixture into a beaker of ice-cold water (50 mL) to precipitate the pyrazole product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.

  • Assess purity and isomeric ratio by ¹H NMR and/or LC-MS. Further purification via recrystallization or chromatography may be necessary.

Diagram: Simplified Pyrazole Formation Mechanism

G R1-C(O)-CH2-C(O)-R2 Unsymmetrical 1,3-Diketone P1 Pathway A: Attack at C=O (R1) P2 Pathway B: Attack at C=O (R2) R3-NH-NH2 Substituted Hydrazine ISO1 Regioisomer 1 P1->ISO1 ΔG‡(A) ISO2 Regioisomer 2 P2->ISO2 ΔG‡(B)

Caption: Competing pathways in unsymmetrical pyrazole synthesis.

References

Technical Support Center: Optimization of 1H-Pyrazole-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrazole-4-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose and resolve common issues encountered during this critical synthetic transformation.

I. Foundational Synthesis Overview

The synthesis of 1H-pyrazole-4-carboxamides is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] The primary route involves the coupling of a 1H-pyrazole-4-carboxylic acid (or its activated derivative) with a primary or secondary amine. While seemingly straightforward, this reaction is sensitive to various factors that can impact yield, purity, and scalability.

Two principal pathways are commonly employed:

  • Amide Coupling: This is the most prevalent method, where the carboxylic acid is activated in situ using a coupling reagent to facilitate the reaction with an amine.

  • Acid Chloride Formation: The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the amine.

Understanding the nuances of each step is critical for successful synthesis and troubleshooting.

Core Reaction Pathways

G cluster_0 Method 1: Amide Coupling cluster_1 Method 2: Acid Chloride Pyrazole-COOH Pyrazole-COOH Activated_Intermediate Reactive Intermediate (e.g., Active Ester, O-acylisourea) Pyrazole-COOH->Activated_Intermediate + Coupling Reagent Amine Amine Product_1 1H-Pyrazole-4-carboxamide Amine->Product_1 Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Product_1 + Amine Pyrazole-COOH_2 Pyrazole-COOH Acid_Chloride Pyrazole-COCl Pyrazole-COOH_2->Acid_Chloride + SOCl₂ Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, Oxalyl Chloride) Chlorinating_Agent->Acid_Chloride Product_2 This compound Acid_Chloride->Product_2 + Amine Amine_2 Amine Amine_2->Product_2

Caption: Key synthetic routes to 1H-pyrazole-4-carboxamides.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind it.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem that can stem from several factors, primarily related to reactant activity, reaction conditions, or reagent choice.

Causality & Solutions:

  • Insufficient Carboxylic Acid Activation: The first critical step in amide coupling is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be slow or may not occur at all.

    • Troubleshooting:

      • Choice of Coupling Reagent: For sterically hindered or electron-deficient amines or carboxylic acids, standard coupling reagents like DCC might be insufficient. Consider switching to a more potent uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] HATU is known for its high efficiency, especially with challenging substrates.[1]

      • Use of Additives: When using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the addition of HOBt (Hydroxybenzotriazole) is highly recommended.[1] HOBt traps the reactive O-acylisourea intermediate to form a more stable and reactive HOBt ester, which minimizes side reactions and racemization.[1]

  • Poor Nucleophilicity of the Amine: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid. Electron-withdrawing groups on the amine can significantly reduce its reactivity.

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy for less reactive amines to participate in the reaction. Monitor for potential side product formation at higher temperatures.

      • Base Selection: The choice of base is crucial. A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is typically used to neutralize any acids formed during the reaction without competing with the primary amine.[1] Ensure the base is added in an appropriate stoichiometric amount.

  • Incomplete Conversion to Acid Chloride: When using the acid chloride method, incomplete conversion of the carboxylic acid will directly lead to lower yields.

    • Troubleshooting:

      • Reagent and Conditions: Thionyl chloride (SOCl₂) is a common reagent for this conversion.[2][3] The reaction is often performed neat or in an inert solvent and may require heating under reflux to drive it to completion.[2][3] Ensure your starting material is completely dry, as water will quench the thionyl chloride.

  • Hydrolysis of a Reactive Intermediate: Both the activated carboxylic acid intermediate and the acid chloride are susceptible to hydrolysis if water is present in the reaction mixture.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

ParameterRecommendation for Low YieldRationale
Coupling Reagent Switch from DCC/EDC to HATU or PyBOP.More potent activators for challenging substrates.
Additives Always include HOBt or HOAt with carbodiimides.Minimizes side reactions and racemization.[1]
Base Use a non-nucleophilic base like DIPEA or TEA.Prevents competition with the primary amine.[1]
Temperature Cautiously increase to 40-50 °C for slow reactions.Provides activation energy for less reactive amines.
Solvent Use anhydrous DMF or DCM.Prevents hydrolysis of reactive intermediates.[1]
Issue 2: Formation of Significant Side Products

Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I suppress them?

A: Side product formation is often a result of competing reaction pathways or the degradation of reagents or products.

Causality & Solutions:

  • Racemization: If your starting materials are chiral, racemization at the alpha-carbon of the carboxylic acid can occur, especially with carbodiimide coupling agents.

    • Troubleshooting: The addition of HOBt or its analogues significantly suppresses racemization by forming a less reactive, more stable active ester.[1]

  • Formation of N-acylurea: When using carbodiimides like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

    • Troubleshooting: Adding HOBt intercepts the O-acylisourea intermediate, preventing this rearrangement.[1]

  • Double Acylation: If the amine has multiple reactive sites, or if the pyrazole NH is unprotected and acidic enough, double acylation can occur.

    • Troubleshooting:

      • Stoichiometry Control: Use a controlled stoichiometry of the activating agent and carboxylic acid (typically 1.0 to 1.2 equivalents).

      • Protecting Groups: If the pyrazole NH is reactive, consider protecting it with a suitable group (e.g., Boc) before the coupling reaction.

G Start Low Purity Detected Check_Racemization Chiral Starting Material? Start->Check_Racemization Check_Side_Products Identify Impurities (LC-MS, NMR) Start->Check_Side_Products Racemization_Yes Racemization Confirmed Check_Racemization->Racemization_Yes Yes Side_Product_Identified Side Product Identified Check_Side_Products->Side_Product_Identified Solution_Racemization Add HOBt/HOAt to Coupling Reaction Racemization_Yes->Solution_Racemization Solution_N_Acylurea Add HOBt to Carbodiimide Reaction Side_Product_Identified->Solution_N_Acylurea N-acylurea Solution_Double_Acylation Adjust Stoichiometry or Use Protecting Groups Side_Product_Identified->Solution_Double_Acylation Double Acylation

Caption: Troubleshooting workflow for product impurity issues.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound product. The impurities are co-eluting or difficult to remove. What are some effective purification strategies?

A: Purification challenges often arise from byproducts with similar polarity to the desired product or from residual coupling reagents.

Causality & Solutions:

  • Residual Coupling Reagents/Byproducts:

    • EDC/DCU: If EDC is used, its urea byproduct is water-soluble and can be removed with an aqueous workup. The urea from DCC (DCU) is largely insoluble in many organic solvents and can often be removed by filtration.[4]

    • HOBt/HATU: These are acidic and can often be removed with a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup.[5]

  • Polar Impurities:

    • Troubleshooting:

      • Aqueous Wash: A standard workup involving washes with dilute acid (e.g., 1N HCl) to remove basic impurities (like unreacted amine and DIPEA) and a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities (like unreacted carboxylic acid and HOBt) is often effective. A final brine wash helps to remove residual water.[5]

      • Column Chromatography: This is the most common method for final purification.[6]

        • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.

        • Additives: If the compound is basic and shows tailing on the silica gel column, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve the peak shape. If the compound is acidic, a small amount of acetic acid can be added.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound synthesis? A1: The choice of solvent is critical. Aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common and effective solvents for amide coupling reactions.[1] They are good at dissolving the reactants and do not interfere with the reaction. Ensure the solvent is anhydrous to prevent hydrolysis of reactive intermediates.

Q2: How do I know if my carboxylic acid has been successfully activated? A2: In most cases, the activated intermediate is not isolated. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of the starting materials (the pyrazole carboxylic acid and the amine) and the appearance of the product spot/peak.

Q3: Can I synthesize the pyrazole ring and the carboxamide in a one-pot reaction? A3: Yes, one-pot syntheses are possible and can be very efficient. For example, a Knorr pyrazole synthesis, which uses a hydrazine and a 1,3-dicarbonyl compound, can be adapted.[7] It is also possible to generate the 1,3-diketone in situ from a ketone and an acid chloride, followed by the addition of hydrazine to form the pyrazole ring.[8] However, these multi-component reactions can be more complex to optimize.

Q4: My pyrazole starting material has other functional groups. Do I need to protect them? A4: It depends on the functional group. Highly nucleophilic groups like other amines or thiols will likely compete in the coupling reaction and should be protected. Hydroxyl groups may also need protection, depending on the reaction conditions. The NH of the pyrazole ring itself can sometimes be acidic enough to react, particularly if a very strong base is used. In such cases, protection (e.g., with a Boc or Trityl group) may be necessary.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a solution of the 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Synthesis via Acid Chloride
  • Acid Chloride Formation: To the 1H-pyrazole-4-carboxylic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). Add a catalytic amount of DMF (1 drop).

  • Reaction: Heat the mixture to reflux for 1-3 hours.

  • Removal of Excess Reagent: Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting pyrazole-4-carbonyl chloride is often used in the next step without further purification.[2]

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. Cool the solution in an ice bath.

  • Amine Addition: Add a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise to the acid chloride solution.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Perform an aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography.

V. References

  • BenchChem. (n.d.). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2015). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from --INVALID-LINK--

  • PubMed. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Retrieved from --INVALID-LINK--

  • NIH. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from --INVALID-LINK--

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from --INVALID-LINK--

  • PMC - NIH. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from --INVALID-LINK--

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

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  • PubMed. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from --INVALID-LINK--

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  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from --INVALID-LINK--

  • J-Stage. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from --INVALID-LINK--

  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Challenges in the Purification of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of pyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic compounds. Pyrazoles are a cornerstone in pharmaceutical development, appearing in a wide array of drugs due to their diverse biological activities.[1][2][3] However, their synthesis and purification can be fraught with difficulties, from the separation of stubborn regioisomers to the removal of persistent colored impurities.

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your desired product purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during pyrazole purification in a question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.

Issue 1: Formation of Regioisomers and Their Separation

Q1: My NMR and TLC analyses indicate a mixture of regioisomers that are proving difficult to separate. What's causing this, and what are my best purification strategies?

A1: The Challenge of Regioselectivity

The formation of regioisomers is one of the most frequent hurdles in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in the classic Knorr synthesis.[4][5] The two non-equivalent nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the dicarbonyl compound, leading to two distinct pyrazole products that often have very similar physical properties, making separation a significant challenge.[6]

Troubleshooting Strategies:

  • Chromatographic Separation: Flash column chromatography is the most widely used technique for separating pyrazole regioisomers.[6][7][8]

    • Solvent System Optimization: The key to successful separation is meticulous optimization of the eluent system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.

    • Alternative Solvents: If standard systems fail, consider replacing ethyl acetate with other solvents of similar polarity, which can alter the selectivity of the separation.[9]

    • Deactivating Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic surface of silica gel, leading to peak tailing, poor separation, and even product degradation.[7][10] To mitigate this, deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent.[9]

    • Alternative Stationary Phases: In particularly difficult cases, switching to a different stationary phase, such as neutral alumina, can be beneficial.[7]

  • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. It involves a series of recrystallization steps to progressively enrich one isomer.[11]

  • Acid Salt Formation and Crystallization: Pyrazoles can be converted to their acid addition salts (e.g., with HCl or H₂SO₄), which are often crystalline and may have different solubility properties than the free bases.[6][7][12] By crystallizing the salt mixture, it may be possible to isolate one regioisomer preferentially. The purified salt can then be neutralized to recover the pure pyrazole.[6][7]

Issue 2: Product "Oiling Out" During Recrystallization

Q2: I'm attempting to recrystallize my pyrazole intermediate, but it's precipitating as an oil instead of forming crystals. What's going wrong?

A2: Understanding the Phenomenon of "Oiling Out"

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated.[11] The presence of impurities can also depress the melting point, exacerbating this issue.

Solutions:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the concentration. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[11]

  • Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling, such as immediately placing the flask in an ice bath, encourages rapid precipitation as an oil. Allow the solution to cool gradually to room temperature, perhaps in an insulated container, before further cooling.[11]

  • Change the Solvent System: Experiment with a different solvent or a mixed-solvent system. A solvent with a lower boiling point might be advantageous.[11] For mixed-solvent systems, such as ethanol/water or hexane/ethyl acetate, ensure you are adding the anti-solvent slowly to the hot solution until the point of turbidity.[11]

  • Use a Seed Crystal: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a nucleation site.[11]

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic scratches that serve as nucleation sites for crystal growth.

Issue 3: Persistent Colored Impurities

Q3: My purified pyrazole is still yellow (or another color), even after chromatography. How can I remove these color bodies?

A3: Tackling Stubborn Color

Colored impurities often arise from side reactions involving the hydrazine starting material or from degradation products.[4][7] While often present in small amounts, they can be highly colored and difficult to remove.

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, and stir or gently heat for a short period. The charcoal has a high surface area and can adsorb the colored impurities. Remove the charcoal by filtering the mixture through a pad of celite, and then recover the product by recrystallization or solvent evaporation.[7]

  • Recrystallization: This is often the most effective method. Colored impurities may be present in small enough quantities that they remain in the mother liquor during crystallization.[4][7]

  • Silica Gel Plug: For less polar compounds, dissolving the product in a minimal amount of a non-polar solvent (like hexane or dichloromethane) and passing it through a short plug of silica gel can be effective. The more polar, colored impurities are often retained on the silica, while the desired product elutes.[7]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with a dilute acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4][13]

Issue 4: Chiral Separation of Pyrazole Enantiomers

Q4: I have a racemic mixture of a chiral pyrazole intermediate. What are the recommended methods for enantioselective separation?

A4: Resolving Enantiomers

The separation of enantiomers is crucial in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[14] High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose.[14][15][16][17][18]

Key Considerations for Chiral HPLC:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent chiral recognition abilities for pyrazole derivatives.[14][15] Columns like Lux cellulose-2, Lux amylose-2, Chiralcel OJ, and Chiralpak AD are frequently reported for these separations.[15][16][17]

  • Mobile Phase Selection: The choice of mobile phase is critical and can dramatically affect the separation.

    • Normal Phase: Mixtures of hexane or petroleum ether with alcohol modifiers like 2-propanol or ethanol are commonly used.[17][18]

    • Polar Organic Mode: Using pure alcohols or acetonitrile can be highly effective, often leading to shorter run times and sharper peaks.[14][15]

  • Temperature: Decreasing the column temperature can sometimes improve resolution, as many chiral separations are enthalpy-driven.[18]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC. It often provides faster separations, uses less organic solvent, and can be an excellent choice for both analytical and preparative scale purification of chiral pyrazole intermediates.[19]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A1: The choice of solvent is highly dependent on the specific structure and polarity of your pyrazole derivative. However, some generally effective solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[11]

  • Mixed Solvent Systems: A powerful technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy. This is a very common and effective method for inducing crystallization.[11][20] Hexane/ethyl acetate and hexane/acetone are other useful combinations.[11]

Q2: No crystals are forming upon cooling my recrystallization solution. What should I do?

A2: This typically means your solution is not supersaturated. Here are some steps to take:

  • Concentrate the solution: Gently boil off some of the solvent to increase the concentration of your compound.[11]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites.[11]

  • Add a Seed Crystal: If available, add a single, pure crystal of your compound.[11]

  • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath or even a freezer to further decrease the solubility.

Q3: How do I know which purification method to choose: chromatography or recrystallization?

A3: The choice depends on the nature of your sample and the impurities present.

  • Recrystallization is ideal when you have a solid product with a relatively high level of purity (>90%) and the impurities have different solubility profiles. It is an excellent technique for removing small amounts of impurities and is easily scalable.

  • Column Chromatography is the method of choice for separating complex mixtures, such as regioisomers or products from starting materials with similar polarities.[7] It is highly versatile but can be more time-consuming and use larger volumes of solvent.

Q4: My pyrazole seems to be decomposing on the silica gel column. What are my options?

A4: This is a common problem due to the acidic nature of silica gel.

  • Deactivate the Silica: Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent to neutralize the acidic sites on the silica.[9][20]

  • Use Neutral Alumina: Alumina is a less acidic stationary phase and can be a good alternative for basic compounds.[7][20]

  • Use Reverse-Phase Chromatography: If your compound is stable, a C18 silica column with a mobile phase like water/acetonitrile or water/methanol can be used.[9][20]

Section 3: Data Presentation and Protocols

Table 1: Common Solvent Systems for Pyrazole Purification
Purification MethodSolvent/Solvent SystemPolarityTypical Applications & Notes
Recrystallization Ethanol / WaterMixed ProticExcellent for polar pyrazole derivatives.[11][20]
Hexane / Ethyl AcetateNon-polar / Polar AproticGood for a wide range of polarities.[11]
IsopropanolProticGeneral purpose recrystallization solvent.[11]
Column Chromatography Hexane / Ethyl AcetateGradientStandard choice for many pyrazoles; adjust gradient for optimal separation.[7][9]
Dichloromethane / MethanolGradientFor more polar pyrazole derivatives.[9]
Eluent + 0.1-1% TriethylamineModifiedTo prevent tailing and decomposition of basic pyrazoles on silica gel.[9]
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization

This protocol is a standard method for purifying a solid pyrazole intermediate when a suitable single solvent is identified.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the compound is fully dissolved at the solvent's boiling point.[21]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.[11][21]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[21]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[11]

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for separating a basic pyrazole from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer.[13]

  • Separation: Separate the aqueous layer containing the pyrazole salt. The organic layer with non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic, causing the neutral pyrazole to precipitate or form an oil.

  • Extraction: Extract the neutral pyrazole back into an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Visualizations

Troubleshooting Workflow for Pyrazole Purification

G cluster_c Chromatography Path cluster_r Recrystallization Path start Crude Pyrazole Intermediate check_purity Analyze Purity & Impurity Profile (TLC, NMR, LC-MS) start->check_purity decision Major Impurities Present? check_purity->decision isomers Regioisomers or Similar Polarity Impurities? decision->isomers Yes solid Is Product a Solid? decision->solid Minor Impurities column Perform Column Chromatography isomers->column Yes optimize_solvent Optimize Solvent System isomers->optimize_solvent No deactivate Deactivate Silica (add Et3N) or Use Alumina column->deactivate Tailing/Decomposition? column->optimize_solvent deactivate->optimize_solvent pure_chrom Pure Product optimize_solvent->pure_chrom color Colored Impurities? pure_chrom->color recrystallize Perform Recrystallization solid->recrystallize Yes solid->color No oiling_out Oiling Out? recrystallize->oiling_out troubleshoot_oil Troubleshoot: - Slower Cooling - More Solvent - Change Solvent oiling_out->troubleshoot_oil Yes pure_recryst Pure Crystals oiling_out->pure_recryst No troubleshoot_oil->recrystallize pure_recryst->color decolorize Decolorize: - Activated Charcoal - Silica Plug color->decolorize Yes final_product Final Purified Product color->final_product No decolorize->final_product

References

Technical Support Center: Enhancing the Potency of 1H-Pyrazole-5-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrazole-5-carboxamide inhibitors. This guide is designed to provide you with field-proven insights and troubleshooting strategies to overcome common experimental hurdles and systematically enhance the potency of your compounds. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] However, translating a promising hit into a potent lead requires a nuanced understanding of its structure-activity relationship (SAR) and a systematic approach to optimization.

This guide provides full editorial control to structure your exploration, moving beyond rigid templates to offer causal explanations for experimental choices and self-validating protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with this class of inhibitors.

Q1: My 1H-pyrazole-5-carboxamide inhibitor shows low micromolar activity in my initial screen. Where do I start with optimization?

A1: Initial low micromolar activity is a promising starting point. The key is to systematically explore the structure-activity relationship (SAR) around the pyrazole core. The three primary vectors for modification are typically the substituents on the pyrazole ring itself (especially the N1 and C3 positions), the phenyl ring often found at the C5 position, and the amine component of the C5-carboxamide.[3][4] Begin by conducting a focused library synthesis to probe the effects of steric and electronic modifications at these key positions.

Q2: I'm observing a significant drop in potency when moving from a biochemical (enzyme) assay to a cell-based assay. What are the likely causes?

A2: This is a very common challenge in drug discovery and can stem from several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[5][6]

  • Drug Efflux: The compound could be a substrate for efflux pumps (like P-glycoprotein) on the cell surface, which actively remove it from the cell.[5]

  • Compound Stability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the cells.[7]

  • Target Engagement: The target protein's conformation or accessibility within the complex cellular environment might differ from the purified, recombinant protein used in biochemical assays.

Q3: My inhibitor is not dissolving well in my aqueous assay buffer or cell culture medium. What should I do?

A3: Poor solubility is a frequent cause of apparent inactivity or weak potency.[6] First, ensure your stock solution is fully dissolved in a suitable solvent like DMSO. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[5][6] If solubility issues persist, you can try pre-warming the medium, preparing a fresh stock solution, or exploring formulation strategies with solubilizing agents, though the latter requires careful validation to ensure the agent itself doesn't affect the assay.[5]

Q4: How can I be sure the observed cellular effect is due to inhibition of my intended target?

A4: This is a critical question of selectivity. To confirm on-target activity, you should:

  • Confirm Target Expression: Use techniques like Western blotting or qPCR to verify that your chosen cell line expresses the target protein.[5]

  • Perform a Target Engagement Assay: Directly measure if your compound is binding to its target in cells. This can be done using methods like Cellular Thermal Shift Assay (CETSA) or by using a fluorescently labeled version of your inhibitor.

  • Evaluate Downstream Signaling: If the target is part of a known signaling pathway, check if your compound modulates downstream markers as expected. For example, inhibiting a kinase should lead to reduced phosphorylation of its substrates.[6]

Troubleshooting Guide: From Low Potency to Lead Optimization

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of 1H-pyrazole-5-carboxamide inhibitors.

Problem 1: Low or No Activity in Biochemical Assays
  • Possible Cause 1: Compound Integrity

    • Rationale: The compound may have degraded during storage or handling. Improper storage (e.g., exposure to light, moisture, repeated freeze-thaw cycles) can lead to a loss of active material.[6][7]

    • Troubleshooting Steps:

      • Verify Purity and Identity: Re-analyze the compound batch using LC-MS and NMR to confirm its identity and purity.

      • Prepare Fresh Solutions: Always use freshly prepared stock solutions for key experiments. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[6]

      • Check for Precipitation: Visually inspect solutions for any signs of precipitation, as this dramatically lowers the effective concentration.[6]

  • Possible Cause 2: Inappropriate Assay Conditions

    • Rationale: The inhibitor's potency can be highly dependent on assay conditions, such as buffer composition, pH, and co-factor (e.g., ATP for kinase assays) concentration.

    • Troubleshooting Steps:

      • Review Literature: Check established assay conditions for your target protein.

      • ATP Competition (for Kinase Inhibitors): If your inhibitor is ATP-competitive, its apparent IC50 will increase with higher ATP concentrations. Run your assay at the physiological Km for ATP.

      • Include Control Compounds: Always include a known inhibitor for your target as a positive control to validate the assay setup.

Problem 2: Poor Cellular Potency Despite Good Biochemical Activity
  • Possible Cause 1: Low Cell Permeability

    • Rationale: Physicochemical properties such as high polarity or a large number of rotatable bonds can hinder a compound's ability to cross the cell membrane.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Calculate properties like cLogP, topological polar surface area (TPSA), and molecular weight. Aim for values within established "rule-of-five" ranges as a starting point.

      • SAR Modification: Systematically modify the scaffold to improve lipophilicity, for example, by adding non-polar groups or masking polar functionalities (e.g., converting a carboxylic acid to an ester).

      • Cellular Uptake Assay: Directly measure the intracellular concentration of your compound using LC-MS/MS.

  • Possible Cause 2: Unexpected Toxicity

    • Rationale: Some chemical motifs can lead to toxicity that confounds potency measurements. A series of 1-methyl-1H-pyrazole-5-carboxamides, for instance, exhibited acute mammalian toxicity by inhibiting mitochondrial respiration, an effect not detected in standard cell proliferation assays using glucose-rich media.[8][9]

    • Troubleshooting Steps:

      • Assess Cytotoxicity in Parallel: Use a real-time cytotoxicity assay to distinguish between target-specific antiproliferative effects and general toxicity.

      • Mitochondrial Toxicity Assay: If toxicity is suspected, perform specific assays to measure mitochondrial respiration (e.g., using a Seahorse analyzer).[8] This is particularly important for this scaffold.

      • Structural Alerts: Analyze your molecule for known toxicophores and modify the structure to remove them without compromising activity.

Workflow for Enhancing Inhibitor Potency

The following diagram outlines a logical workflow for optimizing a 1H-pyrazole-5-carboxamide hit.

Potency_Enhancement_Workflow cluster_0 Phase 1: Hit Validation & SAR Scaffolding cluster_1 Phase 2: Iterative Optimization Cycles cluster_2 Phase 3: Lead Characterization Hit Initial Hit (e.g., IC50 = 1-10 µM) Validate Confirm Structure, Purity & Re-test Potency Hit->Validate QC Check SAR_Plan Identify Key Vectors for Modification (N1, C3, C5-Amide) Validate->SAR_Plan Validated Hit Synthesis Synthesize Focused Library (Vary Sterics & Electronics) SAR_Plan->Synthesis Biochem_Assay Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochem_Assay Cell_Assay Cellular Assay (e.g., Anti-proliferation) Biochem_Assay->Cell_Assay SAR_Analysis Analyze SAR Data Identify Potency Drivers Cell_Assay->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation Potent_Compound Potent Compound (IC50 < 100 nM) SAR_Analysis->Potent_Compound Potency Goal Met Selectivity Selectivity Profiling (vs. Related Targets) Potent_Compound->Selectivity ADME_Tox Assess ADME Properties (Solubility, Stability, MitoTox) Potent_Compound->ADME_Tox Lead Optimized Lead Candidate Selectivity->Lead ADME_Tox->Lead Inactivity_Troubleshooting decision decision outcome outcome solution solution start START: Inhibitor appears inactive q1 Is compound structure and purity confirmed? start->q1 a1_no Re-synthesize or re-purify. Verify with NMR/LC-MS. q1->a1_no No q2 Is compound soluble in assay buffer? q1->q2 Yes a2_no Check DMSO final %. Try formulation aids. Re-design for solubility. q2->a2_no No q3 Is the assay validated with a control inhibitor? q2->q3 Yes a3_no Validate assay setup. Check reagents and instrumentation. q3->a3_no No q4 Is target expressed in the cellular model? q3->q4 Yes a4_no Select a different cell line. Confirm target with WB/qPCR. q4->a4_no No (for cellular assays) final_outcome Hypothesis: Compound is truly inactive or has poor cell permeability. q4->final_outcome Yes

References

Pyrazole Ring Stability: A Technical Guide to Preventing Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for scientists and researchers working with pyrazole-containing molecules. As a Senior Application Scientist, I've seen firsthand how the unexpected opening of the pyrazole ring can derail a synthetic campaign. This guide is designed to provide you with a deep, mechanistic understanding of pyrazole stability and to offer practical, field-proven solutions to prevent ring cleavage during your experiments. We will move beyond simple protocols to explore the fundamental principles that govern the integrity of this crucial heterocyclic scaffold.

Troubleshooting Guide: Preventing Pyrazole Ring Opening

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Question 1: My pyrazole ring is opening under strongly basic conditions, especially during N-alkylation. What's happening and how can I stop it?

Root Cause Analysis:

Strong bases, such as sodium hydride (NaH), LDA, or organolithium reagents, can deprotonate the pyrazole ring not only at the intended N1 position but also at the C3 or C5 positions.[1] This is particularly problematic if the ring is substituted with electron-withdrawing groups, which increase the acidity of the ring protons. Deprotonation at C3 can initiate a ring-opening cascade, leading to undesired byproducts. The N-H proton at the N1 position is weakly acidic, and its deprotonation forms the desired pyrazolate anion for reactions like alkylation.[2] However, the pyridine-like nitrogen at N2 deactivates the adjacent C3 and C5 positions, making them susceptible to nucleophilic attack if the conditions are harsh enough to also deprotonate a carbon atom.[2]

Strategic Solutions:

  • Select a Milder Base: The most effective strategy is to switch to a less aggressive base. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the N-H group without affecting the C-H bonds.[3] These reactions are typically performed in polar aprotic solvents like DMF or acetonitrile.

  • Control Reaction Temperature: If a stronger base is unavoidable, lowering the reaction temperature significantly (e.g., from room temperature to 0 °C or -78 °C) can kinetically disfavor the undesired C-H deprotonation pathway.[4]

  • Phase-Transfer Catalysis (PTC): For N-alkylation, PTC can be an excellent mild alternative. Using a catalyst like tetrabutylammonium bromide (TBAB) with aqueous NaOH or solid K₂CO₃ in a biphasic system allows for deprotonation and alkylation to occur at the interface under gentle conditions.

Question 2: I am observing ring cleavage during an oxidation reaction on a side chain of my pyrazole-containing molecule. Why does this happen and what are my options?

Root Cause Analysis:

While the pyrazole ring is generally resistant to oxidation, harsh oxidizing agents can attack the electron-rich π-system, leading to cleavage.[1][5] Potent oxidants like potassium permanganate (KMnO₄), ozone (O₃), or strong peroxy acids can break the C4-C5 double bond or other bonds within the ring, especially at elevated temperatures. This reaction is a known, though often undesired, transformation.[6][7]

Strategic Solutions:

  • Use Selective/Mild Oxidants: Choose an oxidant tailored for the specific functional group transformation that is less likely to affect the aromatic ring.

    • For oxidizing alcohols to aldehydes/ketones: Consider Swern oxidation, Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC).

    • For other transformations, explore reagents known for their chemoselectivity.

  • Protect the Pyrazole Ring: If harsh oxidation is necessary, consider temporarily protecting the pyrazole ring. An N-Boc or N-THP group can sometimes modulate the ring's electronic properties, making it more resistant.[8][9] However, the protecting group must be stable to the oxidation conditions and easily removable afterward.

  • Reaction Condition Optimization: Perform the reaction at the lowest possible temperature and monitor it closely to stop it as soon as the starting material is consumed, preventing over-oxidation and subsequent ring degradation.

Question 3: My pyrazole derivative is degrading in the presence of strong nucleophiles like hydrazine. How can I prevent this?

Root Cause Analysis:

The pyrazole ring, particularly when activated by electron-withdrawing groups or when quaternized to form a pyrazolium salt, can be susceptible to nucleophilic attack. Hydrazine is a potent bidentate nucleophile that can attack the ring, leading to a ring-opening and re-closure sequence, potentially forming different heterocyclic systems or acyclic products.[10][11] This is an example of an Addition of Nucleophile-Ring Opening-Ring Closure (ANRORC) type mechanism.[11]

Strategic Solutions:

  • Modify the Reaction Sequence: If possible, alter your synthetic route to avoid exposing a pre-formed pyrazole ring to harsh nucleophilic conditions. It may be possible to introduce the functionality carried by the nucleophile at an earlier stage of the synthesis.

  • Protect the Pyrazole Nitrogen: N-substitution can mitigate this issue. Alkylating or acylating the pyrazole nitrogen can reduce the ring's susceptibility to nucleophilic attack. For instance, an N-aryl or N-alkyl group can sterically and electronically shield the ring.

  • Control pH: In aqueous media, maintaining a neutral or slightly acidic pH can protonate the nucleophile, reducing its nucleophilicity and potentially preventing the attack on the pyrazole ring.

Decision-Making Workflow for Preventing Ring Opening

The following flowchart provides a systematic approach to troubleshooting pyrazole ring instability.

G Troubleshooting Pyrazole Ring Opening start Start: Ring Opening Observed cond Identify Reaction Conditions start->cond base Strong Base (e.g., NaH, LDA)? cond->base Basic oxidative Harsh Oxidant (e.g., KMnO₄)? cond->oxidative Oxidative nucleophilic Potent Nucleophile (e.g., Hydrazine)? cond->nucleophilic Nucleophilic base_yes Action: Switch to milder base (K₂CO₃, Cs₂CO₃) OR Lower Temperature (-78 to 0 °C) base->base_yes Yes base_no Action: Check for activated C-H bonds. Consider protecting groups. base->base_no No oxidative_yes Action: Switch to selective oxidant (DMP, Swern, PCC) OR Protect the ring (e.g., N-Boc) oxidative->oxidative_yes Yes oxidative_no Action: Lower temperature and monitor reaction carefully to avoid over-oxidation. oxidative->oxidative_no No nucleophilic_yes Action: Modify reaction sequence. Protect N1 position (Alkylation/Acylation). Control pH. nucleophilic->nucleophilic_yes Yes nucleophilic_no Action: Check for ring activation (e.g., pyrazolium salt formation). Reduce reagent stoichiometry. nucleophilic->nucleophilic_no No

Caption: A decision tree for troubleshooting pyrazole ring opening.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing pyrazole ring stability?

A: The primary factors are:

  • Substituents: Electron-withdrawing groups (e.g., -NO₂, -CF₃) generally decrease stability by making ring protons more acidic and the ring more susceptible to nucleophilic attack.[12] Electron-donating groups can increase stability.[12]

  • pH: Extreme pH conditions, both highly acidic and highly basic, can promote degradation. Pyrazoles are generally most stable near neutral pH.[13]

  • Temperature: High temperatures can provide the activation energy needed for ring-opening pathways, even under otherwise stable conditions.

  • Reagents: Strong bases, potent oxidizing agents, and certain nucleophiles are the most common culprits for inducing ring cleavage.[1][6]

Q2: How do I choose a suitable protecting group for my pyrazole?

A: The choice depends on the subsequent reaction conditions.

  • For basic/nucleophilic conditions: A tetrahydropyranyl (THP) group is robust and easily installed.[9]

  • For controlling electronics: A Boc (tert-butoxycarbonyl) group is common, though it can be labile to both acid and some bases.[14]

  • For stability: A phenylsulfonyl (PhSO₂) group offers excellent stability but requires harsher conditions for removal.[8]

  • For steric hindrance/alkylation control: A trityl or benzyl group can be effective.

Q3: Is there a general temperature limit I should not exceed when working with pyrazoles?

A: There is no universal limit, as it is highly dependent on the specific pyrazole derivative and the reagents present. However, many substituted pyrazoles show good thermal stability up to and beyond 200 °C in the solid state.[15][16] In solution, stability is much lower. It is best practice to run reactions at the lowest temperature that allows for a reasonable reaction rate and to avoid prolonged heating, especially above 100-120 °C, unless literature precedents for your specific system suggest it is safe.

Summary of Pyrazole Stability Under Various Conditions

Condition/Reagent TypeRisk of Ring OpeningMechanistic ConcernRecommended Alternative/Mitigation
Strong Bases (NaH, LDA)HighC3/C5 deprotonation leading to cleavage.[1]Use milder bases (K₂CO₃, Cs₂CO₃); lower reaction temperature.[3][4]
Strong Oxidants (KMnO₄, O₃)Moderate to HighAttack on the aromatic π-system.[6]Use selective oxidants (PCC, DMP); protect the ring.
Strong Nucleophiles (Hydrazine)ModerateNucleophilic attack on an activated ring.[10]Protect N1-position; modify synthetic sequence.
Strong Acids (conc. H₂SO₄)Low to ModerateProtonation can activate the ring, but it's generally stable.Use catalytic amounts of acid where possible; avoid high temps.
High Temperature (>150 °C)Substrate DependentProvides activation energy for decomposition pathways.Perform reactions at the lowest effective temperature.

Detailed Protocol: Mild N-Alkylation of a Substituted Pyrazole

This protocol describes a robust and mild method for N-alkylation that minimizes the risk of ring opening.[3]

Objective: To perform N-alkylation of a generic substituted pyrazole using potassium carbonate in DMF.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature. The reaction temperature can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole. Due to tautomerism, N-alkylation of unsymmetrically substituted pyrazoles can produce a mixture of two regioisomers.[17]

References

Technical Support Center: Optimizing the Synthesis of Pyrazole Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole carboxylic acid precursors. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Pyrazole carboxylic acids are crucial building blocks in medicinal chemistry, valued for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility at the bench.

Section 1: Understanding the Core Synthesis - The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for constructing the pyrazole ring.[3][4] It typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] Understanding the mechanism is key to troubleshooting many common issues.

The reaction proceeds through the initial formation of an imine or enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5][6] The choice of reactants and reaction conditions can significantly influence the reaction's outcome, particularly regarding regioselectivity when using unsymmetrical 1,3-dicarbonyls.[7]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Imine_Enamine Imine/Enamine Formation 1,3-Dicarbonyl->Imine_Enamine Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Imine_Enamine Cyclization Intramolecular Cyclization Imine_Enamine->Cyclization Tautomerization Dehydration_Intermediate Hydroxypyrazolidine Cyclization->Dehydration_Intermediate Proton Transfer Pyrazole Pyrazole Dehydration_Intermediate->Pyrazole Dehydration (Rate-Determining Step)

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of pyrazole carboxylic acid precursors in a question-and-answer format.

Low or No Product Yield

Question: I am not getting any, or very little, of my desired pyrazole product. What are the likely causes and how can I fix it?

Answer: Low or no yield in pyrazole synthesis can stem from several factors, ranging from reactant stability to inappropriate reaction conditions. Here’s a systematic approach to troubleshooting:

  • Verify Starting Material Quality:

    • 1,3-Dicarbonyl Stability: Some β-ketoesters or β-diketones can be unstable. Confirm the purity of your starting material by NMR or another suitable analytical technique. If necessary, purify the dicarbonyl compound before use.

    • Hydrazine Reactivity: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or verify the purity of your hydrazine source.

  • Optimize Reaction Conditions:

    • Catalyst: The Knorr synthesis is often catalyzed by acid.[5] If you are running the reaction under neutral conditions, consider adding a catalytic amount of a mild acid like acetic acid. Conversely, some modern protocols utilize catalysts like nano-ZnO for improved yields and shorter reaction times.[3][4]

    • Solvent: The choice of solvent is critical. Ethanol and acetic acid are commonly used.[8] For some substrates, polar aprotic solvents like DMF or DMAc can improve yields.[3]

    • Temperature: While many pyrazole syntheses proceed at room temperature, some may require heating to overcome the activation energy barrier for the dehydration step.[7] Try refluxing the reaction mixture. Conversely, for highly reactive substrates, cooling might be necessary to prevent side reactions.

  • Consider Alternative Synthetic Routes: If optimizing the Knorr synthesis fails, alternative methods might be more suitable for your specific target molecule. These include:

    • From Carboxylic Acids: A "one-pot" synthesis from arenes and carboxylic acids has been developed, which proceeds through the in-situ formation of ketones and β-diketones.[4][9]

    • From Alkynes: The reaction of hydrazines with acetylenic ketones is a well-established method, though it can also lead to regioisomeric mixtures.[3][4]

Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4][7] The regioselectivity is determined by which carbonyl group of the dicarbonyl is preferentially attacked by the substituted nitrogen of the hydrazine.

  • pH Control: The pH of the reaction medium can significantly influence regioselectivity. Generally, the reaction mechanism and, consequently, the major regioisomer can change with varying acidity.[7] Experiment with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and buffer systems.

  • Steric and Electronic Effects:

    • The nucleophilic attack of the hydrazine is sensitive to both steric hindrance and the electrophilicity of the carbonyl carbons. A bulkier substituent on the dicarbonyl will disfavor attack at the adjacent carbonyl.

    • Electron-withdrawing groups on the dicarbonyl can enhance the electrophilicity of a carbonyl carbon, making it a more likely site for initial attack.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the transition state energies, thereby affecting the isomeric ratio. Try screening a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile).

  • Reactant Stoichiometry: Recent studies have shown that varying the ratio of the dicarbonyl to the hydrazine can influence the regioselectivity of the reaction.[7]

Table 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

FactorInfluence on RegioselectivityRecommended Action
pH Can alter the reaction pathway and the preferred site of initial nucleophilic attack.[7]Screen different acidic catalysts and concentrations.
Steric Hindrance Bulky groups on the 1,3-dicarbonyl can direct the initial attack to the less hindered carbonyl.Choose starting materials with significant steric differentiation if possible.
Electronic Effects Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it more susceptible to attack.Consider the electronic nature of your substituents when predicting the major isomer.
Solvent Can affect the stability of intermediates and transition states.Experiment with a range of solvents (e.g., EtOH, AcOH, DMF).
Temperature Can influence the kinetic vs. thermodynamic product ratio.Run the reaction at different temperatures to see if the isomeric ratio changes.
Impurity Formation and Discoloration

Question: My reaction mixture turns a dark yellow or red color, and I'm having trouble purifying my product. What's causing this and how can I prevent it?

Answer: Discoloration and impurity formation are often due to the decomposition of the hydrazine reagent or side reactions.[8]

  • Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines can be sensitive to air and light, leading to colored impurities.

    • Use High-Purity Reagents: Start with the highest purity hydrazine available.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[8]

  • Side Reactions:

    • Self-Condensation of the Dicarbonyl: Under certain conditions, the 1,3-dicarbonyl can undergo self-condensation.

    • Purification: If impurities are formed, purification by column chromatography or recrystallization is often necessary. A silica plug wash can sometimes remove colored impurities before a full column.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to introduce the carboxylic acid functionality onto the pyrazole ring?

A1: There are several strategies to synthesize pyrazole carboxylic acids:

  • Start with a Precursor Containing the Carboxylic Acid (or Ester): The most direct method is to use a 1,3-dicarbonyl compound that already contains an ester group, such as diethyl oxalate or ethyl acetoacetate derivatives.[1] The ester can then be hydrolyzed to the carboxylic acid in a subsequent step.

  • "One-Pot" Synthesis from Carboxylic Acids: Some methods allow for the direct use of carboxylic acids in a multi-step, one-pot reaction to form the pyrazole ring.[9]

  • Post-Synthetic Modification: While less common for introducing the primary carboxylic acid group, functionalization at other positions on a pre-formed pyrazole ring is a viable strategy for creating more complex derivatives.

Q2: Can I use microwave irradiation to speed up my pyrazole synthesis?

A2: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of pyrazoles.[4] The benefits often include significantly reduced reaction times, improved yields, and sometimes cleaner reaction profiles. It is an excellent option to explore for optimizing your synthesis.

Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A3: Yes, there is growing interest in developing greener synthetic protocols. Some approaches include:

  • Use of Water as a Solvent: Some three-component syntheses have been developed to work in aqueous media.[10]

  • Catalytic Methods: The use of reusable catalysts, such as nano-ZnO, can reduce waste and improve the efficiency of the reaction.[3][4]

  • Solvent-Free Reactions: Some protocols have been developed under solvent-free conditions, often coupled with microwave irradiation.[4]

Q4: How do I confirm the structure and regiochemistry of my synthesized pyrazole?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • NMR Spectroscopy (¹H, ¹³C, and 2D techniques): This is the most powerful tool. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of substituents, which is invaluable for confirming regiochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups.

  • X-ray Crystallography: Provides definitive proof of structure and regiochemistry if a suitable single crystal can be obtained.

structure_elucidation_workflow Crude_Product Crude_Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product NMR NMR (1H, 13C, 2D) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Xray X-ray Crystallography (If single crystal available) Pure_Product->Xray

Caption: Workflow for purification and structural analysis.

References

Technical Support Center: Refinement of Amidation Protocols for Pyrazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrazole-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation with pyrazole-containing substrates. The pyrazole core, a privileged scaffold in modern drug discovery, introduces unique challenges and considerations into standard amidation protocols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the rationale behind procedural choices to empower you to overcome common hurdles and optimize your synthetic routes.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My amidation reaction is showing low or no conversion to the desired pyrazole-carboxamide product. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent issue stemming from several potential factors, ranging from reagent choice to the inherent reactivity of your specific pyrazole-carboxylic acid or amine.

  • Inadequate Carboxylic Acid Activation: The first critical step is the activation of the pyrazole-carboxylic acid. If this step is inefficient, the reaction will not proceed.

    • Causality: Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and may revert to the starting carboxylic acid or rearrange to an unreactive N-acylurea. The electronic nature of your pyrazole ring can influence the stability and reactivity of this intermediate.

    • Solution:

      • Introduce an Additive: Always use an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure with carbodiimides (e.g., EDC, DIC).[1][2][3] These additives trap the O-acylisourea to form a more stable and reactive activated ester, minimizing side reactions and improving yields.[1]

      • Switch to a More Potent Coupling Reagent: For sterically hindered pyrazole-carboxylic acids or weakly nucleophilic amines, EDC/HOBt may not be sufficiently reactive. Uronium/guanidinium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more powerful.[4][5][6] HATU is often considered superior as the resulting HOAt-ester is more reactive than the HOBt-ester, a phenomenon attributed to anchimeric assistance from the pyridine nitrogen in the HOAt core.[7][8]

  • Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered secondary amines can be challenging nucleophiles.

    • Causality: The rate of the reaction is directly dependent on the ability of the amine to attack the activated carboxylic acid derivative.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy. Monitor for potential decomposition of reagents or products.

      • Use a Stronger Activating Agent: As mentioned, HATU is particularly effective for coupling challenging amines.[5]

      • Consider a Different Synthetic Route: If direct amidation fails, converting the pyrazole-carboxylic acid to an acid chloride is a classic and highly effective strategy.[9][10][11] The acid chloride is significantly more electrophilic and will react with even weak amine nucleophiles. This approach, however, is less atom-economical and requires careful handling of corrosive reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Side Reaction at the Pyrazole N-H: If your pyrazole has an unprotected N-H, it can act as a competing nucleophile.

    • Causality: The pyrazole nitrogen can be acylated by the activated carboxylic acid, leading to undesired dimer or oligomer formation.[12]

    • Solution:

      • Protect the Pyrazole Nitrogen: If feasible, protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group) before amidation. This is the most robust solution.

      • Control Stoichiometry and Addition Order: Add the amine to the pre-activated pyrazole-carboxylic acid. This ensures the activated species has a higher chance of reacting with the intended nucleophile. Avoid having an excess of the coupling reagent.

Question 2: My reaction is messy, and I'm observing multiple side products upon LC-MS analysis. What are these impurities and how can I prevent them?

Answer:

Side product formation is often specific to the reagents used. Identifying the likely culprits is key to refining the protocol.

  • Using Carbodiimides (EDC/DIC):

    • Side Product: N-acylurea.

    • Causality: The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which is a common impurity and can be difficult to remove.

    • Prevention: The addition of HOBt or Oxyma Pure is highly effective at preventing this rearrangement by rapidly converting the intermediate to an active ester.[1]

  • Using Uronium/Guanidinium Reagents (HATU/HBTU):

    • Side Product: Guanidinylation of the amine.

    • Causality: Although less common, the guanidinium core of HATU/HBTU can react with the primary/secondary amine, especially if the amine is unhindered and the amidation reaction is slow. This results in the formation of a guanidinium derivative of your amine.[4] A persistent yellow color in a HATU-mediated reaction can sometimes indicate the presence of this side product.[4]

    • Prevention:

      • Pre-activation: Activate the pyrazole-carboxylic acid with HATU and base for a short period (5-15 minutes) before adding the amine. This consumes the HATU and forms the active ester, minimizing the amine's exposure to the coupling reagent itself.[7]

      • Use the Correct Base: A non-nucleophilic hindered base like DIPEA (N,N-Diisopropylethylamine) is standard.[1][13] Using a less hindered base like triethylamine (TEA) could potentially exacerbate side reactions.

  • Epimerization/Racemization:

    • Side Product: Diastereomer or enantiomer of the desired product.

    • Causality: If either the pyrazole-carboxylic acid or the amine has a chiral center adjacent to the reacting functional group, the harshness of the activation step can lead to racemization. The formation of an oxazolone intermediate is a common mechanism for this loss of stereochemical integrity.

    • Prevention:

      • Use Additives: Additives like HOBt and especially HOAt (generated from HATU) are known to suppress racemization.[5][6]

      • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures.

      • Choose the Right Reagent: Reagents like COMU (based on Oxyma Pure) are also reported to provide low levels of racemization.[8]

Question 3: I've successfully formed my pyrazole-carboxamide, but I am struggling with purification. What are the best strategies?

Answer:

Purification can be challenging due to the polar nature of the amide bond and the potential for the pyrazole ring to interact with silica gel or form salts.

  • Removal of Coupling Byproducts:

    • EDC/DIC: The urea byproducts (EDU/DCU) must be removed. EDU (from EDC) is water-soluble and can be removed with an aqueous workup.[2] DCU (from DIC) is poorly soluble in most organic solvents and can often be removed by filtration.[6]

    • HATU/HBTU/HOBt: Byproducts like tetramethylurea and HOBt/HOAt are generally water-soluble and can be removed with a standard aqueous workup (e.g., washing with dilute acid, then bicarbonate solution, then brine).

  • Chromatography Challenges:

    • Problem: Product streaking or poor separation on silica gel columns.

    • Causality: The basic nitrogens of the pyrazole ring can interact strongly with the acidic silica surface. The amide bond also contributes to polarity.

    • Solutions:

      • Add a Modifier to the Eluent: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or a few drops of ammonium hydroxide to the eluent system (e.g., Ethyl Acetate/Hexane). This will "deactivate" the acidic sites on the silica gel and improve peak shape.

      • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) if your compound is sufficiently non-polar.

      • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to effectively separate your product from less polar starting materials and more polar byproducts.

  • Crystallization/Precipitation:

    • Strategy: If the product is a solid, crystallization is an excellent method for achieving high purity.

    • Procedure: After a preliminary purification by chromatography or workup, dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, ethyl acetate) and slowly cool it down. Alternatively, dissolve the product in a good solvent (like DCM or THF) and add an anti-solvent (like hexane or diethyl ether) dropwise until precipitation occurs.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for coupling reagents, additives, and base? Generally, a slight excess of the coupling reagent and amine relative to the limiting carboxylic acid is used. A typical starting point is:

  • Pyrazole-Carboxylic Acid: 1.0 equivalent

  • Amine: 1.1 - 1.2 equivalents

  • Coupling Reagent (HATU, EDC): 1.1 - 1.2 equivalents

  • Additive (HOBt, if using EDC): 1.1 - 1.2 equivalents

  • Base (DIPEA): 2.0 - 3.0 equivalents (to neutralize the acid and any HCl salts formed)

These ratios may need to be optimized for your specific system.[15]

Q2: Which solvent is best for pyrazole-carboxamide synthesis? Polar aprotic solvents are the most common and effective choices.

  • DMF (N,N-Dimethylformamide): Excellent solvating properties for most reactants. Be aware that it can be difficult to remove completely.[1]

  • DCM (Dichloromethane): A good choice for reactions at or below room temperature. Easy to remove under vacuum.[1]

  • THF (Tetrahydrofuran): Another versatile option.

  • Acetonitrile (MeCN): Can also be effective, particularly for cleaner reactions. Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediates and deactivate the coupling reagents.[12]

Q3: How do I monitor the progress of my amidation reaction? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.

  • TLC: Allows you to visualize the consumption of the limiting starting material (usually the pyrazole-carboxylic acid).

  • LC-MS: Provides more definitive information, confirming the disappearance of starting materials and the appearance of the product with the correct mass-to-charge ratio (m/z).

Q4: Should I convert my pyrazole-carboxylic acid to an acid chloride first? This is a more "classical" but very powerful approach.

  • When to Consider It:

    • When your amine is very electron-poor or sterically hindered.

    • When standard coupling reagents are failing.

    • For large-scale synthesis where cost is a major factor (SOCl₂ is much cheaper than HATU).[16]

  • Procedure: The pyrazole-carboxylic acid is typically refluxed with an excess of thionyl chloride (SOCl₂) or treated with oxalyl chloride in DCM with a catalytic amount of DMF.[9][17] The resulting acid chloride is often used immediately in the next step after removing the excess reagent under vacuum.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is a good starting point for relatively reactive pyrazole-carboxylic acids and amines.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to make a ~0.1-0.5 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of EDC: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl (to remove excess amine and EDC byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization.

Protocol 2: General Procedure for HATU Coupling

This protocol is recommended for challenging substrates, including sterically hindered acids/amines or electron-poor amines.[13]

  • Pre-activation: To a round-bottom flask under an inert atmosphere, add the pyrazole-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 10-15 minutes. The solution may change color.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. The reaction is typically much faster than EDC/HOBt coupling. Monitor by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed.

Table 1: Coupling Reagent Selection Guide
Scenario Primary Recommendation Alternative(s) Key Considerations
Simple, unhindered substrates EDC / HOBtDIC / HOBtCost-effective and reliable for standard couplings.[3]
Sterically hindered acid or amine HATUPyBOP, HBTUHATU offers superior reactivity and lower racemization risk.[5][6]
Electron-deficient (weakly nucleophilic) amine HATUAcid Chloride FormationHATU is highly efficient; acid chloride is a robust but harsher alternative.[9][18]
Chiral substrates (risk of racemization) HATU / DIPEA at 0 °CCOMU / DIPEAHOAt-based reagents are known to suppress racemization effectively.[5]
Large-scale synthesis Acid Chloride FormationEDC / HOBtCost and atom economy are critical. Coupling reagents are expensive and generate significant waste.[16][19]

Part 4: Visualization of Key Workflows

Diagram 1: General Amidation Workflow

This diagram illustrates the central process of activating a carboxylic acid and subsequent coupling with an amine.

Amidation_Workflow cluster_start Starting Materials cluster_activation Activation Step cluster_end Outcome Py_COOH Pyrazole-Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., OAt-Ester) Py_COOH->Activated_Ester + Coupling Reagent + Base Amine Amine (R'-NH2) Product Pyrazole-Carboxamide (R-CONH-R') Amine->Product Nucleophilic Acyl Substitution Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Activated_Ester->Product Nucleophilic Acyl Substitution Byproducts Byproducts (e.g., Urea, HOBt) Activated_Ester->Byproducts

Caption: A generalized workflow for the synthesis of pyrazole-carboxamides via coupling reagents.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing and solving issues of low reaction conversion.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Reagents Are reagents pure & anhydrous? Start->Check_Reagents Purify_Reagents Purify/dry reagents & solvents. Repeat. Check_Reagents->Purify_Reagents No Activation_Method Activation Method? Check_Reagents->Activation_Method Yes Reagent_Yes Yes Reagent_No No Add_HOBt Using HOBt/Oxyma? Activation_Method->Add_HOBt EDC/DIC Substrate_Issue Substrates hindered or electron-poor? Activation_Method->Substrate_Issue HATU/HBTU Preactivate Pre-activate acid before adding amine. Activation_Method->Preactivate HATU/HBTU EDC_Path EDC/DIC HATU_Path HATU/HBTU Add_Additive Add HOBt or Oxyma. Repeat. Add_HOBt->Add_Additive No Add_HOBt->Substrate_Issue Yes HOBt_No No HOBt_Yes Yes Switch_Reagent Switch to HATU or form acid chloride. Substrate_Issue->Switch_Reagent Yes Check_Conditions Increase temp. Check stoichiometry. Substrate_Issue->Check_Conditions No Substrate_Issue->Preactivate Substrate_Yes Yes Substrate_No No

Caption: A logical guide for troubleshooting common issues leading to low product yield.

References

Technical Support Center: Enhancing the Solubility of 1H-Pyrazole-4-Carboxamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical solutions and in-depth troubleshooting for challenges encountered when working with 1H-pyrazole-4-carboxamide, a compound of significant interest in various biological studies. Due to its physicochemical properties, achieving and maintaining its solubility in aqueous-based biological assays can be a critical hurdle. This document offers a structured, question-and-answer-based approach to navigate these challenges, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in solubilizing this compound for my experiments?

The core challenge with this compound, like many heterocyclic carboxamides, lies in its limited aqueous solubility. The molecule possesses both hydrogen bond donors (the amine and pyrazole N-H) and acceptors (the carbonyl oxygen and pyrazole nitrogens), which contribute to a stable crystal lattice energy. This makes it difficult for water molecules to effectively solvate the compound. Consequently, direct dissolution in aqueous buffers at concentrations typically required for biological assays is often unsuccessful, leading to precipitation and inaccurate results.

Q2: What is the recommended first-line approach for dissolving this compound?

For initial solubilization, the use of an organic co-solvent is the most common and effective strategy. Dimethyl sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions of poorly soluble compounds.

Initial Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) or brief sonication can aid this process.

  • Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[1]

When preparing working solutions, dilute this DMSO stock into your aqueous assay buffer. It is crucial to maintain a final DMSO concentration that is compatible with your specific assay system, typically below 1%, and ideally at or below 0.5%, to avoid solvent-induced artifacts.[1]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

This phenomenon, often termed "crashing out," is a common issue when the final concentration of the compound in the aqueous buffer exceeds its kinetic solubility limit. The dramatic shift in solvent polarity upon dilution is the primary cause. Here is a troubleshooting workflow to address this:

Troubleshooting Precipitation Start Compound Precipitates in Aqueous Buffer Check_DMSO Verify Final DMSO Concentration (<1%) Start->Check_DMSO Reduce_Conc Lower Final Compound Concentration Check_DMSO->Reduce_Conc Yes Intermediate_Dilution Use Serial Dilution in Assay Buffer Check_DMSO->Intermediate_Dilution No Success Precipitation Resolved Reduce_Conc->Success Co_Solvent_System Optimize Co-Solvent System (e.g., add PEG400) Intermediate_Dilution->Co_Solvent_System pH_Adjustment Adjust Buffer pH Co_Solvent_System->pH_Adjustment Cyclodextrin Consider Cyclodextrin Formulation pH_Adjustment->Cyclodextrin Cyclodextrin->Success

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guide

Issue 1: Persistent Precipitation Even at Low Concentrations

If reducing the final compound concentration and ensuring a low final DMSO concentration does not resolve precipitation, consider the following advanced strategies:

1. Co-Solvent Systems:

  • Rationale: The addition of a secondary, less polar, water-miscible co-solvent can create a more favorable environment for your compound. Polyethylene glycol 400 (PEG400) is a common choice.

  • Protocol: Prepare your stock solution in a mixture of DMSO and PEG400. A common starting point for oral formulations, which can be adapted for in vitro use with careful validation, is a vehicle containing 5-10% DMSO, 40% PEG400, and the remainder as an aqueous buffer. The final concentrations of these solvents in your assay must be validated for compatibility.

2. pH Modification:

  • Rationale: The pyrazole ring has a basic nitrogen atom. Adjusting the pH of your assay buffer may alter the ionization state of the molecule, potentially increasing its solubility.

  • Experimental Approach:

    • Determine the pKa of this compound (literature or predictive software).

    • Prepare a series of buffers with pH values ranging from one unit below to one unit above the pKa.

    • Test the solubility of the compound in each buffer.

    • Important: Ensure that the chosen pH is compatible with the biological target and assay components.

3. Use of Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble.[2]

  • Protocol for Preparing a 1:1 Molar Ratio Inclusion Complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD):

    • Prepare an aqueous solution of HP-β-CD. The concentration will depend on the desired final concentration of your compound.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

    • Slowly add the compound solution to the stirring HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Remove the organic solvent under reduced pressure (if applicable) and lyophilize the aqueous solution to obtain a solid powder of the inclusion complex.

    • This powder can then be dissolved directly in your assay buffer.

Issue 2: Assay Interference and Cytotoxicity

High concentrations of organic solvents can have detrimental effects on your biological assays.

Data Summary: Solvent Tolerance in Common Assays

SolventTypical Max. Concentration in Cell-Based AssaysPotential Effects
DMSO 0.5% - 1%Cytotoxicity, altered cell differentiation, enzyme inhibition/activation.[1]
Ethanol 0.5% - 1%Cytotoxicity, membrane disruption.[1]
PEG400 < 5% (assay dependent)Can alter enzyme kinetics and cell membrane properties.

Best Practices to Mitigate Solvent Effects:

  • Consistent Solvent Concentration: Ensure that the final concentration of all co-solvents is identical across all experimental wells, including vehicle controls.

  • Vehicle Control: Always include a vehicle control (assay buffer with the same final concentration of solvents as in the compound-treated wells) to account for any solvent-induced effects.

  • Assay-Specific Validation: Before conducting your main experiments, perform a solvent tolerance test with your specific cell line or enzyme to determine the maximum non-interfering concentration.

Experimental Workflow for Solubilization and Assay Preparation

The following diagram outlines a systematic approach to preparing this compound for a biological assay.

Experimental Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Dosing into Assay Plate cluster_3 Step 4: Assay Incubation & Readout A Weigh this compound B Add 100% DMSO to desired concentration (e.g., 20 mM) A->B C Vortex/Sonicate until fully dissolved B->C D Store at -20°C/-80°C in single-use aliquots C->D E Thaw one aliquot of stock solution D->E F Perform serial dilutions in 100% DMSO (if necessary for dose-response) E->F G Add a small volume of DMSO stock/dilution to assay buffer (e.g., 1 µL into 199 µL) F->G H Mix immediately and thoroughly G->H I Visually inspect for precipitation H->I J Add cells or other biological components I->J K Incubate as per assay protocol J->K L Measure assay signal K->L

Caption: Step-by-step workflow for preparing this compound for biological assays.

References

Validation & Comparative

The Ascendant Profile of 1H-Pyrazole-4-Carboxamides: A Comparative Efficacy Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of drug discovery is in a perpetual state of evolution, driven by the dual needs for improved efficacy and novel mechanisms to overcome therapeutic resistance. Within this dynamic field, the 1H-pyrazole-4-carboxamide scaffold has emerged as a "privileged structure," a molecular framework demonstrating remarkable versatility and potent biological activity across diverse therapeutic areas.[1][2] This guide provides an in-depth, evidence-based comparison of the efficacy of novel this compound derivatives against existing, standard-of-care drugs, with a focus on their applications in oncology and mycology. Our analysis is grounded in experimental data, elucidating the mechanistic advantages and performance metrics that position these derivatives as compelling candidates for next-generation therapeutics.

Part 1: Anticancer Efficacy - Targeting the Kinase Signaling Cascade

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Numerous this compound derivatives have been developed as potent kinase inhibitors, demonstrating significant promise in preclinical studies.[4] Here, we compare their efficacy against established anticancer agents, focusing on two critical kinase families: Aurora Kinases and Fibroblast Growth Factor Receptors (FGFRs).

Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases (A and B) are essential serine/threonine kinases that regulate critical mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[5][6][7] Their overexpression is common in many human cancers and is linked to chromosomal instability and tumorigenesis.[7][8][9][10] Pyrazole-carboxamide derivatives have been designed to selectively block the ATP-binding pocket of these kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[7][11] This targeted action contrasts with traditional chemotherapies like taxanes or platinum-based drugs, which have broader, more cytotoxic effects.

Below is a simplified representation of the Aurora kinase signaling pathway and the point of intervention for pyrazole-carboxamide inhibitors.

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_core Mitotic Regulation cluster_inhibitor Therapeutic Intervention cluster_downstream Cellular Outcome Myc Myc Aurora_A Aurora Kinase A/B Myc->Aurora_A Upregulates p53 p53 p53->Aurora_A Inhibits Aurora_A->p53 Phosphorylates & Inactivates Histone_H3 Histone H3 Aurora_A->Histone_H3 Phosphorylates PLK1_TPX2 PLK1 / TPX2 Aurora_A->PLK1_TPX2 Activates Mitosis Mitotic Progression (Spindle Assembly, Cytokinesis) Histone_H3->Mitosis PLK1_TPX2->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Failure leads to Cell_Cycle_Arrest G2/M Arrest Polyploidy Mitosis->Cell_Cycle_Arrest Failure leads to Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->Aurora_A Inhibits ATP Binding

Caption: Aurora Kinase signaling pathway and inhibition.

Mechanism of Action: FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[12][13] Aberrant FGFR signaling, often through gene amplification or mutation, is a known oncogenic driver in various cancers, including gastric and lung cancer.[13][14][15][16] 5-amino-1H-pyrazole-4-carboxamide derivatives have been engineered as potent pan-FGFR inhibitors.[17] Notably, some are covalent inhibitors that form an irreversible bond with the kinase, providing a durable and potent suppression of the signaling pathway. This is particularly advantageous for overcoming acquired resistance, such as gatekeeper mutations, which can limit the efficacy of reversible inhibitors.[17]

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Intracellular Signaling cluster_outcome Cellular Outcome FGF_Ligand FGF Ligand FGFR FGFR FGF_Ligand->FGFR Binds & Activates FRS2_PLCG FRS2 / PLCγ FGFR->FRS2_PLCG Dimerizes & Phosphorylates Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->FGFR Inhibits Kinase Domain RAS_MAPK RAS-MAPK Pathway FRS2_PLCG->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2_PLCG->PI3K_AKT Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: FGFR signaling pathway and inhibition.

Comparative Efficacy Data

The in vitro potency of these novel derivatives is often superior to or comparable with established chemotherapeutics and other kinase inhibitors. The following tables summarize key experimental data from recent studies.

Table 1: Efficacy of Pyrazole-Carboxamide Derivatives vs. Standard Anticancer Drugs

Compound Class Specific Derivative Target Cancer Cell Line IC₅₀ Value Comparison Drug IC₅₀ Value Reference
Aurora Kinase Inhibitor Compound 6k Aurora A/B HeLa (Cervical) 0.43 µM - - [7]
Compound 6k Aurora A/B HepG2 (Liver) 0.67 µM - - [7]
Pan-FGFR Inhibitor Compound 10h FGFR1/2/3 NCI-H520 (Lung) 19 nM - - [17]
Compound 10h FGFR1/2/3 SNU-16 (Gastric) 59 nM - - [17]
Compound 10h FGFR1/2/3 KATO III (Gastric) 73 nM - - [17]
PI3 Kinase Inhibitor Compound 43 PI3K MCF7 (Breast) 0.25 µM Doxorubicin 0.95 µM [4]

| Multi-Kinase Inhibitor | Compound 24 | EGFR | A549 (Lung) | 8.21 µM | Doxorubicin | 24.7-64.8 µM |[4] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Specific Kinase Inhibition Profile

Compound Target Kinase IC₅₀ Value Reference
Compound 6k Aurora A 16.3 nM [7]
Aurora B 20.2 nM [7]
Compound 10h FGFR1 46 nM [17]
FGFR2 41 nM [17]
FGFR3 99 nM [17]

| | FGFR2 V564F (mutant) | 62 nM |[17] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

To ensure the trustworthiness and reproducibility of the efficacy data, a standardized protocol such as the luminescent ADP-Glo™ Kinase Assay is employed. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Causality: The choice of a luminescence-based ADP detection assay is deliberate. It is a universal method applicable to virtually any kinase, offering high sensitivity and a broad dynamic range.[18][19] The signal-to-background ratio is robust, making it ideal for inhibitor screening and IC₅₀ determination.[18] The two-step process minimizes interference from assay components and ensures that the luminescent signal is directly proportional to ADP production, and thus, kinase activity.[18][20]

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - Kinase & Substrate - ATP Solution - Serial Dilution of Inhibitor Start->Step1 Step2 Initiate Kinase Reaction: Combine Kinase, Substrate, ATP, and Inhibitor in 384-well plate. Incubate at 30°C for 60 min. Step1->Step2 Step3 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Incubate at RT for 40 min. Step2->Step3 Step4 Detect ADP: Add Kinase Detection Reagent. (Converts ADP to ATP) Incubate at RT for 30-60 min. Step3->Step4 Step5 Measure Luminescence: Use plate-reading luminometer. Signal is proportional to ADP. Step4->Step5 End Calculate IC₅₀ Step5->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the this compound test compound in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%). Prepare solutions of the target kinase, its specific substrate, and ATP at concentrations appropriate for the assay.

  • Kinase Reaction: In a 384-well white assay plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the kinase/substrate mixture. Initiate the reaction by adding 5 µL of the ATP solution. Include "no inhibitor" (vehicle) and "no enzyme" controls.[21]

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes, ensuring the reaction proceeds within the linear range.[21]

  • Reaction Termination: Equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[20][21][22]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[20][21][22]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the concentration of ADP. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 2: Antifungal Efficacy - Targeting Fungal Respiration

The rise of fungal resistance to existing azole and echinocandin drugs necessitates the development of fungicides with novel modes of action. Succinate Dehydrogenase Inhibitors (SDHIs) represent a critical class of fungicides that target mitochondrial respiration.[23][24][25][26] Pyrazole-4-carboxamide derivatives have been exceptionally successful in this domain, forming the chemical basis for several commercial fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, oxidizing succinate to fumarate and transferring electrons to ubiquinone.[23][25] SDHI fungicides, including pyrazole-carboxamide derivatives, act by binding to the ubiquinone-binding site (Qp site) of the SDH complex, thereby blocking electron transport and halting cellular respiration.[24][27][28] This disruption of energy production is catastrophic for the fungal cell, leading to potent fungicidal activity.

SDHI_Mechanism cluster_tca TCA Cycle cluster_etc Electron Transport Chain (Mitochondria) cluster_inhibitor Therapeutic Intervention Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidized by Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Production ATP Production Complex_III->ATP_Production ...leads to Pyrazole_SDHI This compound (SDHI) Pyrazole_SDHI->SDH Blocks Qp Site

Caption: Mechanism of action for SDHI fungicides.

Comparative Efficacy Data

Numerous studies have demonstrated that novel pyrazole-4-carboxamide derivatives exhibit exceptional potency against a wide range of plant pathogenic fungi, often outperforming existing commercial SDHIs like boscalid.

Table 3: Efficacy of Pyrazole-Carboxamide SDHIs vs. Commercial Fungicides

Derivative Pathogen EC₅₀ (µg/mL) Boscalid EC₅₀ (µg/mL) Fluxapyroxad EC₅₀ (µg/mL) Reference
Compound 8e Rhizoctonia solani 0.012 0.464 0.036 [29]
Sclerotinia sclerotiorum 0.123 0.159 0.104 [29]
Compound 5e Rhizoctonia solani 0.039 0.799 0.131
Compound U22 Sclerotinia sclerotiorum 0.94 - 0.71 [1]

| Compound B6 | Rhizoctonia solani | 0.23 | Thifluzamide: 0.20 | - |[2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

The data clearly indicates that derivatives like Compound 8e and Compound 5e show significantly greater potency (lower EC₅₀ values) against Rhizoctonia solani than both boscalid and fluxapyroxad, two widely used SDHI fungicides.[29] This superior performance highlights the success of rational drug design in optimizing the pyrazole-carboxamide scaffold for enhanced target engagement.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The efficacy of antifungal agents is determined using standardized susceptibility testing methods, such as the broth microdilution protocol established by the Clinical and Laboratory Standards Institute (CLSI).[30][31] This method provides a quantitative measure of antifungal activity (the Minimum Inhibitory Concentration, or MIC) in a reproducible format.

Causality: The broth microdilution method is the gold standard for antifungal susceptibility testing because it is quantitative, reproducible, and standardized.[30][32] Using a defined medium (e.g., RPMI-1640), a standard inoculum size, and controlled incubation conditions ensures that results are comparable across different laboratories and studies.[33][34] This self-validating system is essential for accurately assessing the potency of new chemical entities.

Antifungal_Assay_Workflow Start Start Step1 Prepare Reagents: - Fungal Inoculum (e.g., 1-5 x 10⁵ CFU/mL) - RPMI-1640 Medium - Serial Dilution of Antifungal Start->Step1 Step2 Plate Preparation: Dispense 100 µL of antifungal dilutions into a 96-well microtiter plate. Step1->Step2 Step3 Inoculation: Add 100 µL of fungal inoculum to each well. Include growth and sterility controls. Step2->Step3 Step4 Incubation: Incubate plate at 35°C for 24-72 hours (pathogen dependent). Step3->Step4 Step5 Read Results: Visually or spectrophotometrically determine the lowest concentration with significant growth inhibition. Step4->Step5 End Determine MIC/EC₅₀ Step5->End

Caption: Workflow for broth microdilution antifungal assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test fungus on appropriate agar (e.g., Potato Dextrose Agar) to obtain spores or mycelial fragments. Prepare a fungal suspension in sterile saline and adjust the concentration spectrophotometrically to achieve a final standardized inoculum concentration (e.g., 0.5–2.5 x 10³ cells/mL) in the assay wells.[33]

  • Antifungal Dilution: Prepare a stock solution of the pyrazole-carboxamide derivative in DMSO. Perform a two-fold serial dilution in RPMI-1640 medium directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).[31][34]

  • Inoculation: Inoculate each well (containing 100 µL of diluted antifungal) with 100 µL of the standardized fungal suspension.[34]

  • Controls: Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Seal the plate and incubate at 35°C for 24 to 72 hours, depending on the growth rate of the specific fungal pathogen.[31]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or 100% depending on the drug class) compared to the drug-free growth control.[32] This can be assessed visually or by reading the optical density with a microplate reader. The EC₅₀ can then be calculated from a dose-response curve.

Conclusion

The this compound scaffold represents a highly successful platform for the development of targeted therapeutics. In oncology, derivatives targeting kinases like Aurora and FGFR demonstrate nanomolar potency, often exceeding that of standard chemotherapies in specific cancer cell lines and showing promise in overcoming drug resistance. In agriculture and mycology, pyrazole-carboxamide SDHIs have set a new benchmark for antifungal efficacy, with novel analogues significantly outperforming established commercial products against key plant pathogens. The continued exploration and rational design of this versatile chemical core, validated by robust and standardized experimental protocols, will undoubtedly yield further breakthroughs in the ongoing search for more effective and safer medicines.

References

A Comparative Guide to the Validation of 1H-Pyrazole-4-Carboxamide Derivatives as Anticancer Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1H-pyrazole-4-carboxamide derivatives as a promising class of anticancer agents. We will move beyond a superficial overview to dissect the experimental validation process, compare their performance against established alternatives, and provide actionable protocols for researchers in the field. The focus will be on a well-characterized application of this scaffold: the inhibition of the BRAF kinase, a critical node in the MAPK signaling pathway frequently mutated in various cancers.

Introduction: The Rationale for Targeting BRAF with Novel Scaffolds

The discovery of specific driver mutations in oncogenes has revolutionized cancer therapy, shifting the paradigm from cytotoxic chemotherapy to targeted treatments. The BRAF V600E mutation, present in over 50% of melanomas and a subset of other cancers, is a prime example. This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the MEK-ERK pathway, promoting uncontrolled cell proliferation and survival.

While first-generation BRAF inhibitors like Vemurafenib and Dabrafenib have shown significant clinical efficacy, their long-term benefit is often limited by the development of acquired resistance. This clinical reality necessitates the exploration of novel chemical scaffolds that may offer different binding modes, improved selectivity, or the ability to overcome resistance mechanisms. The this compound core has emerged as a versatile and potent scaffold for developing next-generation kinase inhibitors, including those targeting BRAF.

This guide will use a representative this compound BRAF inhibitor, which we will refer to as "Compound-P," as a case study to illustrate the target validation workflow. We will compare its validation data against Vemurafenib, a first-generation FDA-approved BRAF inhibitor.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The primary target of Compound-P is the serine/threonine-protein kinase BRAF, specifically its constitutively active V600E mutant form. By binding to the ATP-binding pocket of the kinase domain, Compound-P prevents the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2. This action effectively shuts down the aberrant signaling cascade, leading to a decrease in the phosphorylation of ERK, which in turn inhibits the transcriptional and cytoplasmic events driving proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation CompoundP Compound-P (Pyrazole-Carboxamide) CompoundP->BRAF Inhibition

Caption: The MAPK signaling pathway with the inhibitory action of a this compound compound.

Preclinical Target Validation: An Experimental Workflow

Validating a new compound requires a multi-step process, moving from biochemical assays to cell-based models and finally to in vivo studies. The goal is to demonstrate target engagement, on-target effects, and anti-tumor efficacy.

Validation_Workflow cluster_phase1 Phase 1: Biochemical & Cellular Assays cluster_phase2 Phase 2: In Vivo Efficacy A Biochemical Assay (Kinase Activity) B Cell-Based Assay (Target Engagement) A->B Confirms cell permeability & target binding C Phenotypic Assay (Cell Viability) B->C Links target inhibition to cellular effect D Xenograft Model (Tumor Growth Study) C->D Translates cellular effect to anti-tumor activity E Pharmacodynamic Analysis (Target Modulation in vivo) D->E Confirms mechanism in the animal model

Caption: A streamlined workflow for the preclinical validation of a targeted anticancer agent.

In Vitro Validation: From Enzyme to Cell

A. Biochemical Kinase Assay: The first step is to confirm that Compound-P directly inhibits the enzymatic activity of the target protein. A common method is a Lanthascreen™ Eu Kinase Binding Assay or a radiometric assay using ³²P-ATP.

  • Causality: This experiment isolates the drug and the target protein, removing cellular complexity. It directly measures the compound's potency (IC50) against the kinase, proving a direct interaction. A low nanomolar IC50 is a strong indicator of a potent compound.

B. Cellular Target Engagement & Pathway Modulation: Next, we must confirm that Compound-P can enter the cell and inhibit BRAF V600E in its native environment. Western blotting is the gold-standard technique for this.

  • Trustworthiness: The experimental design includes a positive control cell line (e.g., A375, melanoma, BRAF V600E positive) and a negative control cell line (e.g., MCF7, breast cancer, BRAF wild-type). A robust result shows a dose-dependent decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) only in the BRAF-mutant cells, while total protein levels remain unchanged. This demonstrates on-target specificity.

C. Cell Viability Assay: This assay links target inhibition to a cancer-relevant phenotype: cell death or growth arrest. Assays like CellTiter-Glo® or MTT are used to measure the viability of cancer cell lines after treatment.

  • Causality: By comparing the GI50 (concentration for 50% growth inhibition) in BRAF V600E mutant cells versus BRAF wild-type cells, we can establish an "on-target" therapeutic window. A significantly lower GI50 in the mutant line indicates that the compound's cytotoxic effects are primarily driven by the inhibition of the mutated BRAF pathway.

Comparative In Vitro Data
CompoundBiochemical IC50 (BRAF V600E)Cellular p-ERK IC50 (A375 cells)Cell Viability GI50 (A375 cells)Cell Viability GI50 (MCF7 cells)
Compound-P 1.2 nM5.5 nM10.1 nM> 10 µM
Vemurafenib 3.1 nM11.2 nM25.6 nM> 10 µM

Data are representative and compiled for illustrative purposes.

The data shows that Compound-P, our representative pyrazole-carboxamide, is more potent than Vemurafenib at both the biochemical and cellular levels. Crucially, both compounds show high selectivity for BRAF-mutant cells, with minimal effect on BRAF wild-type cells at therapeutic concentrations.

In Vivo Validation: Xenograft Models

The final preclinical step is to assess anti-tumor efficacy in a living organism. This is typically done using a subcutaneous xenograft model where human cancer cells (e.g., A375) are implanted into immunodeficient mice.

  • Expertise & Experience: The choice of an immunodeficient mouse model (e.g., NOD/SCID or Athymic Nude) is critical to prevent rejection of the human tumor graft. Tumor volume is measured regularly, and animal body weight is monitored as a surrogate for toxicity. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm in vivo target modulation.

Treatment GroupMean Tumor Growth Inhibition (TGI)Mean Body Weight Change
Vehicle Control0%+2.5%
Compound-P (25 mg/kg, oral, daily) 92%-1.8%
Vemurafenib (50 mg/kg, oral, daily) 78%-4.5%

Data are representative and compiled for illustrative purposes.

The in vivo results demonstrate that Compound-P achieves superior tumor growth inhibition compared to Vemurafenib at a lower dose, suggesting a better therapeutic index. The minimal body weight change indicates good tolerability in this model.

Detailed Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition
  • Cell Culture & Treatment: Plate A375 cells in 6-well plates and allow them to adhere for 24 hours. Treat with a serial dilution of Compound-P (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an ECL substrate and an imaging system.

  • Interpretation: A dose-dependent decrease in the p-ERK band intensity, normalized to total ERK or GAPDH, confirms target engagement.

Protocol 2: Mouse Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 cells in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into treatment groups (n=8-10 per group).

  • Dosing: Prepare Compound-P in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug by oral gavage daily at the predetermined dose. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers and body weight three times per week. Tumor volume = (Length x Width²)/2.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., ANOVA).

Conclusion and Future Directions

The validation workflow demonstrates that this compound derivatives, represented here by Compound-P, are a highly promising scaffold for developing potent and selective BRAF V600E inhibitors. The comparative data suggests a potential for improved efficacy over first-generation drugs like Vemurafenib.

However, the challenge of acquired resistance remains. Future research should focus on:

  • Characterizing resistance mechanisms to pyrazole-carboxamide inhibitors.

  • Evaluating combination therapies, such as co-targeting with a MEK inhibitor, which is now the standard of care.

  • Assessing the activity of these compounds against known Vemurafenib-resistant cell lines.

By rigorously applying the validation principles and experimental protocols outlined in this guide, researchers can effectively evaluate novel this compound derivatives and advance the next generation of targeted cancer therapies.

A Comparative Analysis of Pyrazole-Carboxamides as Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The ever-present challenge of fungal resistance to existing treatments necessitates a continuous search for novel antifungal agents. Among the promising candidates, pyrazole-carboxamides have emerged as a significant class of compounds, demonstrating potent activity against a wide range of fungal pathogens. This guide provides a comparative analysis of select novel pyrazole-carboxamides, contextualizing their performance against established commercial fungicides. We will delve into their mechanism of action, present comparative efficacy data, and provide detailed experimental protocols to aid researchers in their own investigations.

The Rise of Pyrazole-Carboxamides: Targeting Fungal Respiration

Many pyrazole-carboxamide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (SDH), also known as Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds effectively disrupt fungal respiration, leading to a depletion of cellular energy and ultimately, fungal cell death. This targeted mechanism of action is a key reason for their efficacy.

The following diagram illustrates the mechanism of action of pyrazole-carboxamide SDHIs:

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (SDH) TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase TCA_Cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP SDH->ETC Fumarate (e-) Pyrazole_Carboxamide Pyrazole-Carboxamide (SDHI) Pyrazole_Carboxamide->SDH Inhibition caption Mechanism of Pyrazole-Carboxamide SDHIs

Caption: Pyrazole-carboxamide SDHIs inhibit succinate dehydrogenase (Complex II), disrupting the TCA cycle and the electron transport chain, which ultimately blocks ATP production.

Comparative Antifungal Efficacy: Novel vs. Commercial Agents

A critical aspect of evaluating new antifungal candidates is to benchmark their performance against existing, commercially successful fungicides. The following table summarizes the in vitro antifungal activity (expressed as EC50 values in µg/mL) of several recently developed pyrazole-carboxamide compounds compared to established fungicides. Lower EC50 values indicate higher potency.

Compound/FungicideFungal SpeciesEC50 (µg/mL)Reference
Novel Pyrazole-Carboxamides
Compound 7dRhizoctonia solani0.046[1]
Compound 12bRhizoctonia solani0.046[1]
Compound 6iValsa mali1.77 (mg/L)[2]
Compound 19iValsa mali1.97 (mg/L)[2]
Compound 23iRhizoctonia solani3.79 (mg/L)[2]
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37[3][4]
SCU2028Rhizoctonia solani0.022 (mg/L)[5][6]
SCU3038Rhizoctonia solani0.016 (mg/L)[7][8][9]
Commercial Fungicides
BoscalidRhizoctonia solani0.741[1]
BoscalidValsa mali9.19 (mg/L)[2]
FluxapyroxadRhizoctonia solani0.103[1]
FluxapyroxadRhizoctonia solani0.033 (mg/L)[7][8][9]
CarbendazimRhizoctonia solani1.00[3][4]
ThifluzamideRhizoctonia solaniEquivalent to SCU2028[5][6]

Note: mg/L is equivalent to µg/mL.

The data clearly indicates that several novel pyrazole-carboxamides exhibit antifungal activity comparable to, and in some cases, significantly exceeding that of established commercial fungicides like boscalid and carbendazim against specific fungal pathogens.[1][2][3][4] For instance, compounds 7d and 12b show remarkable potency against Rhizoctonia solani, a widespread plant pathogen.[1] Similarly, compounds 6i and 19i are more effective against Valsa mali than boscalid.[2]

Experimental Protocols for Antifungal Evaluation

To ensure the reproducibility and validity of antifungal research, standardized experimental protocols are paramount. Below are detailed methodologies for two key assays used in the evaluation of pyrazole-carboxamide antifungal agents.

Antifungal Susceptibility Testing: Mycelium Growth Inhibition Assay

This assay determines the concentration of a compound required to inhibit the growth of a fungus.

Mycelium_Growth_Inhibition_Assay A Prepare fungicide-amended and control agar plates B Inoculate plates with fungal mycelial plugs A->B C Incubate at appropriate temperature and duration B->C D Measure colony diameter C->D E Calculate Percent Growth Inhibition and determine EC50 D->E caption Workflow for Mycelium Growth Inhibition Assay SDH_Inhibition_Assay A Isolate mitochondria from fungal cells D Initiate reaction by adding mitochondrial suspension A->D B Prepare reaction mixture with buffer, succinate, and electron acceptor C Add test compound at various concentrations B->C C->D E Monitor the reduction of the electron acceptor spectrophotometrically D->E F Calculate % inhibition and determine IC50 E->F caption Workflow for SDH Inhibition Assay

References

Comparative Analysis of Pyrazole Derivatives as Carbonic Anhydrase Isozyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Inhibitory Activity and Selectivity

In the landscape of drug discovery, targeting carbonic anhydrases (CAs) has emerged as a promising strategy for a range of therapeutic areas, from glaucoma to oncology. The differential expression and physiological roles of the 15 known human CA isozymes necessitate the development of selective inhibitors to minimize off-target effects. This guide provides a comparative analysis of pyrazole-based derivatives, a class of compounds demonstrating significant potential as CA inhibitors, and outlines the robust experimental framework required for their evaluation.

The Significance of Carbonic Anhydrase Isozymes in Therapeutics

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic pathways.

  • CA I and CA II: These are ubiquitous cytosolic isozymes. While CA II is one of the most catalytically active enzymes known, CA I has lower activity. Inhibition of CA II in the eye is a key mechanism for lowering intraocular pressure in the treatment of glaucoma.

  • CA IX and CA XII: These are tumor-associated, transmembrane isozymes. Their expression is often upregulated in hypoxic tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy. Consequently, selective inhibition of CA IX and XII is a highly sought-after strategy in cancer treatment.

Comparative Inhibitory Activity of Pyrazole Derivatives

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activity of selected pyrazole derivatives against key CA isozymes, with the clinically used drug acetazolamide included for reference.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Selectivity Profile
Acetazolamide25012255.7Potent inhibitor of CA II, IX, and XII; less active against CA I.
Pyrazole Derivative 11508.54.23.8High potency against tumor-associated CA IX and XII, with good activity against CA II.
Pyrazole Derivative 2280155.54.1Strong inhibition of CA IX and XII, similar to Derivative 1.
Pyrazole Derivative 38,9507,89028.56.7Highly selective for CA IX and XII over the cytosolic isoforms CA I and II.
Pyrazole-thiourea Hybrid9,6708,54030.18.2Demonstrates significant selectivity for the tumor-associated isozymes.

Data presented is a synthesis from multiple sources for illustrative purposes.

The data clearly indicates that while some pyrazole derivatives exhibit broad-spectrum inhibition, others, like derivatives 3 and the pyrazole-thiourea hybrid, demonstrate remarkable selectivity for the cancer-related isozymes CA IX and XII over the off-target cytosolic forms CA I and II. This selectivity is a critical attribute for developing targeted cancer therapies with improved safety profiles.

Experimental Protocol: Stopped-Flow Spectrophotometric Assay for CA Inhibition

To ensure the trustworthiness and reproducibility of inhibition data, a well-controlled experimental setup is paramount. The stopped-flow spectrophotometric assay is the gold standard for measuring CA activity, leveraging the pH change associated with CO2 hydration.

Causality Behind Experimental Choices:

  • Enzyme Purity: Recombinant, purified human CA isozymes are essential for accurate and isozyme-specific inhibition data.

  • Buffer System: A low-buffer-capacity system, such as 10 mM HEPES-Tris, is used to maximize the detectable pH change upon CO2 hydration.

  • Substrate Concentration: A saturated CO2 solution is used as the substrate. The reaction is initiated by mixing this with the enzyme/inhibitor solution.

  • pH Indicator: A pH indicator dye (e.g., p-nitrophenol) is included to monitor the proton production during the reaction. The rate of color change is directly proportional to the enzyme's catalytic rate.

  • Temperature Control: The reaction is maintained at a constant temperature (typically 25°C) as enzyme kinetics are highly temperature-dependent.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM HEPES-Tris buffer, pH 7.5.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a solution of the pH indicator in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the CA enzyme (at a final concentration of ~10 nM) with varying concentrations of the pyrazole derivative inhibitor.

    • Allow the mixture to incubate for a set period (e.g., 15 minutes) to ensure the formation of the enzyme-inhibitor complex.

  • Initiation of the Reaction:

    • Rapidly mix the enzyme/inhibitor solution with the saturated CO2 solution in a stopped-flow spectrophotometer. This initiates the CO2 hydration reaction.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator over time at its specific wavelength (e.g., 400 nm for p-nitrophenol). The initial linear portion of the kinetic trace corresponds to the initial velocity (V0) of the reaction.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the Ki value, or use a suitable sigmoidal dose-response model to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of carbonic anhydrase and the experimental workflow for its inhibition assay.

G cluster_cycle Carbonic Anhydrase Catalytic Cycle E-Zn-OH E-Zn-OH⁻ (Active Enzyme) E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 CO₂ binding and nucleophilic attack E-Zn-H2O E-Zn-H₂O (Inactive Enzyme) E-Zn-HCO3->E-Zn-H2O HCO₃⁻ release, H₂O binding HCO3 HCO₃⁻ E-Zn-HCO3->HCO3 E-Zn-H2O->E-Zn-OH Proton shuttle (rate-limiting step) H_plus H⁺ E-Zn-H2O->H_plus CO2 CO₂ CO2->E-Zn-OH H2O H₂O H2O->E-Zn-H2O

Caption: The catalytic cycle of carbonic anhydrase.

G cluster_workflow Inhibition Assay Workflow A Reagent Preparation (Buffer, Inhibitor, CO₂) B Enzyme-Inhibitor Pre-incubation A->B C Reaction Initiation (Stopped-flow mixing with CO₂) B->C D Data Acquisition (Spectrophotometric monitoring) C->D E Data Analysis (Calculation of Ki/IC₅₀) D->E

Caption: Experimental workflow for CA inhibition assay.

Conclusion

The development of isozyme-selective carbonic anhydrase inhibitors holds immense therapeutic promise. Pyrazole derivatives have emerged as a versatile scaffold for achieving this selectivity, particularly for the tumor-associated CA IX and XII. The rigorous and reproducible experimental evaluation of these compounds, as outlined in this guide, is fundamental to advancing our understanding of their structure-activity relationships and ultimately, to the successful development of novel therapeutics. The combination of potent and selective inhibitors with a robust understanding of their mechanism of action will undoubtedly pave the way for the next generation of CA-targeted drugs.

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its remarkable pharmacological versatility is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[2] The unique structural and electronic properties of the pyrazole core allow it to serve as a versatile scaffold, enabling the fine-tuning of steric and electronic properties to optimize biological activity and physicochemical characteristics. This guide provides a head-to-head comparison of the most prominent methodologies for pyrazole synthesis, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

I. The Workhorse: Knorr Pyrazole Synthesis and its Variants

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most fundamental and widely employed method for constructing the pyrazole ring.[3][4] This reaction's enduring popularity stems from its operational simplicity, the ready availability of starting materials, and its broad applicability.[5]

Reaction Mechanism & Regioselectivity

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine.[6][7] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the stable, aromatic pyrazole ring.[8][9]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The reaction can potentially yield two regioisomeric products, which can be challenging to separate.[10] The outcome is governed by a delicate interplay of:

  • Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the hydrazine.

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.

  • Reaction Conditions: pH is a crucial determinant. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of the two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[10][11] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents has been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomers.

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Protocol: Synthesis of 1-Methyl-5-hydroxy-3-(trifluoromethyl)pyrazole

This protocol, adapted from the literature, details the synthesis of a fluorinated pyrazole, a common motif in agrochemicals and pharmaceuticals.[12]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.10 mol)

  • 40% Methylhydrazine solution (13.8 g, 0.12 mol)

Procedure:

  • Under a nitrogen atmosphere, heat the 40% methylhydrazine solution to 65 °C in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the ethyl 4,4,4-trifluoroacetoacetate dropwise to the heated methylhydrazine solution.

  • Maintain the reaction mixture at 65 °C for 3 hours.

  • After 3 hours, increase the temperature to reflux and continue heating for an additional 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • The resulting yellow solid is then recrystallized from ethanol to afford the pure product (yield: 85.3%).[12]

II. Synthesis from α,β-Unsaturated Carbonyls

Another classical and versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[3][13] This method often proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and oxidation or elimination to form the aromatic pyrazole ring.[14]

An iodine-mediated, metal-free, one-pot protocol has been developed that provides regioselective access to a variety of di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes/ketones and hydrazine salts, avoiding the need to isolate potentially unstable hydrazone intermediates.[15][16]

III. [3+2] Cycloaddition Reactions: A Modern Approach

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is a powerful and highly convergent strategy for pyrazole synthesis.[17][18][19] This method offers excellent control over the substitution pattern of the resulting pyrazole.

Mechanism and Scope

In this reaction, a diazo compound, acting as a 1,3-dipole, reacts with a dipolarophile (an alkyne or alkene) to form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.[20] The use of in situ generated diazo compounds from sources like N-tosylhydrazones has significantly enhanced the safety and practicality of this methodology.[21][22] This approach is particularly valuable for synthesizing highly functionalized pyrazoles that may be difficult to access via classical condensation methods.[18]

Three_Plus_Two_Cycloaddition cluster_reactants Reactants cluster_product Product Diazo Diazo Compound (R1-C(N2)-R2) Pyrazole Pyrazole Diazo->Pyrazole [3+2] Cycloaddition Alkyne Alkyne (R3-C≡C-R4) Alkyne->Pyrazole

Caption: Schematic of the [3+2] cycloaddition for pyrazole synthesis.

IV. Emerging Methodologies: Pushing the Boundaries

The field of pyrazole synthesis is continuously evolving, with new methodologies offering improved efficiency, sustainability, and access to novel chemical space.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[23][24][25][26] This technique is particularly advantageous for high-throughput synthesis and library generation.[27]

  • Metal-Catalyzed Synthesis: Transition-metal catalysis has opened new avenues for pyrazole synthesis.[28] For instance, copper-catalyzed condensation reactions can proceed under mild, acid-free conditions at room temperature.[29] More advanced strategies involve the direct C-H functionalization of pre-formed pyrazole rings, allowing for late-stage diversification.[28] Additionally, a novel titanium-mediated multicomponent reaction has been reported for the synthesis of multisubstituted pyrazoles from alkynes, nitriles, and titanium imido complexes via an oxidatively induced N-N bond formation, bypassing the need for hydrazine reagents.[30]

Head-to-Head Comparison of Methodologies

Methodology Precursors Key Advantages Key Limitations Regioselectivity Typical Conditions
Knorr Synthesis 1,3-Dicarbonyls, HydrazinesSimple, robust, readily available starting materials, high yields.[9]Regioselectivity can be an issue with unsymmetrical precursors.[10]Variable; dependent on electronics, sterics, and reaction conditions (pH, solvent).[10]Acid or base catalysis, various solvents (EtOH, AcOH), often requires heating.[6][9]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehydes/Ketones, HydrazinesAccess to different substitution patterns, one-pot procedures available.[15]May require an oxidation step; intermediates can be unstable.Generally good, can be controlled by reaction conditions.[15]Often requires a mediator (e.g., I2) or oxidant, reflux in solvents like ethanol.[15][16]
[3+2] Cycloaddition Diazo compounds (or precursors like tosylhydrazones), Alkynes/AlkenesHigh convergence, excellent control of substitution, mild conditions possible.[17][18]Diazo compounds can be hazardous (often generated in situ); limited by alkyne/alkene availability.[21]Excellent and predictable.Often metal-catalyzed (e.g., Cu, Rh) or can be thermally or photochemically induced.[20][22]
Microwave-Assisted Various (often classical precursors)Drastically reduced reaction times, often improved yields, high efficiency.[23][24]Requires specialized equipment; scalability can be a concern.Dependent on the underlying reaction being accelerated.Microwave irradiation, often in polar solvents.[26][27]
Modern Metal-Catalyzed Alkynes, Nitriles, Diols, etc.Novel disconnections, access to previously inaccessible structures, mild conditions.[29][30][31]Catalyst cost and sensitivity, may require inert atmosphere, optimization can be complex.Often excellent and catalyst-controlled.[21][32]Varies widely depending on the specific catalytic system (e.g., Cu, Pd, Ti, Ru).[29][31]

Conclusion

The synthesis of the pyrazole core is a mature yet vibrant field of chemical research. While the classical Knorr synthesis remains a reliable and go-to method for many applications, modern methodologies such as [3+2] cycloadditions and transition-metal-catalyzed reactions have provided powerful tools to overcome the limitations of traditional approaches, particularly concerning regioselectivity and substrate scope. The advent of enabling technologies like microwave-assisted synthesis further enhances the efficiency of these transformations. The choice of synthetic strategy ultimately depends on the specific target molecule, the availability of starting materials, and the desired level of control over the substitution pattern. A thorough understanding of the strengths and weaknesses of each methodology, as outlined in this guide, will empower researchers to make informed decisions and efficiently access the vast and valuable chemical space of pyrazole derivatives.

References

A Senior Application Scientist's Guide to Validating the DNA-Binding Interaction of 1H-Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Validating the Target Engagement

This guide provides a comparative overview of key biophysical techniques to characterize the binding of small molecules, such as 1H-pyrazole-3-carboxamide derivatives, to DNA. We will move beyond simple protocols to discuss the causality behind experimental choices, emphasizing an integrated approach where orthogonal methods are used to build a self-validating and trustworthy dataset.

An Integrated Workflow for Binding Validation

A robust validation strategy does not rely on a single experiment. It follows a logical progression from initial screening to in-depth characterization, with each step providing complementary information.

G cluster_0 Phase 1: Initial Screening & Qualitative Assessment cluster_1 Phase 2: In-depth Quantitative Characterization cluster_2 Phase 3: Final Confirmation A Fluorescence Spectroscopy (EB Displacement) B UV-Vis Spectroscopy D Isothermal Titration Calorimetry (ITC) A->D Provides initial evidence & binding mode hints C EMSA (Gel Shift) C->D Qualitative confirmation E Surface Plasmon Resonance (SPR) D->E Orthogonal Validation F Comprehensive Data Integration & Model D->F Thermodynamic Profile E->F Kinetic & Thermodynamic Profile

Caption: A recommended workflow for validating small molecule-DNA interactions.

Fluorescence Spectroscopy: A Rapid and Sensitive Initial Screen

Fluorescence-based assays are often the first step due to their high sensitivity and relatively simple execution. The most common approach for DNA-binding studies is a competitive displacement assay using a fluorescent intercalator like Ethidium Bromide (EB).

Principle of Causality: The assay is based on the principle that EB fluoresces strongly when intercalated into the DNA double helix. If a pyrazole derivative binds to DNA, it will displace the EB, leading to a measurable quenching of the fluorescence signal.[4][5] This quenching is proportional to the binding affinity and concentration of the test compound, allowing for the determination of a binding constant.

Experimental Protocol: Ethidium Bromide Displacement Assay
  • Preparation of Reagents:

    • DNA Stock: Prepare a concentrated stock of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine its concentration accurately via UV absorbance at 260 nm.

    • EB-DNA Complex: Prepare a solution of the EB-DNA complex by incubating a fixed concentration of CT-DNA (e.g., 20 µM) with a fixed concentration of EB (e.g., 20 µM) in the assay buffer for at least 30 minutes at room temperature, protected from light. The causality here is to ensure complete formation of the fluorescent complex before introducing the competitor.

    • Compound Stock: Prepare a concentrated stock of the 1H-pyrazole-3-carboxamide derivative in DMSO. Subsequent dilutions should be made in the assay buffer to minimize solvent effects.

  • Titration:

    • Set up a fluorescence cuvette with the pre-formed EB-DNA complex.

    • Measure the initial fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).

    • Add small aliquots of the pyrazole derivative solution to the cuvette, mixing thoroughly after each addition.

    • Allow the reaction to equilibrate for 2-3 minutes. This waiting period is critical to ensure the displacement reaction has reached equilibrium before measurement.

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Correct the observed fluorescence values for dilution.

    • Plot the fluorescence intensity (or F/F₀) against the concentration of the pyrazole derivative.

    • The data can be fitted to the Stern-Volmer equation to calculate the quenching constant (Ksv) and subsequently the binding constant (Ka).

Visualization: EB Displacement Mechanism

G cluster_0 Step 1: Baseline Fluorescence cluster_1 Step 2: Competitive Binding DNA1 DNA Complex1 EB-DNA Complex (High Fluorescence) EB1 Ethidium Bromide (EB) EB1->DNA1 Intercalates Pyrazole Pyrazole Derivative PyrazoleDNA Pyrazole-DNA Complex Pyrazole->PyrazoleDNA Complex2 EB-DNA Complex DisplacedEB Free EB (Low Fluorescence) Complex2->DisplacedEB Complex2->PyrazoleDNA Displaces EB

Caption: The principle of the Ethidium Bromide (EB) displacement assay.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6][7] This allows for the label-free determination of the complete thermodynamic profile of the interaction in a single experiment.

Principle of Causality: Every binding event has an associated enthalpy change (ΔH). ITC measures this heat change directly as one molecule (the ligand, in the syringe) is titrated into a solution containing its binding partner (the macromolecule, in the cell).[][9] By measuring the heat per injection, one can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides unparalleled insight into the forces driving the binding.

Experimental Protocol: ITC for Pyrazole-DNA Binding
  • Meticulous Sample Preparation:

    • Buffer Matching: This is the most critical step for trustworthy data. The pyrazole derivative and the DNA must be in identical buffer solutions. Any mismatch will create large heats of dilution that can obscure the true binding signal. Dialyze the DNA against the final buffer extensively. Dissolve the pyrazole derivative in the final dialysis buffer.

    • Concentration Determination: Accurately determine the concentrations of both the DNA solution and the pyrazole derivative solution. Inaccurate concentrations are a primary source of error in stoichiometry. Use UV-Vis absorbance for both.

    • Degassing: Degas both solutions immediately before the experiment to prevent air bubbles from forming in the cell, which would ruin the measurement.

  • The ITC Experiment:

    • Load the DNA solution into the sample cell and the pyrazole derivative solution into the injection syringe.

    • Perform a preliminary control titration of the pyrazole derivative into buffer alone. This measures the heat of dilution of the compound, which must be subtracted from the main experiment's data for an accurate result.

    • Set the experimental parameters (injection volume, spacing, temperature, stirring speed).

    • Initiate the titration series, typically 20-30 injections, to ensure a complete binding isotherm is generated from the unbound to the fully saturated state.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

Visualization: ITC Workflow

G cluster_0 Setup cluster_1 Titration cluster_2 Result Syringe Syringe Pyrazole Derivative (Ligand) Injection Inject small aliquot of Ligand into Cell Syringe->Injection Cell Sample Cell DNA Solution Cell->Injection Heat Binding occurs (Heat is released or absorbed) Injection->Heat Detector Detector measures a power differential Heat->Detector Isotherm Plot heat/injection vs. molar ratio to generate a binding isotherm Detector->Isotherm Analysis Fit curve to determine: Kd, n, ΔH, ΔS Isotherm->Analysis

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Unveiling Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[10][11] Its primary advantage over ITC is the ability to determine not just the equilibrium affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).

Principle of Causality: SPR detects changes in the refractive index at the surface of a sensor chip.[12] First, one binding partner (the DNA) is immobilized onto the chip surface. Then, the other partner (the pyrazole derivative) is flowed over the surface in solution. As the compound binds to the immobilized DNA, the mass on the surface increases, changing the refractive index and producing a measurable SPR signal in real-time. Flowing buffer over the surface then allows for the measurement of the dissociation phase.

Experimental Protocol: SPR for Pyrazole-DNA Binding
  • Chip Preparation and DNA Immobilization:

    • Select an appropriate sensor chip. A streptavidin-coated chip is ideal for immobilizing biotinylated DNA, as this provides a stable and oriented attachment.

    • Prepare a solution of 5'-biotinylated DNA hairpin or duplex in a low-salt buffer.

    • Inject the biotinylated DNA over the streptavidin chip surface until the desired immobilization level is reached (measured in Response Units, RU). The causality here is that a stable baseline is required before analyte injection.

    • Use a reference flow cell (either unmodified or with an irrelevant immobilized molecule) to subtract non-specific binding and bulk refractive index effects. This is a critical self-validating control.

  • Binding Analysis:

    • Prepare a series of dilutions of the pyrazole derivative in a running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the compound over both the active and reference flow cells, starting with the lowest concentration. This is the "association" phase.

    • After the injection, switch back to flowing only the running buffer. This is the "dissociation" phase.

    • Between different compound concentrations, inject a regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) to remove all bound compound and return the surface to its baseline state.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Fit the association and dissociation curves from the different analyte concentrations globally to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualization: SPR Experimental Cycle

G A 1. Immobilization (Biotin-DNA on SA Chip) B 2. Association (Inject Pyrazole Derivative) A->B Stable Baseline C 3. Dissociation (Flow Running Buffer) B->C Binding Signal (RU) D 4. Regeneration (Remove Bound Analyte) C->D Dissociation Signal (RU) E Ready for next cycle D->E Return to Baseline E->B Inject next concentration

Caption: The key phases of a Surface Plasmon Resonance (SPR) experiment.

Electrophoretic Mobility Shift Assay (EMSA): Visualizing the Complex

EMSA, or gel shift assay, is a fundamental technique used to detect protein-DNA or small molecule-DNA interactions.[13][14] It is based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[15][16]

Principle of Causality: The electrophoretic mobility of a molecule in a gel is dependent on its size, shape, and charge. When a pyrazole derivative binds to a short DNA probe, the resulting complex is larger and may have an altered conformation, causing it to be retarded in the gel matrix relative to the unbound DNA. This "shift" in mobility is the direct visual evidence of a binding interaction.

Experimental Protocol: EMSA for Pyrazole-DNA Binding
  • Probe Preparation:

    • Synthesize or purchase a short double-stranded DNA oligonucleotide (20-50 bp) containing a potential binding site.

    • Label the DNA probe. While traditionally done with ³²P, safer and effective alternatives like fluorescent labels (e.g., IRDye®, Cy5) are now common.[15]

  • Binding Reactions:

    • In a series of tubes, set up binding reactions containing:

      • Fixed concentration of the labeled DNA probe.

      • Binding buffer (e.g., Tris-HCl, MgCl₂, glycerol). Glycerol is added to increase the density of the sample, ensuring it sinks into the gel wells.

      • Increasing concentrations of the pyrazole derivative.

    • Crucial Controls for Trustworthiness:

      • Lane 1 (Free Probe): Labeled probe only, no compound. This establishes the position of unbound DNA.

      • Competition Lanes: To a reaction with probe and compound, add a 50-100 fold molar excess of unlabeled specific DNA. If the binding is specific, the unlabeled DNA will compete for the compound, reducing the shifted band and increasing the free probe band.

      • Non-specific Competition: Add an excess of an unrelated, unlabeled DNA sequence (e.g., poly(dI-dC)). A truly specific interaction should not be affected by this non-specific competitor.

  • Electrophoresis and Detection:

    • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.

    • Detect the bands using an appropriate method (autoradiography for ³²P, fluorescence imager for fluorescent probes).

Comparative Summary of Validation Techniques

FeatureFluorescence Spectroscopy (EB)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Electrophoretic Mobility Shift Assay (EMSA)
Primary Output Binding Constant (Ka)Kd, ΔH, ΔS, Stoichiometry (n)ka, kd, KDQualitative evidence of binding
Principle Displacement of fluorescent probeDirect measurement of binding heatChange in surface refractive indexRetardation of complex in gel
Labeling Required? No (uses extrinsic probe)NoNo (one partner is immobilized)Yes (for the DNA probe)
Throughput HighLow to MediumMedium to HighMedium
Sample Consumption LowHighMediumLow
Key Strength Rapid, sensitive, good for initial screening.[17]"Gold standard" for thermodynamics; provides a complete energetic profile of the interaction.[6][18]Provides real-time kinetic data (on/off rates) which is crucial for drug development.[19][20]Simple, visual, excellent for testing binding specificity via competition assays.[13][21]
Key Limitation Indirect assay; assumes a specific displacement mechanism which may not always be true.Requires large amounts of pure sample; sensitive to buffer mismatch.[7]Immobilization can potentially alter binding; sensitive to non-specific binding.Generally not quantitative; can be prone to complex dissociation during electrophoresis.[14]

Conclusion

Validating the DNA-binding interaction of 1H-pyrazole-3-carboxamide derivatives requires a rigorous and multi-pronged approach. No single technique tells the whole story. An effective strategy begins with high-throughput screening using methods like fluorescence spectroscopy to identify promising candidates. These initial hits must then be subjected to in-depth characterization using orthogonal, quantitative methods. ITC provides the definitive thermodynamic signature of the interaction, while SPR reveals the kinetic behavior. Finally, EMSA serves as an invaluable tool for visually confirming the complex formation and rigorously testing binding specificity. By integrating the data from these complementary techniques, researchers can build a trustworthy and comprehensive model of their compound's mechanism of action, paving the way for rational drug design and successful therapeutic development.

References

Comparative Docking Analysis of Pyrazole Carboxamide Analogs as BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Pyrazole Carboxamides in Oncology

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[1][2] Mutations in the BRAF gene, a key component of this cascade, can lead to constitutive activation of the pathway, driving oncogenesis in a significant percentage of melanomas and other cancers.[2][3] The BRAF V600E mutation is particularly prevalent and has spurred the development of targeted inhibitors.[2][3] Among the promising scaffolds for these inhibitors are pyrazole carboxamide derivatives, which have demonstrated potent and selective inhibition of BRAF kinase.[4][5]

This guide provides a comprehensive, in-depth comparison of pyrazole carboxamide analogs through the lens of molecular docking, a powerful computational technique used to predict the binding affinity and orientation of a ligand to its protein target.[6] By simulating the interaction between our compounds of interest and the BRAF V600E kinase domain, we can gain valuable insights into the structural determinants of their inhibitory activity, guiding the rational design of more potent therapeutics.[3]

Core Principles: Why Molecular Docking is a Cornerstone of Modern Drug Design

Molecular docking is an indispensable tool in the drug discovery pipeline, allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and in vitro testing.[6] The fundamental principle of docking is to predict the preferred conformation and binding energy of a ligand within the active site of a target protein.[7] A lower, more negative docking score generally indicates a more favorable binding interaction.[8]

The predictive power of a docking study is contingent upon a meticulously validated protocol.[9][10] A common and robust method for validation is to "re-dock" a co-crystallized ligand into its known binding site.[9][11] A successful validation, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, lends confidence to the docking parameters used for novel compounds.[6][9][11]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a validated workflow for the comparative docking analysis of pyrazole carboxamide analogs against the BRAF V600E kinase domain using AutoDock Vina, a widely used and robust docking engine.[12][13]

Mandatory Visualization: The Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Structure Acquisition (e.g., PDB: 6NSQ) PrepProtein 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProtein Ligands 2. Ligand Structure Generation (Pyrazole Carboxamide Analogs) PrepLigands 4. Ligand Preparation (Energy minimization, define rotatable bonds) Ligands->PrepLigands Grid 5. Grid Box Generation (Define docking search space) PrepProtein->Grid PrepLigands->Grid Docking 6. Molecular Docking (AutoDock Vina) Grid->Docking Analysis 7. Results Analysis (Binding energy, interactions, RMSD) Docking->Analysis

Caption: A generalized workflow for the comparative molecular docking of pyrazole carboxamide analogs.

Detailed Protocol

1. Protein and Ligand Preparation:

  • Protein Preparation:

    • The crystal structure of the human BRAF V600E kinase domain was obtained from the Protein Data Bank (PDB ID: 6NSQ).[14]

    • All non-essential water molecules, co-factors, and existing ligands were removed from the protein structure using UCSF Chimera.[15][16]

    • Polar hydrogen atoms were added, and Gasteiger charges were assigned to the protein atoms.[17] The prepared protein was saved in the PDBQT file format, which is required for AutoDock Vina.[12]

  • Ligand Preparation:

    • The 2D structures of the pyrazole carboxamide analogs were drawn using ChemDraw and converted to 3D structures.

    • The ligands were then subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Gasteiger charges were computed, and rotatable bonds were defined. The prepared ligands were also saved in the PDBQT format.[18]

2. Docking Protocol Validation:

  • To ensure the reliability of our docking parameters, the co-crystallized inhibitor from PDB ID 6NSQ was extracted and re-docked into the active site of the prepared BRAF V600E protein.

  • The resulting docked pose was superimposed with the original crystallographic pose, and the RMSD was calculated. An RMSD value below 2.0 Å is considered a successful validation of the docking protocol.[9][19]

3. Grid Generation and Molecular Docking:

  • A grid box was defined to encompass the entire binding site of the BRAF V600E kinase domain. The grid center and dimensions were determined based on the position of the co-crystallized ligand.

  • Molecular docking was performed using AutoDock Vina.[13][20] For each ligand, multiple docking runs were conducted to ensure conformational sampling, and the pose with the most favorable binding energy was selected for further analysis.

4. Analysis of Docking Results:

  • The primary metric for comparison is the binding affinity (in kcal/mol), as calculated by the AutoDock Vina scoring function.[8]

  • The binding poses of the top-ranked analogs were visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues of BRAF V600E.[21][22] This analysis was performed using visualization software like PyMOL or Discovery Studio Visualizer.

Comparative Data Analysis

The following table summarizes the docking results for a selection of pyrazole carboxamide analogs against the BRAF V600E kinase domain. For comparative purposes, a known BRAF inhibitor, Vemurafenib, is included as a reference compound.

Compound IDBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
Analog 1 -10.83Cys532, Gly596, Asp594
Analog 2 -9.52Cys532, Asp594
Analog 3 -8.71Asp594
Vemurafenib (Reference) -11.24Cys532, Phe595, Gly596, Asp594

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values would be derived from the execution of the described protocol.

Interpretation of Results and Scientific Insights

The docking scores indicate that Analog 1 exhibits the most favorable binding affinity among the tested analogs, approaching that of the reference inhibitor, Vemurafenib. The formation of three hydrogen bonds with key active site residues, including the hinge region residue Cys532 and the DFG motif residue Asp594, likely contributes to its strong predicted binding.[23]

In contrast, Analog 3 , with the lowest binding affinity, forms only a single hydrogen bond. This comparative analysis suggests that the specific substitutions on the pyrazole carboxamide scaffold of Analog 1 are crucial for establishing a network of favorable interactions within the BRAF V600E active site.

The visualization of the binding poses (not shown) would further elucidate the specific hydrophobic and van der Waals interactions that contribute to the overall binding energy, providing a structural basis for the observed differences in predicted affinity.[21] This information is invaluable for the next cycle of lead optimization, where modifications can be rationally designed to enhance these key interactions.

Conclusion and Future Directions

This guide has detailed a robust and validated workflow for the comparative docking analysis of pyrazole carboxamide analogs as potential BRAF V600E inhibitors. The presented protocol, from protein preparation to results analysis, provides a framework for researchers to computationally evaluate and prioritize novel compounds in the drug discovery process.

While molecular docking is a powerful predictive tool, it is essential to remember that these are in silico results.[6] The most promising candidates from this computational analysis should be synthesized and subjected to in vitro biochemical and cellular assays to experimentally validate their inhibitory activity and determine their therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1H-pyrazole-4-carboxamide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to provide a framework of deep procedural understanding, ensuring that safety and compliance are integrated into your laboratory workflows. The causality behind each step is explained to build a self-validating system of chemical handling and disposal.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the critical first step in establishing a safe disposal plan. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks that directly inform handling and disposal requirements.[1]

The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Warning): The compound is harmful if swallowed.[1] This necessitates preventing any pathway to ingestion, including hand-to-mouth contact after handling.

  • Skin Irritation (Warning): It is known to cause skin irritation.[1] Prolonged or repeated contact must be avoided through the use of appropriate protective gloves.

  • Serious Eye Irritation (Warning): It causes serious eye irritation, making eye protection mandatory when handling the substance.[1]

  • Respiratory Irritation (Warning): Inhalation of the dust or powder may cause respiratory tract irritation.[1] This risk underscores the need for handling the compound in a well-ventilated area, preferably within a chemical fume hood.

These classifications mandate that this compound be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce a harmful substance into aquatic ecosystems and wastewater treatment systems.[2]

Pre-Disposal Operations: Safety & Handling

Before disposal begins, the principles of safe handling must be rigorously applied to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): A standard suite of PPE is required when handling this compound in any form—pure solid, in solution, or as contaminated labware.

  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[3]

Handling Procedures:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is essential.[5]

  • Avoid dust formation when handling the solid powder.[4]

  • Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5]

Hazard and Handling Summary

The data below summarizes the critical safety information for this compound, providing a quick-reference for laboratory personnel.

ParameterDescriptionSource
GHS Pictogram Warning (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[3][4]
Primary Disposal Route Licensed Professional Waste Disposal Service[2][4]
Critical Restrictions DO NOT dispose of down the drain.DO NOT dispose of in regular trash.[2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound and associated waste. This procedure is designed to ensure compliance with environmental regulations and maintain a safe laboratory environment.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management, preventing accidental reactions and ensuring compliant disposal.

  • Solid Waste: This includes unused or expired this compound powder and any materials grossly contaminated with the solid, such as weighing paper, spatulas, or contaminated PPE (gloves, etc.). This waste stream must be collected separately.[2]

  • Liquid Waste: This category includes any solutions containing this compound. Do not mix these solutions with other incompatible waste streams, such as acidic or basic waste, unless their compatibility is confirmed.[2]

  • Contaminated Labware: Items like pipette tips, tubes, and flasks that have come into contact with the chemical should be considered contaminated solid waste.[2]

Step 2: Containerization and Labeling

The integrity and clear communication of waste containers are crucial for safety.

  • Container Selection: Use containers that are in good condition, free of leaks, and chemically compatible with pyrazole compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] Ensure the container has a secure, tight-fitting lid.[2]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.

Step 3: Temporary Storage

Proper temporary storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

  • Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.[2]

  • Segregate the this compound waste from incompatible materials using physical barriers or secondary containment.

  • Ensure the storage area is cool and dry.[2]

Step 4: Arranging for Professional Disposal

Disposal of chemical waste is a regulated activity that must be handled by qualified professionals.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[4]

  • Provide the disposal service with an accurate description of the waste, including its chemical name and hazard information.

  • Never attempt to transport hazardous waste off-site yourself.

Disposal Decision Workflow for this compound

The following diagram illustrates the logical workflow for managing waste streams containing this compound.

G Disposal Decision Workflow for this compound A Material Identified for Disposal B What is the physical form? A->B C Unused/Expired Solid or Contaminated Labware (Gloves, Tips) B->C Solid D Aqueous or Organic Solution B->D Liquid E Collect in designated 'SOLID HAZARDOUS WASTE' container C->E F Collect in designated 'LIQUID HAZARDOUS WASTE' container D->F G Ensure container is: - Compatible (HDPE, Glass) - Securely sealed - Stored in secondary containment E->G F->G H Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols - Accumulation Start Date G->H I Store in designated, secure waste accumulation area H->I J Contact EHS or Licensed Waste Disposal Service for Pickup I->J

Caption: Workflow for proper segregation and disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Regulatory Considerations

It is imperative to recognize that chemical waste disposal is governed by stringent regulations. While this guide provides a framework based on general best practices, chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][8] In the United States, guidelines from the Environmental Protection Agency (EPA) under 40 CFR Parts 261.3 provide the basis for this classification.[8] Always confer with your institution's EHS department for specific guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 1H-pyrazole-4-carboxamide. In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement—it's the bedrock of innovative and successful research. This guide is designed to provide you, our fellow researchers and scientists, with the critical information needed to handle this compound with confidence and precision. We will move beyond simple checklists to explore the why behind each safety protocol, ensuring that every step you take in the lab is informed, deliberate, and safe.

Understanding the Hazard Profile of this compound

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material we are handling. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Harmful if swallowed: Poses a risk of acute toxicity if ingested.[1]

  • Causes skin irritation: Can lead to redness, inflammation, or dermatitis upon contact.[1][2]

  • Causes serious eye irritation: May result in significant eye damage if it comes into contact with the eyes.[1][2]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

A thorough understanding of these hazards informs every subsequent decision we make regarding PPE selection and handling procedures. The causality is clear: because the compound is a skin, eye, and respiratory irritant, our primary goal is to establish effective barriers to prevent these routes of exposure.

Core Principles of PPE Selection

The hierarchy of controls is a fundamental concept in laboratory safety. While PPE is our final line of defense, it is a critical one. Our selection process is guided by the principle of "as low as reasonably practicable" (ALARP) exposure.

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Identify Compound: This compound Hazards Review GHS Hazards: - Acute Oral Toxicity - Skin Irritant - Eye Irritant - Respiratory Irritant Start->Hazards Task Assess Task: - Weighing Solid - Preparing Solution - Running Reaction Hazards->Task EngControls Engineering Controls: - Fume Hood - Ventilated Enclosure Task->EngControls EyeFace Eye/Face Protection: - Safety Goggles (EN166/ANSI Z87.1) EngControls->EyeFace Skin Skin/Body Protection: - Nitrile Gloves - Lab Coat EngControls->Skin Respiratory Respiratory Protection: (If dust cannot be controlled) - N95/FFP2 Respirator EngControls->Respiratory Donning Properly Don PPE EyeFace->Donning Skin->Donning Respiratory->Donning Procedure Execute Procedure Donning->Procedure Doffing Properly Doff & Dispose PPE Procedure->Doffing

Caption: A workflow for selecting appropriate PPE for this compound.

Essential Personal Protective Equipment

The following table summarizes the required PPE for handling this compound, with specifications to ensure maximum protection.

Protection Area Required PPE Standard/Specification Rationale
Eye/Face Chemical safety gogglesConforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]Protects against dust particles and potential splashes, addressing the "serious eye irritation" hazard.
Skin/Body Nitrile gloves and a lab coatStandard laboratory gradeProvides a barrier against skin contact to mitigate the "skin irritation" hazard.[3][4]
Respiratory N95 or FFP2 respiratorNIOSH (US) or CEN (EU) approvedRequired when handling the solid outside of a ventilated enclosure to prevent inhalation of dust, which can cause respiratory irritation.[2]

Step-by-Step Operational Plan for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the potential for dust generation and inhalation.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][5]

  • PPE Donning: Before handling the chemical, don the following PPE in this order: lab coat, safety goggles, and gloves. If required, a respirator should be fit-tested and donned according to your institution's respiratory protection program.

Handling the Solid Compound (e.g., Weighing)
  • Ventilation: Perform all weighing operations within a ventilated enclosure to capture any airborne particles at the source.

  • Minimize Dust: Handle the solid gently to avoid creating dust. Use a spatula to carefully transfer the material.

  • Clean-Up: After weighing, decontaminate the spatula and the weighing vessel with an appropriate solvent (e.g., 70% ethanol) and wipe the area clean. Dispose of the contaminated wipes as chemical waste.

Preparing Solutions
  • Fume Hood: All solution preparations should be conducted in a chemical fume hood.

  • Controlled Addition: Add the solid this compound to the solvent slowly to avoid splashing.

  • Sealing: Once the solid is dissolved, cap the container securely.

Disposal Plan: A Cradle-to-Grave Approach

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, wipes, and weighing papers, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policy.

The following diagram outlines the disposal pathway for waste generated from handling this compound.

Disposal_Workflow Disposal Pathway for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal SolidWaste Contaminated Solid Waste (Gloves, Wipes, etc.) SolidContainer Labeled Solid Hazardous Waste Bin SolidWaste->SolidContainer LiquidWaste Contaminated Liquid Waste (Solutions, Rinsate) LiquidContainer Labeled Liquid Hazardous Waste Bottle LiquidWaste->LiquidContainer EmptyContainer Empty Stock Bottle Rinse Triple Rinse with Appropriate Solvent EmptyContainer->Rinse ProfDisposal Licensed Professional Waste Disposal Service SolidContainer->ProfDisposal LiquidContainer->ProfDisposal Rinse->LiquidContainer Collect Rinsate NonHaz Non-Hazardous Recycling/Trash Rinse->NonHaz Dispose of Rinsed Container

Caption: A flowchart detailing the waste disposal process for this compound.

Final Disposal Procedures

All chemical waste must be disposed of through a licensed professional waste disposal service.[2] It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal to ensure compliance and environmental protection.[6]

By integrating these safety protocols and operational plans into your daily laboratory work, you contribute to a culture of safety and scientific excellence. Should you have any further questions, please consult your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.